Pterygospermin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
11054-42-5 |
|---|---|
Molecular Formula |
C22H18N2O2S2 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1,8-dibenzyl-3,10-dioxa-1,8-diazadispiro[3.2.37.24]dodeca-5,11-diene-2,9-dithione |
InChI |
InChI=1S/C22H18N2O2S2/c27-19-23(15-17-7-3-1-4-8-17)21(25-19)11-13-22(14-12-21)24(20(28)26-22)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
InChI Key |
OGWNPNIRZURLGD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Antibacterial Principle of Moringa oleifera: A Technical Guide to the Discovery and Origin of Pterygospermin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Pterygospermin, the historically significant antibacterial compound discovered in Moringa oleifera. We delve into the seminal research that led to its identification, clarifying the evolution of scientific understanding from the initial concept of a single agent to the contemporary knowledge of isothiocyanates as the primary source of antimicrobial activity. This document furnishes detailed experimental protocols for both historical and modern isolation techniques, presents a comprehensive summary of quantitative biological data, and visualizes complex workflows and molecular mechanisms through detailed diagrams. This guide serves as a critical resource for researchers engaged in natural product discovery, antimicrobial research, and the development of novel therapeutic agents from botanical sources.
Introduction: The Genesis of a "Miracle" Antibiotic
Moringa oleifera, often lauded as the "miracle tree," has a long history of use in traditional medicine. In the mid-20th century, scientific inquiry began to validate its purported therapeutic properties, leading to the discovery of a potent antibacterial agent named "this compound". The initial discovery, spearheaded by Raghunandana Rao and his colleagues in 1946, marked a significant milestone in the study of antibiotics from higher plants.[1][2] At the time, this compound was hailed as a promising antimicrobial compound with a broad spectrum of activity.
However, subsequent research has refined our understanding of the chemical nature of Moringa oleifera's bioactivity. It is now widely accepted that the antimicrobial properties are primarily attributable to a class of compounds known as isothiocyanates, which are produced from precursor glucosinolates upon enzymatic hydrolysis. The most notable of these is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, also known as moringin (B1218149). While the term "this compound" is still encountered, it is often used to refer to the crude extract or is understood in the historical context of the initial discovery, with the specific bioactivity now largely ascribed to benzyl (B1604629) isothiocyanate and its glycosidic derivatives. Some early literature suggests that this compound readily dissociates into two molecules of benzyl isothiocyanate, which is recognized as a potent antimicrobial agent.
This guide will navigate the historical journey of this compound's discovery, reconcile it with the current scientific consensus, and provide the technical details necessary for contemporary research and development.
The Bioactive Principle: From this compound to Isothiocyanates
The early research on this compound laid the groundwork for our current understanding. While the exact structure of what was initially isolated as "this compound" is not definitively characterized in modern chemical terms, it is clear that the biological activity observed is due to the presence of isothiocyanates.
Key Bioactive Isothiocyanates in Moringa oleifera
-
Benzyl isothiocyanate (BITC): A volatile and highly pungent compound, BITC is a potent antimicrobial agent.[3][4][5]
-
4-(α-L-rhamnosyloxy)benzyl isothiocyanate (Moringin): A more stable, non-volatile isothiocyanate glycoside, which is a major bioactive component of Moringa seeds and leaves.[6]
The formation of these isothiocyanates is an enzymatic process. Glucosinolates, the stable precursor molecules, are hydrolyzed by the enzyme myrosinase when plant tissues are crushed or damaged. This reaction releases the biologically active isothiocyanates.
Experimental Protocols
Historical Isolation of this compound (Circa 1946)
Principle: The process involved the extraction of the active principle from the roots of Moringa pterygosperma (an older name for Moringa oleifera) using organic solvents, followed by purification steps to yield a concentrated, active fraction.
Reconstructed Methodology:
-
Plant Material: Freshly harvested roots of Moringa oleifera were used.
-
Extraction: The roots were likely macerated or ground and extracted with a suitable organic solvent such as ethanol (B145695) or ether. This would have been performed at room temperature or with gentle heating to avoid degradation of the active components.
-
Solvent Partitioning: The crude extract would then be subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between a non-polar solvent (e.g., petroleum ether) and a more polar solvent (e.g., aqueous ethanol) would help in removing fats and other lipophilic substances.
-
Adsorption Chromatography: The partially purified extract would likely have been subjected to adsorption chromatography using materials like alumina (B75360) or silica (B1680970) gel. Elution with a gradient of solvents of increasing polarity would have been used to separate the active fraction.
-
Crystallization: The final step would involve the crystallization of the purified compound from a suitable solvent to obtain "this compound" in a crystalline form.
Note: This reconstructed protocol is based on the common laboratory practices of the era for isolating natural products and the descriptions available in the early literature.
Modern Isolation of Moringin (4-(α-L-rhamnosyloxy)benzyl isothiocyanate)
Contemporary methods for isolating moringin and other isothiocyanates from Moringa oleifera are more refined and utilize advanced chromatographic techniques, leading to higher purity and yield.
Methodology:
-
Plant Material: Freeze-dried and powdered Moringa oleifera leaves or seeds are commonly used.
-
Extraction:
-
Maceration: The powdered plant material is soaked in a solvent (e.g., 80% methanol (B129727) or ethanol) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent.
-
Supercritical Fluid Extraction (SFE): A more modern and environmentally friendly technique using supercritical CO2 can also be employed.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification by Flash Chromatography:
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed flash chromatography column (e.g., C18 silica gel).
-
Elution is performed using a gradient solvent system, for example, a gradient of methanol in water, to separate the compounds based on their polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Fractions containing the target compound are pooled and further purified by preparative HPLC on a C18 column.
-
An isocratic or gradient elution with a mobile phase such as acetonitrile (B52724) and water is used.
-
The purity of the isolated moringin is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods like NMR (1H, 13C) and Mass Spectrometry.
-
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of Moringa oleifera extracts and their constituent isothiocyanates has been quantified using standard microbiological assays, primarily through the determination of Minimum Inhibitory Concentration (MIC) values.
| Compound/Extract | Test Organism | MIC Value | Reference |
| Benzyl isothiocyanate | Escherichia coli | 1 µL/mL | [3] |
| Bacillus subtilis | 1 µL/mL | [3] | |
| Aspergillus niger | 1 µL/mL | [3] | |
| Salmonella enterica | 0.5 µL/mL | [3] | |
| Staphylococcus aureus | 0.5 µL/mL | [3] | |
| Penicillium citrinum | 0.5 µL/mL | [3] | |
| Moringin | Listeria monocytogenes | 400 µM (0.124 mg/mL) | [6] |
| Moringa oleifera Seed Extract | Staphylococcus aureus LC 554891 | 20 µg/mL | [7] |
| Moringa oleifera Ag-NPs | Foodborne pathogenic bacteria | 0.05 - 0.13 mg/mL | [8] |
| Moringa oleifera Crude Aqueous Extract | Foodborne pathogenic bacteria | 0.15 - 0.83 mg/mL | [8] |
| 4-(α-L-rhamnopyranosyloxy)benzyl isothiocyanate | Shigella dysenteriae | >99% inhibition at 5 mg/L | [9] |
| Bacillus cereus | 100% inhibition at 5 mg/L | [9] | |
| Escherichia coli | 100% inhibition at 5 mg/L | [9] | |
| Salmonella typhi | 100% inhibition at 5 mg/L | [9] | |
| Isothiocyanates from M. oleifera seeds | Gram-positive bacteria | 1 mg/mL | [10][11] |
Mechanism of Antibacterial Action
The antibacterial mechanism of isothiocyanates, particularly benzyl isothiocyanate, is multifaceted and involves the disruption of essential cellular processes in bacteria.[4][5][12]
Key Mechanisms:
-
Disruption of the Respiratory Chain: Benzyl isothiocyanate has been shown to interfere with the biological oxidation system in bacteria. It can hinder the transfer of hydrogen ions in the respiratory chain, leading to a disruption in ATP production and ultimately, cell death.[3]
-
Compromised Cell Membrane Integrity: Isothiocyanates can damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[4][5]
-
Inhibition of Essential Enzymes: Early research on this compound suggested that it acts by inhibiting bacterial transaminases, enzymes crucial for amino acid metabolism.[13]
-
Induction of Oxidative Stress: Benzyl isothiocyanate can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage to proteins, lipids, and DNA.[5]
-
Alteration of Cell Morphology and Biofilm Formation: These compounds can cause changes in bacterial cell morphology and inhibit the formation of biofilms, which are critical for bacterial survival and virulence.[4][5]
Visualizations
Experimental Workflows
Caption: Comparative workflow of historical and modern isolation methods.
Logical Relationship of Bioactive Compounds
Caption: Formation of bioactive isothiocyanates in Moringa oleifera.
Signaling Pathway of Antibacterial Action
Caption: Proposed antibacterial mechanism of benzyl isothiocyanate.
Conclusion and Future Directions
The journey from the discovery of this compound to the detailed characterization of isothiocyanates like moringin exemplifies the progression of natural product science. While the historical term "this compound" was instrumental in initiating research into the antibacterial properties of Moringa oleifera, it is now understood that the bioactivity is a result of a suite of isothiocyanates. The potent and broad-spectrum antibacterial activity of these compounds, particularly benzyl isothiocyanate and moringin, warrants continued investigation for their potential as novel antimicrobial agents.
Future research should focus on:
-
Synergistic Studies: Investigating the synergistic effects of Moringa isothiocyanates with conventional antibiotics to combat drug-resistant bacteria.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of purified isothiocyanates or standardized Moringa extracts for treating bacterial infections.
-
Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways affected by these compounds in a wider range of pathogenic bacteria.
-
Drug Delivery Systems: Developing novel drug delivery systems to enhance the stability and bioavailability of these bioactive isothiocyanates.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering a new era of discovery rooted in the rich history of Moringa oleifera research.
References
- 1. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the Antibacterial Principle of Moringa pterygosperma, Gaertn | CoLab [colab.ws]
- 3. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 6. Frontiers | Multi-Target Antibacterial Mechanism of Moringin From Moringa oleifera Seeds Against Listeria monocytogenes [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Proximate Analysis of Moringa oleifera Leaves and the Antimicrobial Activities of Successive Leaf Ethanolic and Aqueous Extracts Compared with Green Chemically Synthesized Ag-NPs and Crude Aqueous Extract against Some Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and antimicrobial activity of 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl thiocarboxamide; a novel bioactive compound from Moringa oleifera seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Isothiocyanates from the Seeds of Moringa oleifera Lam [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterygospermin: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Physicochemical Properties
Pterygospermin is chemically known as 1,8-dibenzyl-3,10-dioxa-1,8-diazadispiro[3.2.3⁷.2⁴]dodeca-5,11-diene-2,9-dithione.[1] Its structure is characterized by a unique dispiro system containing nitrogen, oxygen, and sulfur atoms, with benzyl (B1604629) groups attached to the nitrogen atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂O₂S₂ | [1][2][3] |
| Molecular Weight | 406.5 g/mol | [1][3] |
| IUPAC Name | 1,8-dibenzyl-3,10-dioxa-1,8-diazadispiro[3.2.3⁷.2⁴]dodeca-5,11-diene-2,9-dithione | [1] |
| CAS Number | 11054-42-5 | [1][3] |
| XLogP3 | 4.7 | [2] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 406.08097017 Da | [1][2] |
| Monoisotopic Mass | 406.08097017 Da | [1][2] |
| Topological Polar Surface Area | 89.1 Ų | [1] |
| Heavy Atom Count | 28 | PubChem |
Note: Some of the physicochemical properties listed are computationally derived from sources like PubChem due to a lack of experimentally determined data in readily available literature.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry, are not extensively reported in modern scientific literature. Characterization of compounds from Moringa oleifera has been performed using these techniques, but specific data for purified this compound is scarce.[4] The structural elucidation of related compounds from Moringa species often relies on a combination of these spectroscopic methods.
Biological Activity and Mechanism of Action
This compound is primarily recognized for its potent antimicrobial activity against a range of bacteria and fungi.[5][6] The antibacterial and anti-ulcer activities have been attributed to its dissociation into benzyl isothiocyanate (BITC).[4] BITC is a well-known antimicrobial agent that exerts its effects through various mechanisms, including disruption of cellular membranes and inhibition of essential enzymes.
The mechanism of antibacterial action of this compound has been suggested to involve the inhibition of transaminases. It has also been noted to affect the assimilation of glutamic acid in bacteria.
Table 2: Antimicrobial Activity Profile
| Activity | Organism(s) | Observations |
| Antibacterial | Micrococcus pyogenes var. aureus (now Staphylococcus aureus), Bacillus subtilis, Salmonella species, Escherichia coli | This compound and its derivatives show inhibitory effects. |
| Antifungal | Filamentous fungi | This compound has been shown to inhibit the germination of seeds and filamentous fungi.[7] |
| Antitubercular | Mycobacterium tuberculosis | The fixed oil of Moringa oleifera, from which this compound is derived, has shown anti-tubercular activity. |
Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for purified this compound are not consistently reported in recent literature. The provided information is based on qualitative observations from older studies.
Signaling Pathway Modulation by Benzyl Isothiocyanate (BITC)
While direct evidence for this compound's interaction with major signaling pathways is limited, its active metabolite, benzyl isothiocyanate (BITC), has been shown to modulate several key pathways implicated in cancer and inflammation.
NF-κB Signaling Pathway
Benzyl isothiocyanate has been demonstrated to inhibit the NF-κB signaling pathway.[2][3][8] This pathway is a crucial regulator of inflammation, cell survival, and immune responses. Inhibition of NF-κB by BITC can lead to decreased expression of pro-inflammatory cytokines and a reduction in the survival of cancer cells.
Caption: this compound decomposes to BITC, which inhibits the IKK complex, preventing NF-κB translocation and pro-inflammatory gene expression.
Wnt/β-catenin Signaling Pathway
BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation.[1][9][10][11] By inhibiting this pathway, BITC can reduce the expression of target genes involved in cell cycle progression and tumorigenesis.
Caption: this compound's metabolite, BITC, promotes the degradation of β-catenin, thereby inhibiting Wnt pathway target gene expression.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling network that regulates cell growth, proliferation, and survival. Benzyl isothiocyanate has been found to inhibit this pathway, contributing to its anticancer effects.[5][12][13][14] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Through its metabolite BITC, this compound can inhibit the PI3K/AKT/mTOR pathway, leading to reduced cell growth and survival.
Experimental Protocols
Extraction and Isolation of this compound (General Method)
This protocol is a generalized procedure based on methods described for the extraction of compounds from Moringa oleifera.
References
- 1. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β‑catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. static.igem.wiki [static.igem.wiki]
- 8. Benzyl Isothiocyanate Attenuates Inflammasome Activation in Pseudomonas aeruginosa LPS-Stimulated THP-1 Cells and Exerts Regulation through the MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl isothiocyanate inhibits breast cancer cell tumorigenesis via repression of the FoxH1-Mediated Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Benzyl isothiocyanate inhibits breast cancer cell tumorigenesis via repression of the FoxH1-Mediated Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterygospermin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Pterygospermin, a bioactive compound isolated from Moringa pterygosperma (also known as Moringa oleifera). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this natural product.
Molecular and Chemical Properties
This compound is a sulfur-containing compound with the molecular formula C₂₂H₁₈N₂O₂S₂.[1] Its molecular weight is approximately 406.5 g/mol .[1] The structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈N₂O₂S₂ | [1] |
| Molecular Weight | 406.5 g/mol | [1] |
| IUPAC Name | 1,8-dibenzyl-3,10-dioxa-1,8-diazadispiro[3.2.3.2]dodeca-5,11-diene-2,9-dithione | |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=S)OC23C=CC4(C=C3)N(C(=S)O4)CC5=CC=CC=C5 | |
| PubChem CID | 72201063 | [1] |
Experimental Protocols
Extraction and Isolation of this compound from Moringa Root
The following protocol is based on a patented method for the extraction and purification of this compound.
Materials:
-
Dried and crushed Moringa root
-
Subcritical extraction solvent (e.g., butane, propane)
-
Adsorbent material (e.g., macroporous resin)
-
Elution agent (e.g., ether, petroleum ether)
-
Silica (B1680970) gel (200-300 mesh)
Procedure:
-
Subcritical Extraction: The crushed Moringa root is subjected to subcritical fluid extraction to obtain a crude extract.
-
Adsorption Chromatography: The crude extract is passed through a column packed with an adsorbent material to capture this compound.
-
Elution: The adsorbent is then washed with an appropriate elution agent to release the bound this compound.
-
Solvent Removal: The elution agent is removed under vacuum to concentrate the this compound-containing fraction.
-
Silica Gel Chromatography: The concentrated fraction is further purified by column chromatography using silica gel.
-
Elution: A suitable eluent is used to separate this compound from other components.
-
Recrystallization: The purified this compound is recrystallized from methanol to obtain a high-purity product.
Note: This is a generalized protocol. Optimization of solvents, adsorbents, and elution conditions may be necessary for optimal yield and purity.
Biological Activity and Mechanism of Action
This compound is primarily known for its antibacterial properties. Early research suggests that its mechanism of action involves two key aspects: the inhibition of bacterial transaminases and its dissociation into benzyl (B1604629) isothiocyanate, a known antimicrobial agent.
Inhibition of Transaminase
Several studies from the mid-20th century reported that this compound inhibits bacterial transaminase activity. This enzyme is crucial for the synthesis of amino acids, and its inhibition would disrupt essential metabolic pathways in bacteria, leading to growth inhibition.
Dissociation to Benzyl Isothiocyanate
It is proposed that this compound can dissociate to yield benzyl isothiocyanate. Benzyl isothiocyanate is a well-documented antimicrobial compound that can contribute to the overall antibacterial effect of this compound.
Caption: Dissociation of this compound to Benzyl Isothiocyanate.
Quantitative Data
Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values for purified this compound against a wide range of bacterial strains, are not extensively reported in recent literature. Most studies have focused on the antimicrobial activity of crude extracts of Moringa oleifera. Further research with purified this compound is required to establish its specific antimicrobial potency.
Spectroscopic Data
Signaling Pathways
The precise molecular signaling pathways in host or bacterial cells that are modulated by purified this compound have not been elucidated in detail. The primary proposed mechanism of action, as described above, is the direct inhibition of bacterial enzymes and the action of its dissociation product.
The following diagram illustrates a hypothetical workflow for investigating the antibacterial mechanism of this compound.
Caption: Proposed experimental workflow for this compound research.
Conclusion
This compound remains a compound of interest due to its reported antibacterial properties. However, a significant portion of the research on this molecule dates back several decades. There is a clear need for modern analytical and microbiological studies to fully characterize this compound and validate its therapeutic potential. This guide serves as a foundational resource to stimulate and support future research in this area.
References
The Enigmatic Pathway of Pterygospermin: A Technical Guide to Its Biosynthesis in Plants
For Immediate Release
A Deep Dive into the Biosynthesis of a Promising Bioactive Compound
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current understanding and a putative pathway for the biosynthesis of Pterygospermin, a potent antibacterial compound isolated from Moringa oleifera. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes existing knowledge on related pathways and proposes a scientifically grounded hypothetical route, providing a roadmap for future research.
Executive Summary
This compound, a sulfur-containing compound from Moringa oleifera, has long been recognized for its antimicrobial properties. However, the precise biosynthetic pathway responsible for its production in plants has remained largely uncharacterized. This guide deconstructs the chemical structure of this compound to its likely metabolic precursors and outlines a putative biosynthetic pathway. The initial steps are proposed to follow the well-established glucosinolate biosynthesis pathway to yield benzyl (B1604629) isothiocyanate, a known breakdown product of this compound. Subsequent, and currently unconfirmed, steps are hypothesized to involve enzymatic dimerization and cyclization to form the final complex structure. This document provides detailed, adaptable experimental protocols for researchers to investigate and confirm this proposed pathway, from metabolite profiling to gene functional analysis. Furthermore, it includes visualizations of the proposed pathway and experimental workflows to facilitate a deeper understanding.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is postulated to be a multi-step process commencing with the amino acid L-phenylalanine. The pathway can be conceptually divided into two major stages: the formation of the benzyl isothiocyanate precursor via the glucosinolate pathway, and the subsequent dimerization and cyclization to form the this compound core structure.
Stage 1: Biosynthesis of Benzyl Isothiocyanate from L-Phenylalanine
This stage is well-documented in plants of the order Brassicales. It involves the conversion of L-phenylalanine to benzylglucosinolate, which is then hydrolyzed by the enzyme myrosinase to produce benzyl isothiocyanate.
The key enzymatic steps are:
-
Chain elongation of L-phenylalanine is not required for benzylglucosinolate.
-
Conversion to an aldoxime: Cytochrome P450 enzymes of the CYP79 family (e.g., CYP79A2) catalyze the N-hydroxylation of L-phenylalanine, followed by decarboxylation and dehydration to form phenylacetaldoxime.
-
Formation of a thiohydroximate: The aldoxime is converted to a thiohydroximate intermediate. This step involves a glutathione (B108866) S-transferase (GST) and a C-S lyase (SUR1).
-
Glycosylation: A UDP-glucosyltransferase (UGT74B1) transfers a glucose moiety to the thiohydroximate, forming desulfobenzylglucosinolate.
-
Sulfation: A sulfotransferase (SOT16) catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the desulfoglucosinolate, yielding benzylglucosinolate.
-
Hydrolysis to Benzyl Isothiocyanate: Upon tissue damage, the enzyme myrosinase hydrolyzes the thioglucosidic bond of benzylglucosinolate, which then spontaneously rearranges to form benzyl isothiocyanate.
Stage 2: Putative Dimerization and Cyclization to this compound
This stage of the pathway is hypothetical and requires experimental validation. It is proposed that two molecules of benzyl isothiocyanate, or a closely related derivative, undergo a series of enzyme-catalyzed reactions to form the complex heterocyclic structure of this compound.
The proposed key enzymatic steps are:
-
Oxidative Dimerization: An oxidoreductase, possibly a cytochrome P450 enzyme or a laccase, could catalyze the dimerization of two benzyl isothiocyanate molecules. This would likely involve the formation of a carbon-carbon or carbon-nitrogen bond between the two monomers.
-
Intramolecular Cyclization and Rearrangement: Following dimerization, a series of intramolecular cyclization and rearrangement reactions, likely catalyzed by specific enzymes, would be required to form the characteristic spiro-heterocyclic core of this compound. The exact nature of these enzymes is unknown but could include cyclases or isomerases.
Key Enzyme Classes and Transcriptomic Evidence
While specific enzymes for the latter part of this compound biosynthesis have not been identified, several enzyme families are strong candidates based on their known functions in plant secondary metabolism.
-
Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is known to catalyze a vast array of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations, which are likely involved in the dimerization and cyclization of this compound precursors.
-
Oxidoreductases: This broad class of enzymes, including dehydrogenases and laccases, plays a crucial role in the redox reactions that are fundamental to the formation of complex alkaloid structures.
-
Transferases: Various transferases, such as methyltransferases or acyltransferases, may be involved in modifying the this compound backbone.
A transcriptomic study of mature seed embryos of Moringa oleifera revealed upregulated genes encoding enzymes involved in phenylpropanoid, flavonoid, and alkaloid biosynthesis. This provides a valuable dataset for identifying candidate genes for the this compound pathway. Specifically, the upregulation of genes in the alkaloid pathway suggests the presence of the enzymatic machinery required for complex nitrogen-containing compound synthesis.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is currently unavailable in the literature. The following table provides analogous data from the well-characterized glucosinolate pathway in Arabidopsis thaliana to serve as a reference for future experimental design.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Plant |
| CYP79A2 | L-Phenylalanine | 23 ± 2 | 1.2 ± 0.1 | Arabidopsis thaliana |
| UGT74B1 | Thiohydroximate | 150 ± 20 | 0.8 ± 0.1 | Arabidopsis thaliana |
| SOT16 | Desulfobenzylglucosinolate | 5.5 ± 0.5 | 0.25 ± 0.02 | Arabidopsis thaliana |
| Myrosinase | Sinigrin | 130 ± 10 | 240 ± 20 | Sinapis alba |
Table 1: Representative Enzyme Kinetic Data from Glucosinolate Biosynthesis. Note: This data is for analogous enzymes and should be used as a guideline only.
Experimental Protocols for Pathway Elucidation
The following protocols provide a framework for the experimental validation of the proposed this compound biosynthetic pathway.
Protocol 1: Metabolite Profiling and Intermediate Identification using LC-MS/MS
Objective: To identify and quantify putative intermediates of the this compound pathway in Moringa oleifera tissues.
Methodology:
-
Sample Preparation:
-
Harvest various tissues of Moringa oleifera (e.g., leaves, seeds, roots) and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract metabolites using 80% methanol (B129727) with internal standards.
-
Centrifuge to pellet debris and filter the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the extract onto a reverse-phase C18 column.
-
Use a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.
-
Perform targeted MS/MS analysis for predicted intermediates based on their calculated m/z values.
-
-
Data Analysis:
-
Process the raw data using metabolomics software (e.g., XCMS, MS-DIAL).
-
Compare fragmentation patterns with online databases (e.g., METLIN, MassBank) and in-silico fragmentation tools to putatively identify intermediates.
-
Confirm the identity of key intermediates by comparison with authentic chemical standards.
-
Protocol 2: Enzyme Assays for Functional Characterization
Objective: To determine the catalytic activity of candidate enzymes identified from transcriptomic data.
Methodology:
-
Heterologous Expression:
-
Clone the coding sequence of the candidate gene into an appropriate expression vector (e.g., pET for E. coli or pYES for yeast).
-
Transform the construct into the expression host.
-
Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the putative substrate (identified in Protocol 1), and necessary co-factors (e.g., NADPH for P450s).
-
Incubate the reaction at an optimal temperature.
-
Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).
-
Analyze the reaction products by LC-MS or HPLC to determine substrate consumption and product formation.
-
-
Kinetic Analysis:
-
Vary the substrate concentration while keeping the enzyme concentration constant to determine Km and Vmax values.
-
Calculate kcat from the Vmax and enzyme concentration.
-
Protocol 3: Gene Functional Analysis using RNA Interference (RNAi)
Objective: To confirm the in-planta role of a candidate gene in this compound biosynthesis.
Methodology:
-
Construct Design:
-
Design an RNAi construct targeting a specific region of the candidate gene. This typically involves creating an inverted repeat of a gene fragment separated by an intron.
-
Clone the construct into a plant transformation vector.
-
-
Plant Transformation:
-
Transform Moringa oleifera explants or a model plant system (e.g., Arabidopsis) with the RNAi construct using Agrobacterium tumefaciens-mediated transformation.
-
Regenerate transgenic plants and confirm transgene insertion by PCR.
-
-
Phenotypic and Metabolic Analysis:
-
Quantify the transcript level of the target gene in the transgenic lines using qRT-PCR to confirm gene silencing.
-
Perform metabolite profiling (as in Protocol 1) on the silenced plants and wild-type controls.
-
A significant reduction in the levels of this compound and its intermediates in the silenced lines would confirm the gene's involvement in the pathway.
-
Conclusion and Future Directions
The biosynthesis of this compound in Moringa oleifera presents an exciting area of research with significant potential for drug development. While the complete pathway is yet to be fully elucidated, the proposed route, starting from the well-established glucosinolate pathway, provides a solid foundation for future investigations. The experimental protocols outlined in this guide offer a clear and structured approach to systematically unravel the enzymatic steps and genetic regulation of this compound biosynthesis.
Future research should focus on:
-
Comprehensive metabolite profiling of Moringa oleifera to identify the proposed intermediates.
-
Functional characterization of candidate genes from the Moringa transcriptome, particularly those encoding P450s and oxidoreductases.
-
In-planta validation of gene function using gene silencing or knockout techniques.
-
Reconstitution of the entire pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to enable controlled production and further study of this compound and its derivatives.
The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this valuable antimicrobial compound.
Pterygospermin: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterygospermin, a compound derived from the plant Moringa oleifera, has garnered significant interest within the scientific community due to its pronounced antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing primarily on Moringa oleifera. It details various extraction methodologies, with a particular emphasis on subcritical fluid extraction, for which quantitative data on yield and purity are available. Furthermore, this document elucidates the known biological mechanism of action of this compound, specifically its role as an inhibitor of bacterial transaminase. Experimental protocols for extraction and purification are outlined to facilitate reproducible research. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and the biochemical pathway of this compound's antimicrobial activity.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant Moringa oleifera, a member of the Moringaceae family.[1][2][3] This plant, often referred to as the "drumstick tree" or "miracle tree," is native to the sub-Himalayan regions of India, Pakistan, Bangladesh, and Afghanistan and is cultivated extensively in tropical and subtropical areas.[1][2][3] While various parts of the Moringa oleifera plant are utilized for their nutritional and medicinal properties, the roots are a particularly rich source of this compound.[4][5] The leaves of the plant also contain a wide array of bioactive compounds, although specific quantitative data on this compound content in leaves is less documented compared to the roots.
Extraction Methods for this compound
The extraction of this compound from Moringa oleifera can be achieved through various methods, with the choice of technique significantly influencing the yield and purity of the final product.
Subcritical Fluid Extraction (SFE)
Subcritical fluid extraction has emerged as a promising technology for the efficient extraction of this compound from Moringa oleifera roots.[4][5] This method offers several advantages, including high extraction efficiency, the use of non-toxic solvents, and operation at lower temperatures, which helps in preserving the integrity of heat-sensitive compounds.[5]
Quantitative Data from Subcritical Fluid Extraction of Moringa oleifera Roots
| Starting Material (Dry Root Powder) | Extraction Method | Yield of this compound | Purity of this compound | Reference |
| 150 g | Subcritical Fluid Extraction with 80% Ethanol | 21.09 mg | 98.2% | [4] |
| 150 g | Subcritical Fluid Extraction with 80% Ethanol | 12.20 mg | 99.0% | [4] |
| 150 g | Subcritical Fluid Extraction with 70% Ethanol | 1.153 mg | 98.5% | [4] |
Other Potential Extraction Methods
While quantitative data for this compound is most readily available for SFE, other conventional and modern extraction techniques are employed for isolating phytochemicals from Moringa oleifera and could be adapted for this compound extraction. These methods include:
-
Maceration: A simple technique involving soaking the plant material in a solvent. The choice of solvent is crucial, with different polarities affecting the extraction of specific compounds.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration but may expose the extract to higher temperatures for extended periods.
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times and at lower temperatures compared to conventional methods.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
Comparative studies on Moringa oleifera leaves have shown that methods like UAE and MAE can provide high yields of total phenolic and flavonoid content in less time than conventional methods. However, specific optimization for this compound extraction from roots using these techniques requires further investigation.
Experimental Protocols
Detailed Methodology for Subcritical Fluid Extraction of this compound from Moringa oleifera Roots
This protocol is based on the methods described in Chinese patent CN103980291A.[4]
1. Preparation of Plant Material:
- Collect fresh roots of Moringa oleifera.
- Wash the roots thoroughly to remove any soil and debris.
- Dry the roots in an oven at a low temperature (e.g., 40-50°C) until they are brittle.
- Grind the dried roots into a fine powder (e.g., 100 mesh).
2. Subcritical Fluid Extraction:
- Place the powdered Moringa oleifera root (e.g., 150 g) into the extraction vessel of a subcritical fluid extraction system.
- Add the extraction solvent (e.g., 80% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).
- Seal the vessel and adjust the internal pressure to a subcritical level (e.g., 0.08 MPa).
- Heat the vessel to the desired extraction temperature (e.g., 120°C).
- Maintain the extraction for a set duration (e.g., 30 minutes), with intermittent stirring if possible.
- Repeat the extraction process on the plant material residue for a second time to maximize yield.
- Collect the extract solutions from both cycles.
3. Solvent Recovery:
- Transfer the collected extract to a solvent recovery vessel.
- Reduce the pressure to facilitate the evaporation of the solvent (e.g., ethanol).
- Collect the concentrated crude extract.
4. Adsorption and Elution:
- Add an adsorbent material, such as activated carbon, to the crude extract to adsorb this compound.
- Stir the mixture to ensure maximum adsorption.
- Separate the adsorbent from the liquid.
- Wash the adsorbent with a suitable eluting solvent (e.g., petroleum ether or diethyl ether) to release the this compound.
- Collect the eluate.
5. Purification by Silica (B1680970) Gel Column Chromatography:
- Concentrate the eluate to obtain a crude this compound extract.
- Prepare a silica gel column.
- Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of dichloromethane (B109758) and ethanol).
- Collect the fractions and monitor them for the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography).
- Combine the fractions containing pure this compound.
6. Recrystallization:
- Evaporate the solvent from the combined pure fractions.
- Dissolve the residue in a minimal amount of a suitable solvent for recrystallization (e.g., methanol).
- Allow the solution to cool slowly to form crystals of pure this compound.
- Collect the crystals by filtration and dry them.
A[label="Moringa oleifera Roots"];
B[label="Washing and Drying"];
C [label="Grinding to Powder"];
D [label="Subcritical Fluid Extraction\n(e.g., 80% Ethanol, 120°C, 0.08 MPa)"];
E [label="Solvent Recovery"];
F [label="Crude Extract"];
G [label="Adsorption\n(Activated Carbon)"];
H [label="Elution\n(e.g., Petroleum Ether)"];
I[label="Silica Gel Column Chromatography"];
J [label="Recrystallization\n(Methanol)"];
K [label="Pure this compound"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
I -> J;
J -> K;
}
Biological Activity and Mechanism of Action
This compound is recognized for its potent antibacterial and antifungal activities.[1][2][3] Early research into its mechanism of action identified the inhibition of bacterial transaminase as a key process.
Inhibition of Bacterial Transaminase
Transaminases are a group of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, a crucial step in the synthesis of various amino acids necessary for bacterial growth and survival. This compound has been shown to inhibit this enzymatic activity. By blocking transaminase, this compound disrupts the bacterium's ability to produce essential amino acids, ultimately leading to the cessation of growth and cell death.
Conclusion
This compound from Moringa oleifera represents a promising natural antimicrobial agent. Subcritical fluid extraction has been demonstrated as an effective method for its isolation from the roots, yielding a high-purity product. The primary mechanism of its antibacterial action is understood to be the inhibition of transaminase enzymes, which disrupts essential amino acid synthesis in bacteria. Further research is warranted to explore other extraction techniques for their efficiency in isolating this compound and to further elucidate its full spectrum of biological activities and potential therapeutic applications. This guide provides a foundational technical overview to support such research endeavors.
References
- 1. ijper.org [ijper.org]
- 2. Antibiotic principle from Moringa pterygosperma. VII. Antibacterial activity and chemical structure of compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103980291A - Method for extracting pterygsspermine from moringa oleifera lam roots - Google Patents [patents.google.com]
- 5. agriscigroup.us [agriscigroup.us]
Access to Early Pterygospermin Research Archives Limited
Initial investigations into the antibiotic activity of Pterygospermin, a compound isolated from Moringa pterygosperma (now known as Moringa oleifera), are primarily documented in a series of articles published in the mid-20th century, predominantly in the Indian Journal of Medical Research. Despite extensive searches, the full text of these foundational papers from the 1940s and 1950s remains largely inaccessible through modern digital archives, posing a significant challenge to fulfilling a detailed technical analysis of this early work.
The core of the early research on this compound is a collection of studies that detail its isolation, chemical properties, and antibiotic potential. Titles from this era, such as "this compound: the Antibacterial Principle of Moringa pterygosperma, Gaertn" and a series of papers on the "Antibiotic principle from Moringa pterygosperma," highlight the initial scientific interest in this compound.[1][2][3] These publications are frequently cited in later reviews, underscoring their importance in the field.[4][5][6][7]
However, the available information is largely limited to abstracts and citations. This lack of access to the full experimental details prevents a thorough reconstruction of the original methodologies, the presentation of quantitative data in new formats, and the creation of detailed visualizations based on the initial findings.
Available Insights from Early Research
While the complete experimental protocols are not detailed in the accessible materials, the titles and available abstracts from the 1950s research indicate a systematic approach to understanding this compound. The research explored its mechanism of antibacterial action, including the inhibition of transaminase, and its effects on the assimilation of glutamic acid by Micrococcus pyogenes var. aureus.[4][8] Further studies delved into the chemical nature of this compound and the influence of vitamins and amino acids on its antibacterial activity.[3][9][10]
Later research has identified that the antibacterial and anti-ulcer activities attributed to this compound may be due to its dissociation product, benzyl (B1604629) isothiocyanate.
Modern Research on Moringa oleifera Extracts
In contrast to the limited accessibility of early this compound-specific research, contemporary studies on the antimicrobial properties of crude and various solvent extracts of Moringa oleifera are abundant. This body of work provides a broader understanding of the plant's therapeutic potential, though it does not focus on the isolated this compound compound.
These more recent studies often employ modern techniques to assess antimicrobial efficacy, such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of extracts against a range of pathogens. For instance, a recent study on ethanolic extracts of Moringa pterygosperma flowers showed a maximum zone of inhibition of 23mm against Micrococcus luteus.
Proposed Alternative Approach
Given the constraints in accessing the full historical data on this compound, a comprehensive technical guide focused solely on this early research cannot be fully realized. As an alternative, a guide could be developed that:
-
Summarizes the available information from the abstracts and citations of the early this compound research. This would provide a historical context and highlight the key findings that are accessible.
-
Presents a detailed analysis of more recent research on the antimicrobial properties of Moringa oleifera extracts. This would include quantitative data from contemporary studies, detailed modern experimental protocols, and visualizations of the proposed mechanisms of action of the various bioactive compounds in these extracts.
This approach would provide a valuable resource for researchers by combining the historical context of the initial discovery with the detailed data available from modern scientific investigations. If this alternative is acceptable, the subsequent sections will delve into the available data from more recent studies on Moringa oleifera extracts, adhering to the requested format of data tables, protocol descriptions, and visualizations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic principle from Moringa pterygosperma. IV. The effect of addition of vitamins and amino acids on the anti-bacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Review of the Phytochemical and Pharmacological Characteristics of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic principle from Moringa pterygosperma. VII. Antibacterial activity and chemical structure of compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ethnobotanical and Mechanistic Role of Pterygospermin and Its Derivatives from Moringa oleifera
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Moringa oleifera, often lauded as the "miracle tree," holds a significant place in traditional medicine systems across the globe. Its ethnobotanical applications, particularly in treating microbial infections, are well-documented. The antimicrobial efficacy of Moringa is largely attributed to a group of compounds, historically referred to as pterygospermin, which is now understood to be a precursor to isothiocyanates, primarily benzyl (B1604629) isothiocyanate (BITC). This technical guide provides an in-depth exploration of the role of these compounds in the ethnobotany of Moringa oleifera. It synthesizes quantitative data on their antimicrobial activity, details experimental protocols for their extraction and evaluation, and elucidates their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Moringa oleifera.
Introduction
Moringa oleifera Lam. is a perennial plant of the Moringaceae family, native to the sub-Himalayan regions of India, Pakistan, Bangladesh, and Afghanistan.[1] For centuries, various parts of this versatile tree, including its leaves, seeds, roots, and bark, have been utilized in traditional medicine to treat a wide array of ailments.[2] The ethnopharmacological record is particularly rich with accounts of its use against skin sores, throat and eye infections, and other microbial diseases.[3]
The primary antimicrobial principle of Moringa oleifera was first isolated and named "this compound" in the mid-20th century.[4] Subsequent research has revealed that this compound is not a single compound but rather a substance that readily dissociates into two molecules of benzyl isothiocyanate (BITC).[5] Modern analytical techniques have further clarified that the precursors to these active compounds are glucosinolates, which are hydrolyzed by the enzyme myrosinase upon tissue damage to release isothiocyanates.[6]
This guide focuses on the ethnobotanical significance of this compound and its derivatives, their quantifiable antimicrobial properties, and the molecular mechanisms through which they exert their effects. By providing detailed experimental protocols and visual representations of cellular pathways, this document aims to facilitate further research into the development of novel antimicrobial agents from Moringa oleifera.
Ethnobotanical Uses of Moringa oleifera for Microbial Infections
The use of Moringa oleifera as a remedy for infections is widespread in traditional medicine. The leaves, seeds, and roots are the most commonly employed parts of the plant for their antimicrobial properties.
Traditional Preparations and Dosages:
-
Topical Applications: For skin infections, a common practice involves the application of a poultice made from fresh Moringa leaves.[2] An ointment can also be prepared from an aqueous extract of the seeds, which has been shown to be as effective as the antibiotic neomycin in treating skin infections in animal models.[7] Another traditional preparation for skin application is a natural mask made by mixing Moringa leaf extract with honey, which is reported to reduce acne, inflammation, and redness.[8]
-
Oral Administration: For internal infections, various preparations are used. In Nigeria, a decoction of the leaves is used to treat malaria and typhoid fever.[1] The leaves are also consumed as a vegetable in soups or made into a tea for general health and to combat fever.[1] While specific traditional dosages are not always precisely documented, modern usage in some contexts suggests daily oral doses of 6-10 grams of dried leaf powder.[9] Another source suggests a dosage of 10-20 ml of leaf juice, 2-5 g of root or stem bark powder, or 5-10 g of seed powder.[10] For more systemic conditions, a decoction of 50-100 ml made from 1-3 g of powdered plant material is also mentioned.[10]
Table 1: Ethnobotanical Uses of Moringa oleifera for Infectious Ailments
| Plant Part | Traditional Preparation | Ailment Treated | Reference(s) |
| Leaves | Poultice, decoction, tea, powder | Skin infections, malaria, typhoid fever, eye and ear infections, bronchitis | [1][2] |
| Seeds | Aqueous extract, ointment, powder | Skin infections, urinary tract infections, water purification | [2][7] |
| Roots | Powder, smoke | Used for its antimicrobial properties, epilepsy | [2] |
| Bark | Powder | Wounds and skin infections | [2] |
| Flowers | Eaten | Kidney, urinary tract, and bladder infections | [2] |
Quantitative Data on Antimicrobial Activity
While the term "this compound" is of historical importance, contemporary research focuses on the quantifiable antimicrobial activity of Moringa oleifera extracts and its primary bioactive constituents, the isothiocyanates.
Concentration of Bioactive Compounds:
The concentration of isothiocyanates can vary depending on the plant part and the extraction method. A study on the aqueous extraction of fresh Moringa leaves found that an optimized moringa concentrate contained 1.66% total isothiocyanates.[11] Of this, the most abundant were 4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate (1.15%) and 4-[(4'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate (0.51%).[11] Another study focusing on the quantification of total isothiocyanates in various extracts found the highest concentration in the 95% ethanol (B145695) extract of leaves (10.98 mg phenethyl isothiocyanate equivalent/g extract).[12]
Table 2: Concentration of Isothiocyanates in Moringa oleifera Leaves
| Extraction Method | Total Isothiocyanates (mg phenethyl isothiocyanate equivalent/g extract) | Reference |
| Water | 3.20 ± 0.10 | [12] |
| 50% Ethanol | 6.64 ± 0.11 | [12] |
| 95% Ethanol | 10.98 ± 0.17 | [12] |
| Optimized Water Extract | 16.6 (as total isothiocyanates per g of concentrate) | [11] |
Minimum Inhibitory Concentration (MIC):
The antimicrobial efficacy of Moringa oleifera extracts and benzyl isothiocyanate (BITC) has been quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against a range of pathogenic bacteria.
Table 3: Minimum Inhibitory Concentration (MIC) of Moringa oleifera Extracts and Benzyl Isothiocyanate (BITC)
| Extract/Compound | Test Organism | MIC (mg/mL) | Reference(s) |
| Leaf Ethanol Extract | Escherichia coli | 2.0 - >4.0 | [13] |
| Leaf Ethanol Extract | Pseudomonas aeruginosa | 2.0 - >4.0 | [13] |
| Leaf Ethanol Extract | Staphylococcus aureus | 2.0 - >4.0 | [13] |
| Seed Chloroform Extract | Escherichia coli | 1.0 - >4.0 | [13] |
| Seed Chloroform Extract | Salmonella typhimurium | 1.0 - >4.0 | [13] |
| Leaf Aqueous Extract | Staphylococcus aureus | 50 - 200 | [14] |
| Leaf Aqueous Extract | Escherichia coli | 50 - 200 | [14] |
| Leaf Aqueous Extract | Pseudomonas aeruginosa | 50 - 200 | [14] |
| Benzyl Isothiocyanate (BITC) | Escherichia coli | 0.001 (µL/mL) | [8] |
| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus | 0.0005 (µL/mL) | [8] |
| Benzyl Isothiocyanate (BITC) | Salmonella enterica | 0.0005 (µL/mL) | [8] |
| Benzyl Isothiocyanate (BITC) | Fusobacterium nucleatum | 0.2% | [10] |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of isothiocyanates from Moringa oleifera and for assessing their antimicrobial activity.
Extraction and Quantification of Benzyl Isothiocyanate (BITC) from Moringa oleifera Seeds
This protocol is adapted from methodologies described for the extraction and HPLC analysis of isothiocyanates from Moringa.[5][12]
Materials:
-
Dried Moringa oleifera seeds
-
Ethanol (50%)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
HPLC system with a C18 column and a diode array detector
Procedure:
-
Extraction:
-
Grind the dried Moringa oleifera seeds into a fine powder.
-
Macerate the seed powder in 50% ethanol at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Sample Preparation for HPLC Analysis (Cyclocondensation Reaction):
-
Dissolve a known amount of the crude extract in methanol to a final concentration of 10 mg/mL.
-
To 100 µL of the extract solution, add 100 µL of 1,2-benzenedithiol solution (40 mM in methanol) and 800 µL of potassium phosphate buffer (0.1 M, pH 8.0).
-
Incubate the reaction mixture at 65°C for 2 hours.
-
Cool the mixture to room temperature and filter through a 0.45 µm nylon membrane.
-
-
HPLC Analysis:
-
Inject 10 µL of the filtered sample into the HPLC system.
-
Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
The mobile phase is an isocratic mixture of methanol and water (4:1 v/v).
-
Set the flow rate to 1.2 mL/min.
-
Detect the cyclocondensation product (1,3-benzodithiole-2-thione) at 365 nm.
-
Quantify the total isothiocyanate content by comparing the peak area with a standard curve prepared using a known concentration of a standard isothiocyanate (e.g., phenethyl isothiocyanate) that has undergone the same cyclocondensation reaction.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15][16]
Materials:
-
Isolated benzyl isothiocyanate (BITC) or Moringa extract
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the Moringa extract or BITC in a suitable solvent (e.g., DMSO, ensuring the final concentration of the solvent does not inhibit bacterial growth).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (MHB with inoculum, no antimicrobial) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
-
Alternatively, if using a growth indicator like resazurin, add it to each well after incubation and observe the color change. A change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Mechanism of Action and Signaling Pathways
The antimicrobial activity of benzyl isothiocyanate (BITC), the primary active derivative of this compound, is multifaceted, involving the disruption of several key bacterial processes. Transcriptomic and proteomic studies have begun to elucidate the specific molecular targets and pathways affected by BITC.
Key Mechanisms of Action:
-
Cell Membrane Damage: BITC, due to its lipophilic nature, can penetrate the bacterial cell membrane.[7] This leads to a loss of membrane integrity, depolarization of the membrane potential, and ultimately, cell death.[10][14]
-
Inhibition of Biofilm Formation: BITC has been shown to significantly inhibit biofilm formation in various bacteria, including Salmonella typhimurium and Vibrio parahaemolyticus.[6][9] This is achieved through the downregulation of genes associated with biofilm production.[6]
-
Disruption of Motility: Bacterial motility, a key virulence factor, is also hampered by BITC. Transcriptomic analysis reveals the downregulation of genes related to flagellar synthesis and function, such as fliA and fliG.[6]
-
Interference with Cellular Respiration: BITC can affect the integrity of the biological oxidation system, hindering ATP production and the function of coenzymes involved in the respiratory chain.[8]
-
Downregulation of Virulence Factors: Studies on Staphylococcus aureus have shown that BITC can downregulate the expression of genes encoding virulence factors such as serine proteases, cysteine proteases, and hemolysins.[14]
Visualizing the Impact of Benzyl Isothiocyanate on Bacterial Virulence
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action of BITC on bacterial cells.
Caption: Overview of Benzyl Isothiocyanate's (BITC) antimicrobial mechanisms.
Caption: Transcriptomic effects of BITC on bacterial virulence gene expression.
Conclusion and Future Directions
The ethnobotanical history of Moringa oleifera provides a rich foundation for the scientific investigation of its antimicrobial properties. The compound once known as this compound, and now understood to be primarily benzyl isothiocyanate and other isothiocyanates, demonstrates significant activity against a broad spectrum of pathogenic bacteria. The mechanisms of action, which include cell membrane disruption, inhibition of biofilm formation and motility, and downregulation of virulence gene expression, highlight the potential of these compounds as novel antimicrobial agents.
For researchers and drug development professionals, Moringa oleifera represents a promising source of lead compounds. Future research should focus on:
-
Isolation and Characterization: Further isolation and characterization of individual isothiocyanates from different parts of the Moringa plant to assess their specific antimicrobial activities.
-
Synergistic Studies: Investigating the synergistic effects of Moringa-derived compounds with conventional antibiotics to combat drug-resistant bacteria.
-
Clinical Trials: Conducting well-designed clinical trials to validate the traditional uses of Moringa oleifera for treating infections and to establish safe and effective dosages.
-
Formulation Development: Developing stable and effective formulations for the topical and oral delivery of Moringa's bioactive compounds.
By integrating traditional knowledge with modern scientific methodologies, the full therapeutic potential of Moringa oleifera can be realized, offering new solutions to the growing challenge of antimicrobial resistance.
References
- 1. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Bacteriostatic effects of benzyl isothiocyanate on Vibrio parahaemolyticus: Transcriptomic analysis and morphological verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceasia.org [scienceasia.org]
- 13. Transcriptomic Analysis of Vibrio parahaemolyticus Reveals Different Virulence Gene Expression in Response to Benzyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of Pterygospermin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically identified as the primary antimicrobial agent in Moringa oleifera, "Pterygospermin" is now understood to be a term representing a mixture of bioactive isothiocyanates (ITCs), with benzyl (B1604629) isothiocyanate (BITC) being a principal component. These compounds are formed from the enzymatic hydrolysis of glucosinolates present in the plant. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of these Moringa-derived isothiocyanates, focusing on their antibacterial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Antibacterial Bioactivity
The isothiocyanates from Moringa oleifera have demonstrated significant antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The primary mechanism of action is believed to be the inhibition of essential microbial enzymes, such as transaminases.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of benzyl isothiocyanate (BITC) against various bacterial strains as reported in in vitro studies.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 2.9 - 110 | [1] |
| Fusobacterium nucleatum | Gram-negative | 0.2% (v/v) | [2] |
| Pseudomonas fragi | Gram-negative | ~1000 | [3] |
Note: MIC values can vary depending on the specific strain and the experimental conditions.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain using the broth microdilution method.
Materials:
-
Test compound (e.g., Benzyl Isothiocyanate)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Experimental Workflow Diagram
Anticancer Bioactivity
Isothiocyanates derived from Moringa oleifera have demonstrated potent anticancer activity in various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Quantitative Data: Half-maximal Inhibitory Concentration (IC50)
The following table presents the half-maximal inhibitory concentration (IC50) values of Benzyl Isothiocyanate (BITC) and Moringa Isothiocyanate (MIC-1) against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| BITC | MCF-7 (Breast Cancer) | 23.4 | [4] |
| BITC | Canine Lymphoma (CLBL-1) | 3.63 ± 0.21 | [5][6] |
| BITC | Canine Lymphoma (CLB70) | 3.78 ± 0.25 | [5][6] |
| MIC-1 | 786-O (Renal Cancer) | < 10 | [7][8][9][10] |
| MIC-1 | OSRC-2 (Renal Cancer) | < 10 | [7][8][9][10] |
| MIC-1 | 769-P (Renal Cancer) | < 10 | [7][8][9][10] |
| MIC-1 | SK-NEP-1 (Renal Cancer) | < 10 | [7][8][9][10] |
| MIC-1 | ACHN (Renal Cancer) | < 10 | [7][8][9][10] |
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This protocol describes a common method for detecting and quantifying apoptosis in cancer cells treated with a test compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Test compound (e.g., Benzyl Isothiocyanate)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cancer cells in 6-well plates at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Signaling Pathways in Anticancer Activity
Moringa isothiocyanates have been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation.
Moringa Isothiocyanate (MIC-1) has been found to inhibit the PTP1B-mediated activation of the Src/Ras/Raf/ERK signaling pathway in renal cancer cells.[7][8][9][10] This inhibition leads to decreased cell proliferation and migration.
Benzyl Isothiocyanate (BITC) can modulate the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. In some cancer cells, BITC can inhibit the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.[11]
Anti-inflammatory Bioactivity
The isothiocyanates from Moringa oleifera exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Quantitative Data: Inhibition of Inflammatory Mediators
Benzyl Isothiocyanate (BITC) has been shown to dose-dependently reduce the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.[12][13] It also inhibits superoxide (B77818) generation in inflammatory leukocytes with an IC50 value of approximately 10 µM.[14]
| Inflammatory Mediator | Effect of BITC | Cell Type | Reference |
| TNF-α | Dose-dependent reduction | Raw 264.7 macrophages | [12][13] |
| IL-1β | Dose-dependent reduction | Raw 264.7 macrophages | [12][13] |
| IL-6 | Dose-dependent reduction | Raw 264.7 macrophages | [12][13] |
| Superoxide | Inhibition (IC50 ~10 µM) | Inflammatory leukocytes | [14] |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Benzyl Isothiocyanate)
-
Commercial ELISA kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce the production of pro-inflammatory cytokines.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
-
Data Analysis: Measure the absorbance of the colored product using a microplate reader. Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Experimental Workflow Diagram
Conclusion
The in vitro studies on "this compound" and its constituent isothiocyanates, particularly benzyl isothiocyanate, reveal a promising spectrum of bioactivities. The demonstrated antibacterial, anticancer, and anti-inflammatory properties warrant further investigation for their potential therapeutic applications. The data and protocols presented in this guide offer a foundational framework for researchers to design and execute further studies aimed at elucidating the full pharmacological potential of these natural compounds. Future research should focus on in vivo efficacy, safety profiling, and the precise molecular mechanisms underlying their therapeutic effects to pave the way for their development as novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isothiocyanate From Moringa oleifera Seeds Inhibits the Growth and Migration of Renal Cancer Cells by Regulating the PTP1B-dependent Src/Ras/Raf/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanate From Moringa oleifera Seeds Inhibits the Growth and Migration of Renal Cancer Cells by Regulating the PTP1B-dependent Src/Ras/Raf/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Isothiocyanate From Moringa oleifera Seeds Inhibits the Growth and Migration of Renal Cancer Cells by Regulating the PTP1B-dependent Src/Ras/Raf/ERK Signaling Pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear factor-kappaB sensitizes to benzyl isothiocyanate-induced antiproliferation in p53-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Pterygospermin: A Technical Guide to its Initial Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterygospermin, an antibiotic principle isolated from the roots of Moringa pterygosperma (now known as Moringa oleifera), was one of the early plant-derived antibacterial compounds to be investigated. Its discovery in the mid-20th century marked a significant contribution to the field of natural product chemistry and antibiotic research. This technical guide provides an in-depth overview of the seminal work on the initial isolation, purification, and characterization of this compound, drawing from the foundational research published in the 1940s and 1950s. The methodologies and findings from these early investigations laid the groundwork for understanding the chemical nature and biological activity of this compound. While the initially proposed structure of this compound was later revised, the pioneering experimental work remains a valuable case study in the classical methods of natural product chemistry.
Initial Isolation and Purification
The first report of the antibacterial principle from Moringa pterygosperma was made by Rao and colleagues in 1946.[1][2] Subsequent detailed studies by Kurup and Rao in 1952 focused on the systematic extraction and purification of the active compound, which they had named this compound.[3] The purification process was a multi-step procedure involving solvent extraction and adsorption chromatography.
Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the isolation and purification of this compound as described by Kurup and Rao (1952):
1. Sourcing of Plant Material:
-
Fresh, tender roots of Moringa pterygosperma were used as the starting material.
2. Initial Extraction:
-
The roots were macerated and extracted with organic solvents. While the initial 1946 paper does not specify the solvent, the 1952 paper details a systematic investigation of various solvents.
-
The macerated root pulp was subjected to cold percolation with a suitable solvent (e.g., ether or alcohol) to extract the active principle.
3. Concentration of the Crude Extract:
-
The solvent from the crude extract was removed under reduced pressure to yield a concentrated, viscous mass.
4. Adsorption Chromatography:
-
The concentrated crude extract was subjected to chromatography using a column packed with a suitable adsorbent.
-
Kurup and Rao (1952) investigated the use of specially prepared activated charcoal for the adsorption of the active principle.
-
The column was eluted with a series of solvents of increasing polarity to separate the components of the crude extract.
5. Fraction Collection and Analysis:
-
Fractions were collected and assayed for antibacterial activity against Micrococcus pyogenes var. aureus (now known as Staphylococcus aureus).
-
The fractions showing the highest potency were combined.
6. High-Vacuum Fractionation:
-
The most active fractions were further purified by careful fractionation under high vacuum.
-
This final step yielded two fractions with a high degree of purity and antibacterial potency.
Physicochemical Characterization and Structural Elucidation
The initial characterization of this compound involved determining its physical properties and elemental composition. The techniques available in the 1950s for structural elucidation were limited compared to modern spectroscopic methods. Therefore, the characterization relied heavily on classical chemical degradation and derivatization techniques.
Physicochemical Properties
The following table summarizes the reported physicochemical properties of the purified this compound fractions.
| Property | Observation | Reference |
| Appearance | Crystalline solid | Kurup and Rao, 1954[4] |
| Solubility | Soluble in most organic solvents, insoluble in water | Kurup and Rao, 1954[4] |
| Elemental Composition | Contains Carbon, Hydrogen, Nitrogen, and Sulfur | Kurup and Rao, 1954[4] |
Structural Elucidation
The chemical nature of this compound was investigated by Kurup and Rao in 1954.[4] Their work suggested that this compound was likely a compound containing sulfur and nitrogen. Further studies by Das, Kurup, and Narasimha Rao in 1957 on related compounds provided more insights into its structure.[5] It is important to note that the initially proposed structures were later found to be incorrect. Subsequent research identified the active antibacterial compounds from Moringa species as isothiocyanates, such as benzyl (B1604629) isothiocyanate.[6][7] The antibacterial activity attributed to this compound is now understood to be due to the presence of these isothiocyanates, which are breakdown products of glucosinolates present in the plant.[6][7]
Antibacterial Activity
The primary focus of the early research on this compound was its potent antibacterial activity. The compound was found to be effective against a range of Gram-positive and Gram-negative bacteria.
Experimental Protocol: Antibacterial Assay
The antibacterial activity of this compound was typically determined using a serial dilution method.
-
Preparation of this compound Solutions: A stock solution of the purified this compound fraction was prepared in a suitable solvent and then serially diluted in a liquid culture medium.
-
Inoculation: Each dilution was inoculated with a standardized suspension of the test bacterium.
-
Incubation: The inoculated tubes were incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the bacterium.
Antibacterial Spectrum
The following table summarizes the reported antibacterial activity of this compound against various microorganisms from the early studies.
| Microorganism | Potency (MIC) | Reference |
| Micrococcus pyogenes var. aureus | 1 in 600,000 | Kurup and Rao, 1952[3] |
| Gram-positive bacteria | Generally susceptible | Rao et al., 1946[1] |
| Gram-negative bacteria | Generally susceptible | Rao et al., 1946[1] |
| Acid-fast bacteria | Reported to be effective against | Rao et al., 1946[1] |
Conclusion
The initial isolation and characterization of this compound from Moringa pterygosperma represent a significant chapter in the history of natural product chemistry. The meticulous experimental work conducted by researchers in the mid-20th century, using the techniques available at the time, provided the first insights into the potent antibacterial properties of compounds derived from this plant. Although the chemical identity of this compound was later revised, these foundational studies were crucial in stimulating further research into the medicinal properties of Moringa oleifera and its active constituents. This technical guide serves as a valuable resource for understanding the classical approaches to natural product discovery and the historical context of one of the early plant-derived antibiotics.
References
- 1. This compound: the Antibacterial Principle of Moringa pterygosperma, Gaertn | CoLab [colab.ws]
- 2. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. World Literature on Medicinal Plants from Pankaj Oudhia’s Medicinal Plant Database -52 [paramparik.blogspot.com]
- 4. Antibiotic principle from Moringa pterygosperma. II. Chemical nature of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic principle from Moringa pterygosperma. VII. Antibacterial activity and chemical structure of compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moa.gov.et [moa.gov.et]
- 7. researchgate.net [researchgate.net]
Pterygospermin and its Relation to Isothiocyanates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically identified as "pterygospermin," the antimicrobial principle of Moringa oleifera, modern analytical techniques have revealed that this activity is primarily attributable to a class of compounds known as isothiocyanates (ITCs). This technical guide provides an in-depth exploration of the chemistry, biosynthesis, and biological activities of these compounds, with a particular focus on benzyl isothiocyanate (BITC) and its glycosidic precursors. We present a comprehensive overview of the historical context of this compound, its reclassification, and the current understanding of the potent antimicrobial and anticancer properties of Moringa-derived isothiocyanates. This guide includes detailed experimental protocols for the isolation and analysis of these compounds, quantitative data on their biological efficacy, and elucidation of the key signaling pathways they modulate.
Introduction: From this compound to Isothiocyanates
The term "this compound" was first coined in the mid-20th century to describe an antibiotic substance isolated from the roots of Moringa pterygosperma (now known as Moringa oleifera)[1][2][3]. Early studies demonstrated its efficacy against a range of bacteria[1][2][3]. However, subsequent research has clarified that this compound was not a single, pure compound but rather a mixture whose biological activity is primarily due to the presence of isothiocyanates[4][5][6].
The most prominent isothiocyanate in Moringa oleifera is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, often referred to as moringin[7]. This and other related isothiocyanates are produced from the enzymatic hydrolysis of precursor compounds called glucosinolates. The isothiocyanate functional group (-N=C=S) is highly reactive and is central to the biological activities of these molecules.
Physicochemical Properties of Key Moringa Isothiocyanates
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-(α-L-rhamnosyloxy)benzyl isothiocyanate | C₁₄H₁₇NO₅S | 311.36 | Not well defined (gummy solid) | Colorless gummy powder |
| 4-(4'-O-acetyl-α-L-rhamnosyloxy)benzyl isothiocyanate | C₁₆H₁₉NO₆S | 353.4 | 125.6-125.8 | White solid |
| Benzyl isothiocyanate (BITC) | C₈H₇NS | 149.21 | -60 | Colorless to pale yellow liquid |
Spectral data for 4-(α-L-rhamnosyloxy)benzyl isothiocyanate include characteristic peaks in IR (cm⁻¹): 3381 (br, OH), 2920, 2172, 2086, 1609, 1508, 1236, 1119, 1058, 983. ¹H and ¹³C NMR data are also available in the literature[8].
Biosynthesis and Chemical Structure
Isothiocyanates in Moringa oleifera are not present in their free form within the intact plant tissue. They are stored as stable precursor molecules called glucosinolates. The characteristic glucosinolate in Moringa is glucomoringin (4-(α-L-rhamnosyloxy)benzyl glucosinolate).
When the plant tissue is damaged (e.g., by chewing, cutting, or pest attack), the enzyme myrosinase (a thioglucosidase), which is physically separated from the glucosinolates in the intact cell, comes into contact with them. Myrosinase catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule, leading to the formation of an unstable aglycone. This intermediate then spontaneously rearranges to form the corresponding isothiocyanate.
Biological Activities and Quantitative Data
The isothiocyanates derived from Moringa oleifera exhibit a broad spectrum of biological activities, most notably antimicrobial and anticancer effects.
Antimicrobial Activity
The isothiocyanates are effective against a range of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Minimum Inhibitory Concentrations (MIC) of Moringa oleifera Extracts and Isothiocyanates
| Organism | Extract/Compound | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Aqueous seed extract | 200 | [9] |
| Staphylococcus aureus | Leaf ethanol extract | 2.0 | [4] |
| Escherichia coli | Aqueous extract | 0.03 - 0.33 | [10] |
| Escherichia coli | Leaf ethanol extract | >4.0 | [4] |
| Pseudomonas aeruginosa | Aqueous extract | 0.03 - 0.33 | [10] |
| Pseudomonas aeruginosa | Leaf ethanol extract | 2.0 | [4] |
| Bacillus cereus | Aqueous extract | 0.03 - 0.33 | [10] |
| Salmonella enterica | Aqueous extract | 0.15 - 0.83 | [10] |
| Candida albicans | Ethanolic extract | 0.42 | [10] |
| Aspergillus flavus | Aqueous extract | 0.42 - 1.17 | [10] |
| Aspergillus niger | Aqueous extract | 0.42 - 1.17 | [10] |
| Mucor sp. | Seed chloroform extract | 1.0 | [4] |
| Rhizopus sp. | Seed chloroform extract | 1.0 | [4] |
Anticancer Activity
Benzyl isothiocyanate (BITC) and related compounds have demonstrated significant anticancer activity in a variety of cancer cell lines. Their effects are mediated through the modulation of multiple signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.
In Vitro Cytotoxicity (IC₅₀/EC₅₀) of Moringa Isothiocyanates against Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC₅₀/EC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | Benzyl isothiocyanate | 23.4 | [11][12] |
| Caco-2 | Colon Cancer | 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate | 45 µg/mL | [13] |
| HepG2 | Liver Cancer | 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate | 60 µg/mL | [13] |
| HL-60 | Leukemia | 4-(4'-O-acetyl-α-L-rhamnosyloxy)benzylisothiocyanate | 5.4 | [14] |
| SF-295 | Glioblastoma | 4-(4'-O-acetyl-α-L-rhamnosyloxy)benzylisothiocyanate | 13.8 | [14] |
| HCT-116 | Colon Cancer | 4-(4'-O-acetyl-α-L-rhamnosyloxy)benzylisothiocyanate | 6.8 | [14] |
| PC-3 | Prostate Cancer | 4-(4'-O-acetyl-α-L-rhamnosyloxy)benzylisothiocyanate | 11.2 | [14] |
| SCC9 | Oral Squamous Cell Carcinoma | Benzyl isothiocyanate | ~10 (EC₅₀) | [15] |
| 8505C | Anaplastic Thyroid Cancer | Benzyl isothiocyanate | 27.56 | [14] |
| CAL-62 | Anaplastic Thyroid Cancer | Benzyl isothiocyanate | 28.30 | [14] |
| OC2 | Oral Cancer | Benzyl isothiocyanate | Induces apoptosis | [16] |
Modulation of Cellular Signaling Pathways
Benzyl isothiocyanate exerts its anticancer effects by targeting key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways are two of the most significantly affected cascades.
MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. BITC has been shown to modulate the activity of several key components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. BITC has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.
Experimental Protocols
Historical Isolation of "this compound" (Summary)
Modern Isolation and Analysis of Moringa Isothiocyanates
A common modern approach for the isolation and analysis of isothiocyanates from Moringa oleifera involves the following steps:
Detailed Methodology for HPLC Analysis:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is typically used.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol is used for elution.
-
Detection: Isothiocyanates are typically monitored at a wavelength of around 220-250 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the samples to those of a standard curve prepared with a known concentration of the purified isothiocyanate.
Conclusion
The scientific journey from the initial discovery of "this compound" to the detailed characterization of specific isothiocyanates like 4-(α-L-rhamnosyloxy)benzyl isothiocyanate and benzyl isothiocyanate highlights the advancements in natural product chemistry. These compounds, derived from Moringa oleifera, demonstrate significant potential as antimicrobial and anticancer agents. Their ability to modulate critical cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, provides a strong mechanistic basis for their therapeutic potential. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic applications of these promising natural compounds in the prevention and treatment of infectious diseases and cancer. This guide provides a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of Moringa oleifera isothiocyanates.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Phytochemical and Pharmacological Characteristics of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic principle from Moringa pterygosperma. II. Chemical nature of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer and Medicinal Potentials of Moringa Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. In vitro antibacterial activity of Moringa oleifera leaf and seed extracts against antibiotic-resistant bacteria and clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proximate Analysis of Moringa oleifera Leaves and the Antimicrobial Activities of Successive Leaf Ethanolic and Aqueous Extracts Compared with Green Chemically Synthesized Ag-NPs and Crude Aqueous Extract against Some Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Fungicidal Potential of Pterygospermin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterygospermin, a compound derived from the plant Moringa oleifera, has long been recognized for its potent antimicrobial properties. This technical guide provides an in-depth exploration of the fungicidal characteristics of this compound and its primary active component, benzyl (B1604629) isothiocyanate (BITC). It consolidates available quantitative data on its antifungal efficacy, details experimental protocols for its extraction and evaluation, and presents a putative mechanism of action, including a proposed signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development.
Introduction
Moringa oleifera, often referred to as the "miracle tree," is a plant rich in a variety of bioactive compounds. Among these, this compound, first identified for its antibacterial action, also exhibits significant fungicidal properties. Upon hydrolysis, this compound yields benzyl isothiocyanate (BITC), which is largely credited for its biological activity. The rising concern over antifungal resistance necessitates the exploration of novel therapeutic agents, and natural products like this compound present a promising avenue for research and development.
Quantitative Antifungal Activity
The fungicidal efficacy of this compound and Moringa oleifera extracts has been evaluated against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of this activity. While specific MIC values for purified this compound are not extensively reported in recent literature, data for its active component, benzyl isothiocyanate (BITC), and various Moringa oleifera extracts are available.
| Fungal Species | Compound/Extract | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | Benzyl Isothiocyanate (BITC) | 25 | [1] |
| Candida albicans | Benzyl Isothiocyanate (BITC) | Not specified, but effective | [1] |
| Aspergillus niger | Benzyl Isothiocyanate (BITC) | Not specified, but effective | [1] |
| Trichophyton mentagrophytes | Benzyl Isothiocyanate (BITC) | Not specified, but effective | [1] |
| Various Fungi | Moringa oleifera leaf extract | 15625 |
Table 1: Minimum Inhibitory Concentrations (MICs) of Benzyl Isothiocyanate and Moringa oleifera Extracts against Various Fungi.
Mechanism of Action
The precise signaling cascade initiated by this compound or BITC within fungal cells is not fully elucidated. However, existing evidence points towards a multi-targeted mechanism that disrupts cellular integrity and function. The primary proposed mechanisms include:
-
Cell Membrane Damage: BITC is a lipophilic compound that can readily interact with and disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[2][3][4]
-
Mitochondrial Dysfunction: Studies have shown that BITC can damage fungal mitochondria, the powerhouse of the cell.[1] This disruption of mitochondrial function would lead to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).
-
Induction of Oxidative Stress: The accumulation of ROS due to mitochondrial damage creates a state of oxidative stress within the fungal cell, leading to damage of essential biomolecules like proteins, lipids, and DNA.[2]
-
Inhibition of Germ Tube Formation: In dimorphic fungi like Candida albicans, the transition from yeast to hyphal form (germ tube formation) is a critical virulence factor. BITC has been shown to downregulate genes such as PDE2, CEK1, and TEC1, which are involved in this process.[5]
Based on these findings, a putative signaling pathway for the fungicidal action of this compound (via BITC) is proposed below.
Caption: Proposed mechanism of fungicidal action of this compound.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is adapted from patent literature and provides a general framework for the extraction of this compound from Moringa oleifera roots.[6][7]
Caption: Workflow for the extraction and isolation of this compound.
Detailed Steps:
-
Preparation of Plant Material: Obtain fresh Moringa oleifera roots, wash them thoroughly, and dry them in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried roots into a fine powder.
-
Subcritical Fluid Extraction:
-
Place the powdered root material into the extraction vessel of a subcritical fluid extraction system.
-
Use ethanol (B145695) as the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Conduct the extraction at a temperature between 80°C and 200°C and a pressure of 1 to 4 MPa for 1 to 4 hours.
-
Collect the resulting leachate.
-
-
Adsorption and Elution:
-
Add an adsorbent material such as activated carbon to the leachate and stir to allow for the adsorption of this compound.
-
Filter the mixture and wash the adsorbent with a suitable organic solvent (e.g., diethyl ether or petroleum ether) to elute the adsorbed compounds.
-
-
Solvent Removal: Remove the elution solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Perform gradient elution using a solvent system such as dichloromethane-ethanol, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Recrystallization: Combine the this compound-containing fractions, evaporate the solvent, and recrystallize the residue from methanol to obtain purified this compound crystals.
Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound or BITC against filamentous fungi and yeasts, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[8][9][10]
Caption: Workflow for antifungal susceptibility testing.
Detailed Steps:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).
-
Prepare a suspension of fungal spores or cells in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute this suspension further in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the purified this compound or BITC in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. Note: Due to the volatile nature of BITC, ensure plates are sealed or handled in a way to minimize evaporation.
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing the test medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include positive (fungus and medium, no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature (typically 35°C) for 24 to 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for fungal growth or measure the optical density using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Conclusion and Future Directions
This compound and its active component, benzyl isothiocyanate, demonstrate significant potential as antifungal agents. Their multi-targeted mechanism of action, involving disruption of the cell membrane and mitochondrial function, makes them interesting candidates for further investigation, particularly in the context of combating drug-resistant fungal pathogens.
Future research should focus on:
-
Elucidating the detailed signaling pathways directly affected by these compounds within fungal cells.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound and BITC in animal models of fungal infections.
-
Optimizing extraction and purification protocols to improve the yield and purity of this compound for research and potential commercial applications.
-
Investigating potential synergistic effects with existing antifungal drugs to enhance their efficacy and combat resistance.
This technical guide provides a foundational understanding of the fungicidal properties of this compound, offering a valuable resource to guide future research and development in this promising area of natural product-based antifungal discovery.
References
- 1. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl isothiocyanate fumigation inhibits growth, membrane integrity and mycotoxin production in Alternaria alternata - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103980291A - Method for extracting pterygsspermine from moringa oleifera lam roots - Google Patents [patents.google.com]
- 7. CN104725400A - Method for extracting pterigospermin from moringa root - Google Patents [patents.google.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pterygospermin: A Comprehensive Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pterygospermin, a compound initially isolated from the seeds of Moringa oleifera (formerly Moringa pterygosperma), has long been recognized for its potent biological activities. This technical guide provides an in-depth review of the existing scientific literature on this compound and its primary bioactive breakdown product, benzyl isothiocyanate (BITC). It summarizes the quantitative data on its antimicrobial and cytotoxic effects, details relevant experimental protocols, and visualizes the key mechanistic pathways. While early research focused on this compound as a singular antibiotic principle, modern studies often investigate the synergistic effects within Moringa oleifera extracts or focus on the more stable and well-characterized BITC. This guide aims to consolidate the available knowledge to support further research and drug development efforts.
Introduction
Moringa oleifera, often referred to as the "miracle tree," is a plant renowned for its nutritional and medicinal properties.[1] One of the earliest identified bioactive compounds from this plant was this compound, first described for its antibacterial properties.[2][3] It is now understood that this compound is a product of the enzymatic hydrolysis of glucosinolates and readily dissociates into two molecules of benzyl isothiocyanate (BITC), a compound to which many of the observed biological effects are attributed. This guide will review the antimicrobial, anticancer, and anti-inflammatory activities associated with this compound and its derivatives.
Antimicrobial Activity
This compound and its derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][4] The primary mechanism of action is believed to be mediated by BITC.
Quantitative Antimicrobial Data
While specific quantitative data for isolated this compound is scarce in recent literature, studies on BITC provide valuable insights into its antimicrobial potency.
| Compound | Microorganism | MIC/MBC | Reference |
| Benzyl Isothiocyanate | Escherichia coli | 1 µL/mL (MIC) | [5] |
| Benzyl Isothiocyanate | Bacillus subtilis | 1 µL/mL (MIC) | [5] |
| Benzyl Isothiocyanate | Staphylococcus aureus | 0.5 µL/mL (MIC) | [5] |
| Benzyl Isothiocyanate | Salmonella enterica | 0.5 µL/mL (MIC) | [5] |
| Benzyl Isothiocyanate | Aspergillus niger | 1 µL/mL (MIC) | [5] |
| Benzyl Isothiocyanate | Penicillium citrinum | 0.5 µL/mL (MIC) | [5] |
Mechanism of Antimicrobial Action
The antibacterial action of BITC is multifaceted. It has been shown to disrupt the bacterial respiratory chain and inhibit ATP production.[5] Unlike many antibiotics that target cell wall synthesis or protein translation, BITC's mechanism appears to involve the deregulation of the metabolic system and impairment of the biological oxidation system.[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A common method to determine the MIC of an antimicrobial agent is the broth microdilution assay.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., BITC) is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Anticancer Activity
Extracts of Moringa oleifera, containing a mixture of bioactive compounds including this compound, have demonstrated significant anticancer properties.[6] These effects are largely attributed to the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.[7]
Quantitative Cytotoxicity Data
The cytotoxic effects of Moringa oleifera extracts have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.
| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |
| M. oleifera Methanolic Leaf Extract | HepG-2 (Liver Cancer) | 12.89 µg/mL | [8] |
| M. oleifera Leaf Extract | HeLa (Cervical Cancer) | >260 µg/mL | [9] |
| M. oleifera Seed Extract | HCT-116 (Colon Cancer) | 66 µg/mL | [5] |
Mechanism of Anticancer Action and Signaling Pathways
The anticancer activity of Moringa oleifera extracts is associated with the modulation of several key signaling pathways involved in cell growth, proliferation, and survival. While the specific role of this compound in these pathways is not yet fully elucidated, the collective action of the plant's phytochemicals has been shown to impact the following:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is often dysregulated in cancer, leads to decreased cell proliferation and survival.[10][11]
-
MAPK Signaling Pathway: Modulation of the MAPK pathway can inhibit cancer cell proliferation and induce apoptosis.[10]
-
JAK2/STAT3 Signaling Pathway: Suppression of this pathway has been linked to the inhibition of proliferation and migration of non-small-cell lung cancer cells.[7]
-
NF-κB Pathway: Inhibition of NF-κB activation suppresses inflammation and prevents the survival and proliferation of cancer cells.[10]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test extract or compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is determined as the IC50 value.
Anti-inflammatory Activity
Moringa oleifera extracts have demonstrated significant anti-inflammatory properties in various experimental models. This activity is attributed to the presence of flavonoids, isothiocyanates, and other phenolic compounds.[12]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of Moringa oleifera are mediated through several mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Compounds like quercetin and kaempferol inhibit cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[12]
-
Regulation of Cytokine Production: Isothiocyanates can modulate inflammatory signaling pathways such as NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Groups: Animals (typically rats or mice) are divided into control, standard drug (e.g., indomethacin), and test groups (receiving different doses of the extract).
-
Administration of Test Substance: The test extract or standard drug is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema in the treated groups is calculated by comparing their paw volume with that of the control group.
Conclusion and Future Directions
This compound, and its more extensively studied derivative benzyl isothiocyanate, exhibit a remarkable range of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. While early research laid the foundation for understanding the therapeutic potential of Moringa oleifera, there is a clear need for further investigation into the specific mechanisms of action of isolated this compound. Future research should focus on:
-
Isolation and Quantification: Developing standardized methods for the isolation and quantification of this compound to enable more precise in vitro and in vivo studies.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion of this compound to better understand its therapeutic potential in vivo.
-
Synergistic Effects: Exploring the potential synergistic or additive effects of this compound with other bioactive compounds in Moringa oleifera extracts.
A deeper understanding of the pharmacology of this compound will be crucial for its potential development as a novel therapeutic agent for a variety of diseases.
References
- 1. A review of properties, nutritional and pharmaceutical applications of Moringa oleifera: integrative approach on conventional and traditional Asian medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: the Antibacterial Principle of Moringa pterygosperma, Gaertn | CoLab [colab.ws]
- 4. Pharmacological, nutritional and antimicrobial uses of Moringa oleifera Lam. leaves in poultry nutrition: an updated knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moringa oleifera as an Anti-Cancer Agent against Breast and Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaloid Extract of Moringa oleifera Lam. Exerts Antitumor Activity in Human Non-Small-Cell Lung Cancer via Modulation of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Evaluation of cytotoxicity of Moringa oleifera Lam. callus and leaf extracts on Hela cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
- 11. ayurvedjournal.com [ayurvedjournal.com]
- 12. mdpi.com [mdpi.com]
Pterygospermin: A Technical Guide to its Potential as a Lead Compound for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pterygospermin, a bioactive compound first identified in Moringa oleifera, presents a compelling starting point for drug discovery, particularly in the realm of antimicrobial agents. Its potent antibacterial and fungicidal properties have been recognized for decades. More recent research into the broader therapeutic activities of Moringa oleifera extracts suggests that this compound may also possess anti-inflammatory and anticancer activities, potentially through the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its chemical properties, biological activities, and proposed mechanisms of action. It also details relevant experimental protocols for its evaluation and discusses its potential and the existing knowledge gaps in the context of modern drug discovery.
Introduction
This compound is an antibiotic compound found in the roots and flowers of the Moringa oleifera tree, also known as the drumstick tree.[1] Historically, it was one of the first natural products from a higher plant to be identified with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[2] While early research focused on its antibiotic properties, the extensive investigation of Moringa oleifera for various medicinal uses has led to a renewed interest in its constituent compounds, including this compound, as potential lead structures for the development of new therapeutics. This guide aims to consolidate the available technical information on this compound to aid researchers and drug development professionals in evaluating its potential.
Chemical Properties
-
Chemical Name: this compound
-
Molecular Formula: C₂₂H₁₈N₂O₂S₂
-
Molecular Weight: 406.5 g/mol
-
Chemical Structure: The structure of this compound has been a subject of discussion, with some studies suggesting it is an unstable precursor that readily dissociates into benzyl (B1604629) isothiocyanate, which is believed to be responsible for some of its biological activities.[3]
Biological Activities and Potential Therapeutic Applications
The primary and most well-documented biological activity of this compound is its antimicrobial effect. However, evidence from studies on Moringa oleifera extracts, which contain this compound, suggests a broader therapeutic potential.
Antimicrobial Activity
This compound has demonstrated significant inhibitory effects against a wide range of pathogenic microorganisms.
Table 1: Summary of Antimicrobial Activity of Moringa oleifera Extracts (Attributed in part to this compound)
| Microorganism | Type | Activity Observed | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Inhibition of growth | [4] |
| Escherichia coli | Gram-negative bacteria | Inhibition of growth | [4] |
| Salmonella enterica | Gram-negative bacteria | Significant reduction in counts | [4] |
| Fusarium solani | Fungus | Fungicidal activity | [5] |
| Bacillus subtilis | Gram-positive bacteria | Antibiotic effect | [5] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Antibiotic effect | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is primarily inferred from the known anti-inflammatory effects of Moringa oleifera extracts. The proposed mechanism involves the inhibition of key inflammatory mediators and signaling pathways.
Anticancer Activity
Similarly, the anticancer potential of this compound is suggested by numerous studies on the cytotoxic effects of Moringa oleifera extracts against various cancer cell lines.
Table 2: Summary of In Vitro Cytotoxicity of Moringa oleifera Extracts against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | Not specified | [6] |
| MDA-MB-231 | Breast Cancer | Not specified | [7] |
| HCT-116 | Colorectal Carcinoma | 58.1 (for a derivative) | [6] |
| HepG2 | Hepatocellular Carcinoma | Mild inhibition | [6] |
| PC-3 | Prostate Cancer | Strong inhibition | [6] |
Note: This table includes data for Moringa oleifera extracts and related compounds. IC50 values for isolated this compound are not consistently reported in the reviewed literature.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms of this compound are not fully elucidated, but several pathways have been implicated based on studies of Moringa oleifera extracts and related compounds.
Antimicrobial Mechanism
An early study suggested that the antibacterial action of this compound involves the inhibition of transaminase enzymes , which are crucial for amino acid metabolism in bacteria.[8]
Anti-inflammatory and Anticancer Signaling Pathways
Moringa oleifera extracts have been shown to modulate several key signaling pathways involved in inflammation and cancer. It is hypothesized that this compound contributes to these effects.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is common in cancer.
References
- 1. Antibiotic principle from Moringa pterygosperma. V. Effect of this compound on the assimilation of glutamic acid by Micrococcus pyogenes var. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the Antibacterial Principle of Moringa pterygosperma, Gaertn | CoLab [colab.ws]
- 3. In silico, anti-inflammatory and acute toxicological evaluation of an indigenous medicinal plant Pterospermum rubiginosum using Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Effect of Moringa oleifera Leaves Extract on Foodborne Pathogens in Ground Beef [mdpi.com]
- 5. Antibiotic principle from Moringa pterygosperma. IV. The effect of addition of vitamins and amino acids on the anti-bacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Pterygospermin in Botanical Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterygospermin, historically isolated from Moringa oleifera, is a compound of significant interest due to its potential therapeutic properties. Chemically identified as 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, it belongs to the family of isothiocyanates which are known for their anti-inflammatory and other biological activities[1]. Accurate and reliable quantitative analysis of this compound is crucial for the standardization of Moringa oleifera extracts and the development of new pharmaceutical products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, either as part of total isothiocyanate content or through direct measurement.
Principle
This protocol outlines two primary HPLC-based approaches for the quantification of this compound in botanical extracts. The first is an indirect method involving a cyclocondensation reaction to measure total isothiocyanates, providing a broader screening tool. The second is a direct HPLC method for the specific quantification of 4-(α-L-rhamnosyloxy)benzyl isothiocyanate. The choice of method may depend on the specific research goals and the complexity of the sample matrix.
The methods utilize reversed-phase chromatography to separate the analyte of interest from other components in the extract. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD).
Experimental Protocols
Sample Preparation: Extraction of this compound from Moringa oleifera
A critical step in the analysis is the efficient extraction of this compound from the plant material.
Materials:
-
Dried and powdered Moringa oleifera leaves
-
50% Ethanol (B145695) (v/v)
-
Water
-
95% Ethanol (v/v)
-
Shaker
-
Filter paper
-
Rotary evaporator
-
Freeze dryer
Protocol:
-
Maceration: Macerate the powdered plant material with 50% ethanol for 48 hours with continuous shaking[1].
-
Filtration: Filter the resulting extract through filter paper to remove solid plant debris[1].
-
Solvent Evaporation: Evaporate the ethanol from the filtrate using a rotary evaporator[1].
-
Lyophilization: Remove the remaining water by freeze-drying to obtain a powdered extract[1].
-
Reconstitution: For HPLC analysis, dissolve the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL)[1].
HPLC Method 1: Total Isothiocyanate Analysis (Indirect this compound Quantification)
This method employs a cyclocondensation reaction to convert all isothiocyanates into a stable, detectable derivative.
Instrumentation:
-
HPLC system with a pump, degasser, autosampler, and a Diode Array Detector (DAD).
-
Phenomenex Gemini 5 µm C18 column[1].
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phenethyl isothiocyanate (for standard curve)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Methanol: Water (4:1 v/v)[1] |
| Flow Rate | 1.2 mL/min[1] |
| Column | Phenomenex Gemini 5 µm C18[1] |
| Detection Wavelength | 365 nm[1] |
| Injection Volume | 100 µL[1] |
| Run Time | 7 minutes[1] |
Protocol:
-
Cyclocondensation Reaction: Mix the reconstituted extract with 1,2-benzenedithiol in methanol and incubate at 65°C for 2 hours[1].
-
Filtration: After cooling, filter the reaction mixture through a 0.45 µm nylon membrane[1].
-
Injection: Inject the filtered sample into the HPLC system.
-
Quantification: Create a standard curve using phenethyl isothiocyanate and calculate the total isothiocyanate content, which includes this compound.
HPLC Method 2: Direct Analysis of 4-(α-L-rhamnosyloxy)benzyl isothiocyanate
This method allows for the direct quantification of this compound.
Instrumentation:
-
HPLC system as described in Method 1.
-
Inertsil ODS3 column (250 mm × 3 mm, 5 μm)[2].
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B)[2] |
| 30% B to 80% B in 20 min[2] | |
| Flow Rate | 1.0 mL/min[2] |
| Column | Inertsil ODS3 (250 mm × 3 mm, 5 μm)[2] |
| Detection Wavelength | 229 nm[2] |
| Injection Volume | 20 µL |
Protocol:
-
Sample Preparation: Dilute the reconstituted extract to an appropriate concentration with the initial mobile phase.
-
Filtration: Filter the sample through a 0.45 µm nylon membrane.
-
Injection: Inject the sample into the HPLC system.
-
Quantification: Use a purified standard of 4-(α-L-rhamnosyloxy)benzyl isothiocyanate to generate a calibration curve for accurate quantification.
Data Presentation
The following table summarizes the key quantitative parameters for the validated HPLC method for total isothiocyanate analysis.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.13 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.43 µg/mL |
| Accuracy (Recovery) | 95-105% |
| Precision (RSD%) | < 2% |
Mandatory Visualizations
Figure 1: Experimental workflow for HPLC analysis of this compound.
Figure 2: Logical relationship of this compound within Moringa oleifera extracts.
Conclusion
The described HPLC methods provide reliable and accurate means for the quantification of this compound in Moringa oleifera extracts. Proper sample preparation and adherence to the validated chromatographic conditions are essential for obtaining reproducible results. These application notes and protocols serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the standardization and quality control of this compound-containing products.
References
Application Notes & Protocols for the Mass Spectrometric Identification of Pterygospermin (Benzyl Isothiocyanate) and Related Glucosinolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moringa oleifera, often termed the "miracle tree," is a plant rich in bioactive compounds with significant nutritional and medicinal value.[1] Historically, the antimicrobial activity of Moringa was attributed to a compound named "Pterygospermin." Subsequent research revealed that this compound is not a single compound but primarily the aglycone, benzyl (B1604629) isothiocyanate (BITC) , which is produced upon enzymatic hydrolysis of its precursor, the glucosinolate glucotropaeolin . Accurate identification and quantification of these compounds are crucial for quality control, pharmacological studies, and the development of new therapeutic agents. Mass spectrometry (MS), coupled with chromatographic separation, offers the sensitivity and specificity required for the comprehensive analysis of these bioactive molecules in complex plant matrices.[2][3]
This document provides detailed protocols for the extraction and analysis of benzyl isothiocyanate and its related precursor from Moringa oleifera using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow for the identification of this compound (BITC) and its precursor involves sample preparation, extraction, chromatographic separation, and mass spectrometric detection.
Caption: Workflow for this compound Identification.
Protocol 1: Sample Preparation and Extraction
This protocol details the preparation of a crude extract from Moringa oleifera leaves suitable for both GC-MS and LC-MS analysis.
1.1. Materials and Reagents
-
Fresh Moringa oleifera leaves or seeds
-
Deionized water
-
HPLC-grade methanol[4]
-
Anhydrous sodium sulfate
-
Grinder or mortar and pestle
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Centrifuge
1.2. Procedure
-
Collection and Cleaning: Collect fresh, healthy Moringa oleifera leaves. Wash them thoroughly with deionized water to remove any dirt and contaminants.
-
Drying: Shade-dry the leaves at room temperature (25-30°C) for 3-5 days until they are brittle.[5] Avoid direct sunlight to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried leaves into a fine powder using an electric blender or a mortar and pestle. Sieve the powder to ensure a uniform particle size.[4]
-
Extraction: a. Weigh 10 g of the dried leaf powder and place it into a flask. b. Add 100 mL of HPLC-grade methanol.[4] c. For improved efficiency, perform ultrasound-assisted extraction (UAE) at 40°C for approximately 20 minutes.[1] Alternatively, macerate the mixture for 24-48 hours at room temperature with intermittent shaking.
-
Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. Repeat the filtration if necessary to obtain a clear filtrate.[5] b. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C until the solvent is completely removed.
-
Storage: Store the resulting crude extract in an airtight, light-protected container at 4°C until further analysis.
Protocol 2: GC-MS for Benzyl Isothiocyanate (BITC) Identification
GC-MS is the ideal technique for analyzing volatile compounds like BITC. Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for library matching and structural confirmation.[5]
2.1. Sample Preparation for GC-MS
-
Redissolve a portion of the dried extract from Protocol 1 in a suitable volatile solvent like methanol or dichloromethane (B109758) to a final concentration of 1 mg/mL.
-
Vortex the solution thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
2.2. GC-MS Instrumental Parameters
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.[7]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Identification: Compare the obtained mass spectrum with reference libraries (e.g., NIST, WILEY).[7]
-
2.3. Expected Fragmentation of Benzyl Isothiocyanate (BITC)
The EI mass spectrum of BITC (C₈H₇NS, Molecular Weight: 149.21 g/mol ) is characterized by a prominent molecular ion peak and a base peak resulting from the formation of the stable tropylium (B1234903) cation.
Caption: Key Fragments of BITC in EI-MS.
Protocol 3: LC-MS/MS for Glucotropaeolin Identification
LC-MS is essential for analyzing larger, more polar, and thermally labile precursors like glucotropaeolin. Electrospray ionization (ESI) is the preferred ionization technique.
3.1. Sample Preparation for LC-MS
-
Redissolve a portion of the dried extract from Protocol 1 in a methanol:water (50:50, v/v) solution to a final concentration of 1 mg/mL.
-
Vortex the solution thoroughly.
-
Filter through a 0.22 µm syringe filter into an LC vial.[8]
3.2. LC-MS/MS Instrumental Parameters
-
System: UHPLC or HPLC coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).[8]
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[8]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
MS Parameters:
-
Ionization Mode: ESI Negative (-ve) for glucosinolates or ESI Positive (+ve) for BITC metabolites.[8]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Drying Gas Temperature: 300°C.[8]
-
Scan Mode: Full Scan (m/z 100-1000) for profiling; Product Ion Scan for structural elucidation.
-
Collision Energy: Ramped (e.g., 15-40 eV) for MS/MS fragmentation.
-
Data Presentation and Interpretation
Quantitative data and key identification parameters should be summarized for clarity. The tables below provide expected mass spectrometric data for target compounds.
Table 1: GC-MS Data for Benzyl Isothiocyanate (BITC)
| Compound Name | Retention Time (min) | Molecular Formula | Molecular Weight | Key Ions (m/z) | Ion Identity |
| Benzyl Isothiocyanate | ~10.5 | C₈H₇NS | 149.03 | 149 | [M]⁺• |
| 91 (Base Peak) | [C₇H₇]⁺ | ||||
| 65 | [C₅H₅]⁺ | ||||
| 58 | [SCN]⁺• |
Table 2: LC-MS/MS Data for Glucotropaeolin and a Representative BITC Metabolite
| Compound Name | Ionization Mode | Precursor Ion (m/z) | Formula | Key Fragment Ions (m/z) | Fragment Identity |
| Glucotropaeolin | ESI (-) | 422.05 | C₁₄H₁₈NO₉S₂⁻ | 325.02 | [M-SO₃-H]⁻ |
| 259.04 | [M-C₆H₁₀O₅-H]⁻ | ||||
| 194.98 | [C₇H₆(N=O)SO₃]⁻ | ||||
| 97.00 | [HSO₄]⁻ | ||||
| BITC-NAC | ESI (+) | 313.08 | C₁₂H₁₇N₂O₃S₂⁺ | 184.03 | [M-C₃H₅NO₂]⁺ |
| (N-acetyl-cysteine conjugate)[9] | 149.04 | [M-C₅H₈NO₃]⁺ | |||
| 91.05 | [C₇H₇]⁺ |
References
- 1. Liquid chromatography-mass spectrometric analysis of some bioactive compounds in commercial herbal products derived from Moringa oleifera L. | Current Research on Biosciences and Biotechnology [crbb-journal.com]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. researchtrend.net [researchtrend.net]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Pterygospermin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterygospermin, a benzyl isothiocyanate originally isolated from Moringa oleifera, and its related compounds have garnered significant interest for their potential therapeutic properties, including antibacterial and anticancer activities.[1][2][3] Preliminary studies on isothiocyanates derived from Moringa oleifera, such as glucomoringin-isothiocyanate (GMG-ITC), have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The evaluation of the cytotoxic potential of these compounds is a critical first step in the drug discovery and development process. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound and its analogues using common in vitro cell culture assays.
The primary objectives of these assays are to quantify cell viability and mortality following exposure to the test compound, elucidate the mechanism of cell death (apoptosis vs. necrosis), and determine the effective dose range. The following sections detail the protocols for key cytotoxicity assays: MTT for cell viability, Lactate Dehydrogenage (LDH) for membrane integrity, and Annexin V/Propidium Iodide (PI) and Caspase-3/7 assays for the characterization of apoptosis.
Data Presentation: Cytotoxicity of this compound Analogues
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound-related isothiocyanates from Moringa oleifera on various human cell lines. This data is essential for designing experiments and for comparing the cytotoxic potency of these compounds.
Table 1: IC50 Values of 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Caco-2 | Colon Carcinoma | 45 | [5] |
| HepG2 | Liver Hepatocellular Carcinoma | 60 | [5] |
| HEK293 | Human Embryonic Kidney (Non-cancer) | 224 | [5] |
Table 2: IC50 Value of Glucomoringin-isothiocyanate (GMG-ITC)
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| PC-3 | Prostate Cancer | 3.5 | [4] |
Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for assessing the cytotoxicity of this compound.
This compound-Induced Apoptosis Signaling Pathway
Studies on related isothiocyanates from Moringa oleifera suggest that their cytotoxic effects are mediated through the induction of apoptosis.[4] This process involves the activation of key signaling molecules as depicted in the diagram below.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10] It is a measure of cytotoxicity and cell lysis.[11]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare Controls: Set up wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and vehicle control.[12]
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
Add 50 µL of the LDH reaction mixture (substrate and buffer) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, correcting for background and spontaneous release.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[15]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17] The assay uses a substrate that releases a luminescent or fluorescent signal upon cleavage by active caspases.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
96-well white-walled plates (for luminescence) or black-walled plates (for fluorescence)
-
Caspase-3/7 activity assay kit
-
Luminometer or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol.
-
Cell Lysis and Substrate Cleavage: Add an equal volume of the caspase-3/7 reagent directly to the wells. This reagent typically contains a cell lysis buffer and the caspase substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure luminescence or fluorescence using the appropriate plate reader.[18]
-
Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.
References
- 1. ELUCIDATING THE EFFECTS OF MORINGA OLEIFERA EXTRACT ON REGULATING APOPTOSIS IN HUMAN BREAST CANCER CELL LINES [rep2.imu.edu.my]
- 2. Nontoxic Glucomoringin-Isothiocyanate (GMG-ITC) Rich Soluble Extract Induces Apoptosis and Inhibits Proliferation of Human Prostate Adenocarcinoma Cells (PC-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CH [thermofisher.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. moleculardevices.com [moleculardevices.com]
In Vivo Experimental Models for Testing Pterygospermin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo experimental models to test the efficacy of Pterygospermin, a bioactive isothiocyanate derived from Moringa oleifera. The protocols cover key therapeutic areas including anti-inflammatory, anticancer, and antimicrobial applications.
Anti-inflammatory Efficacy Models
This compound and related isothiocyanates from Moringa oleifera have demonstrated significant anti-inflammatory properties. These effects are primarily mediated through the modulation of key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for acute inflammation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Control (Vehicle)
-
This compound/Moringa Seed Extract (MSE) - (multiple doses, e.g., 175, 350 mg/kg, orally)
-
Positive Control (e.g., Diclofenac Sodium, 25 mg/kg, orally)
-
-
Treatment: Administer the test compounds or vehicle orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after induction.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 6h | Reference |
| Moringa Seed Extract | 350 | 94.4 | [1] |
| Ethanolic Leaf Extract | 250 | 70.09 | [2] |
| Ethanolic Leaf Extract | 400 | 85.53 | [2] |
| Diclofenac Sodium | 25 | Comparable to high-dose extract | [1][3] |
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Acetic Acid-Induced Colitis in Rats
This model mimics the pathological features of inflammatory bowel disease.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220g).
-
Acclimatization: As described in section 1.1.
-
Grouping:
-
Control (Vehicle)
-
Moringa oleifera Seed Hydro-alcoholic Extract (MSHE) (50, 100, 200 mg/kg, orally)
-
Positive Control (e.g., Prednisolone, 4 mg/kg, orally)
-
-
Treatment: Administer treatments daily for a specified period (e.g., 5 days).
-
Induction of Colitis: On the first day of treatment, 2 hours after administration, induce colitis by intra-rectal administration of 1 mL of 4% acetic acid solution.
-
Assessment: On day 6, sacrifice the animals and dissect the distal 10 cm of the colon.
-
Evaluation:
-
Macroscopic: Score ulcer severity, area, and index.
-
Microscopic: Histopathological examination for inflammation severity, extent, and crypt damage.
-
Biochemical: Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.
-
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Reduction in Ulcer Index | Reduction in Total Colitis Index | Reference |
| MSHE | 50 | Significant | Significant (p<0.01) | [4] |
| MSHE | 100 | Significant | Significant (p<0.01) | [4] |
| MSHE | 200 | Significant | Significant (p<0.01) | [4] |
| Prednisolone | 4 | Significant | Significant (p<0.01) | [4] |
Signaling Pathway of this compound in Inflammation
Caption: this compound's dual action on NF-κB and Nrf2 pathways.
Anticancer Efficacy Models
Moringa oleifera extracts containing this compound have shown promise in cancer therapy by inducing apoptosis and inhibiting tumor growth.
Murine Melanoma Model (B16F10)
This is a common model for studying melanoma progression and evaluating anti-cancer agents.
Experimental Protocol:
-
Cell Line: B16F10 murine melanoma cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Inject 1 x 10⁵ B16F10 cells subcutaneously into the flank of each mouse.
-
Grouping and Treatment: Once tumors are palpable (approx. 100 mm³), divide mice into groups:
-
Control (Vehicle)
-
Moringa oleifera Hydroalcoholic Extract (e.g., 0.02, 0.04, 0.08 g/kg, orally or intra-tumorally) for a specified period (e.g., 14-15 days).
-
Positive Control (e.g., 5-Fluorouracil)
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers: Volume = (length x width²) / 2.
-
Monitor animal body weight and survival.
-
-
Endpoint: At the end of the treatment period, sacrifice the animals, excise the tumors, and weigh them. Analyze tumor tissue for apoptotic markers.
Quantitative Data Summary:
| Treatment Group | Dose | Tumor Volume Reduction | Increase in Mean Survival Time | Reference |
| Moringa Extract | 0.02 g | Significant (p<0.001) | - | [5] |
| Moringa Extract | 0.04 g | Significant (p<0.001) | - | [5] |
| Moringa Extract | 0.08 g | Significant (p<0.001) | - | [5] |
| Methanolic Leaf Extract | 500 mg/kg & 1 g/kg | Significant | Significant | [6] |
Signaling Pathway of this compound in Cancer Apoptosis
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Antimicrobial Efficacy Models
This compound is named for its potent antimicrobial properties. In vivo models are crucial to validate its effectiveness in treating infections.
Staphylococcus aureus Skin Infection in Mice
This model is relevant for testing treatments for skin and soft tissue infections.
Experimental Protocol:
-
Bacterial Strain: Staphylococcus aureus (e.g., a clinical isolate or a standard strain).
-
Animal Model: BALB/c mice.
-
Infection Induction:
-
Anesthetize the mice and shave a small area on the back.
-
Create a superficial wound or use tape stripping to disrupt the skin barrier.
-
Topically apply a suspension of S. aureus (e.g., 10⁷ CFU) to the wounded area.
-
-
Grouping and Treatment:
-
Control (Vehicle/Ointment base)
-
This compound/Moringa Seed Extract Ointment (e.g., 10% extract in vaseline)
-
Positive Control (e.g., Neomycin ointment)
-
-
Application: Apply the treatments topically to the infected area daily.
-
Evaluation:
-
Monitor the wound healing process and lesion size.
-
At specific time points (e.g., day 3, 5, 7), euthanize a subset of animals.
-
Excise the infected skin tissue, homogenize it, and perform serial dilutions for bacterial load quantification (CFU/gram of tissue).
-
Quantitative Data Summary:
While specific quantitative data for this compound in this model is limited in recent literature, older studies and related research on Moringa extracts suggest significant efficacy. A study showed that an aqueous extract of Moringa seeds was as effective as Neomycin in treating S. aureus skin infections in mice[7]. More recent studies on infected wounds in diabetic rats demonstrated a significant reduction in microbial load after the application of a Moringa oleifera leaf extract formulation[8].
Experimental Workflow for S. aureus Skin Infection Model
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Anti-inflammatory effect of Moringa oleifera Lam. seeds on acetic acid-induced acute colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn2.echocommunity.org [cdn2.echocommunity.org]
- 8. Moringa oleifera Leaf Extract Promotes Healing of Infected Wounds in Diabetic Rats: Evidence of Antimicrobial, Antioxidant and Proliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Pterygospermin: Application Notes and Protocols for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterygospermin, a compound found in Moringa oleifera, and its active breakdown product, benzyl (B1604629) isothiocyanate (BITC), have garnered significant attention for their potential as natural antimicrobial agents in food preservation.[1] The increasing consumer demand for clean-label products has driven research into alternatives for synthetic preservatives. This document provides detailed application notes and protocols for the use of this compound-containing extracts derived from Moringa oleifera in food preservation research.
Antimicrobial Spectrum and Efficacy
Extracts of Moringa oleifera, rich in this compound and other bioactive compounds, have demonstrated a broad spectrum of antimicrobial activity against a variety of foodborne pathogens and spoilage microorganisms. The efficacy is concentration-dependent and varies with the food matrix.
Data Summary: Antimicrobial Activity of Moringa oleifera Extracts
The following tables summarize the quantitative data on the antimicrobial efficacy of Moringa oleifera extracts in various food applications.
Table 1: Minimum Inhibitory Concentration (MIC) of Moringa oleifera Extracts against Foodborne Microorganisms
| Microorganism | Food Matrix | Extract Type | MIC | Reference(s) |
| Escherichia coli | - | Methanolic Leaf Extract | 2.0 mg/mL | [2] |
| Salmonella typhimurium | - | Chloroform Seed Extract | 1.0 mg/mL | [2] |
| Staphylococcus aureus | - | Methanolic Leaf Extract | >4.0 mg/mL | [2] |
| Enterobacter aerogenes | - | Methanolic Leaf Extract | 2.0 mg/mL | [2] |
| Wickerhamomyces anomalus | Fruit Juice | Methanolic Extract | 10 mg/mL | [1] |
| Zygosaccharomyces bailii (CY0757) | Fruit Juice | Methanolic Extract | 2.5 mg/mL | [1] |
| Zygosaccharomyces bailii (IGC4242) | Fruit Juice | Methanolic Extract | 5 mg/mL | [1] |
| Rhodotorula dairenensis | Fruit Juice | Acetone, Methanol, Water Extracts | 0.625 mg/mL | [1] |
Table 2: Microbial Reduction in Food Products Treated with Moringa oleifera Extract
| Food Product | Target Microorganism(s) | Extract Concentration | Storage Conditions | Log Reduction (CFU/g or CFU/mL) | Reference(s) |
| Ground Beef | E. coli O157:H7 | 2% Aqueous Leaf Extract | 4°C for 18 days | 6.54 | [3] |
| Ground Beef | Salmonella enterica serovar Typhimurium | 2% Aqueous Leaf Extract | 4°C for 18 days | 5.35 | [3] |
| Ground Beef | Staphylococcus aureus | 2% Aqueous Leaf Extract | 4°C for 18 days | 5.40 | [3] |
| Chicken Burger | Total Plate Count | 2% Polyphenol Extract | 4°C for 7 days | Significant reduction from 126.83 to 89.47 (log10 cfu/g) | [4] |
| Raw Milk | Spoilage Microbes | Not specified | Ambient | Extended shelf life by 5 hours | [5] |
| Pasteurized Milk | Spoilage Microbes | Not specified | Ambient | Extended shelf life by 11 hours | [5] |
| Orange Juice | Total Microbial Count | 20% Leaf Extract | 4°C for 1 month | Preserved juice compared to control | [6] |
Mechanism of Action
This compound readily breaks down into two molecules of benzyl isothiocyanate (BITC), which is believed to be the primary antimicrobial agent.[3] The antimicrobial action of BITC is multifaceted, involving the disruption of key cellular processes.
The proposed mechanism involves:
-
Disruption of Membrane Integrity : BITC can compromise the plasma membrane of microbial cells.[7]
-
Induction of Oxidative Stress : It leads to the accumulation of reactive oxygen species (ROS) within the microbial cell.[7]
-
Inhibition of Cellular Respiration : BITC has been shown to affect the biological oxidation system by hindering ATP production and the function of coenzymes in the respiratory chain.[8][9]
-
Protein Aggregation : It can cause intracellular protein aggregation, disrupting major metabolic processes and leading to cell death.[10]
-
Metabolic Disruption : Transcriptomic analysis reveals that BITC affects the metabolism of carbohydrates, lipids, and amino acids.[7]
References
- 1. Is Moringa oleifera a potential natural preservative for fruit juice? | International Society for Horticultural Science [ishs.org]
- 2. Extraction, purification, and activity of protease from the leaves of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalsajrm.com [journalsajrm.com]
- 4. researchgate.net [researchgate.net]
- 5. ijstr.org [ijstr.org]
- 6. jbiochemtech.com [jbiochemtech.com]
- 7. phtnet.org [phtnet.org]
- 8. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Utilizing Moringa oleifera Bioactives as a Positive Control in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant microbial strains necessitates the exploration of novel antimicrobial agents. Moringa oleifera, a plant long recognized in traditional medicine, possesses a wealth of bioactive compounds with demonstrated antimicrobial properties. Historically, the term "Pterygospermin" was used to describe an antibacterial principle from this plant.[1][2][3][4] Modern analysis has revealed that the antimicrobial activity is largely attributable to benzyl (B1604629) isothiocyanate (BITC), a compound produced from the hydrolysis of glucosinolates present in the plant's tissues.[5] This document provides detailed application notes and standardized protocols for using characterized Moringa oleifera extracts, rich in BITC, as a positive control in antimicrobial susceptibility testing.
Bioactive Compound Profile
The primary antimicrobial agent in Moringa oleifera extracts is benzyl isothiocyanate. For the purposes of a reliable positive control, it is recommended to use either purified BITC or a standardized extract with a known concentration of this compound. Standardization ensures reproducibility of results across different experimental runs.
Quantitative Antimicrobial Activity
The efficacy of benzyl isothiocyanate has been quantified against a range of common pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter. Below is a summary of reported MIC values for BITC.
| Microorganism | Gram Stain | Type | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | Gram-Negative | Bacteria | 1 µL/mL |
| Bacillus subtilis | Gram-Positive | Bacteria | 1 µL/mL |
| Salmonella enterica | Gram-Negative | Bacteria | 0.5 µL/mL |
| Staphylococcus aureus | Gram-Positive | Bacteria | 0.5 µL/mL |
| Aspergillus niger | - | Fungi | 1 µL/mL |
| Penicillium citrinum | - | Fungi | 0.5 µL/mL |
Data sourced from a study on benzyl isothiocyanate extracted from papaya seeds, which is chemically identical to that from Moringa.[5][6]
Mechanism of Action
The antimicrobial action of benzyl isothiocyanate is multifactorial, making it an interesting candidate for combating drug resistance. Its primary mechanisms include:
-
Disruption of the Electron Transport Chain: BITC interferes with the biological oxidation system, hindering the transfer of hydrogen ions in the respiratory chain.[5][6]
-
Inhibition of ATP Production: By disrupting the respiratory chain, BITC effectively halts ATP synthesis, depriving the microbial cell of energy.[5][6]
-
Induction of Oxidative Stress: The compound can lead to the generation of reactive oxygen species (ROS) within the bacterial cell, causing damage to cellular components.[7][8]
-
Cell Membrane Disruption: BITC can alter the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death.[7][8]
Below is a diagram illustrating the proposed antimicrobial mechanism of action for benzyl isothiocyanate.
Caption: Proposed antimicrobial mechanism of action for Benzyl Isothiocyanate (BITC).
Experimental Protocols
The following are standardized protocols for antimicrobial susceptibility testing where a standardized Moringa oleifera extract or purified BITC can be used as a positive control.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Standardized Moringa oleifera extract or purified Benzyl Isothiocyanate (BITC)
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the standardized extract or BITC in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Inoculum:
-
From a pure 18-24 hour culture, select 3-4 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control: A well containing broth and the inoculum, but no antimicrobial agent.
-
Negative Control (Sterility Control): A well containing only broth.
-
Standard Antibiotic Control: A row with a known antibiotic (e.g., gentamicin) to validate the assay.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the extract or compound that completely inhibits visible growth, as observed by the absence of turbidity compared to the positive control.
The workflow for the Broth Microdilution Assay is depicted below.
Caption: Workflow for the Broth Microdilution Assay.
Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Standardized Moringa oleifera extract or purified Benzyl Isothiocyanate (BITC)
-
Sterile filter paper disks (6 mm diameter)
-
Test microorganism
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile saline
-
Micropipettes and sterile tips
-
Forceps
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Preparation and Application of Disks:
-
Aseptically apply a known volume (e.g., 20 µL) of the standardized extract or BITC solution of a specific concentration onto sterile filter paper disks.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic (e.g., gentamicin).
-
Negative Control: A disk impregnated with the solvent used to dissolve the extract/compound.
-
-
Incubation: Invert the plates and incubate at 37°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). Compare the zone size to established standards or the positive control.
The logical relationship for interpreting the Agar Disk Diffusion Assay is presented below.
Caption: Interpretation logic for the Agar Disk Diffusion Assay.
Conclusion
Standardized extracts of Moringa oleifera or purified benzyl isothiocyanate serve as a valuable and relevant positive control in antimicrobial assays, particularly for studies investigating natural products. Their broad-spectrum activity and well-documented mechanism of action provide a reliable benchmark for evaluating the efficacy of new potential antimicrobial agents. Adherence to standardized protocols is crucial for obtaining reproducible and comparable results.
References
- 1. This compound: the Antibacterial Principle of Moringa pterygosperma, Gaertn | CoLab [colab.ws]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - Watch Related Videos [visualize.jove.com]
- 5. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 8. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pterygospermin Encapsulation in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterygospermin, a compound derived from Moringa oleifera, is increasingly recognized for its potent antimicrobial and potential anticancer properties. Its therapeutic efficacy is largely attributed to its degradation product, benzyl (B1604629) isothiocyanate (BITC). However, the clinical translation of this compound is hampered by its inherent physicochemical challenges, including poor water solubility, high volatility, and instability under various conditions such as light and heat.[1] Encapsulation technologies offer a promising strategy to overcome these limitations by protecting the molecule from degradation, improving its solubility and bioavailability, and enabling controlled release.
These application notes provide an overview of relevant encapsulation techniques for this compound (interchangeably referred to as its active component, BITC) and detailed protocols for their implementation in a laboratory setting.
Physicochemical Properties and Drug Delivery Challenges
| Property | Value / Description | Implication for Drug Delivery | Reference |
| Synonyms | Benzyl isothiocyanate (BITC) | This compound is often identified by its active component. | N/A |
| Solubility | Poor in water (18.5 mg/mL for β-cyclodextrin inclusion complex) | Requires solubilization enhancement for aqueous formulations. | [1] |
| Stability | Unstable, volatile, and photosensitive. | Prone to degradation, leading to loss of activity. Encapsulation is crucial for protection. | [1] |
| Key Bioactivities | Antibacterial, Antifungal, Anticancer | A promising candidate for various therapeutic applications. | [1][2] |
Encapsulation Techniques for this compound (BITC)
Several techniques have been successfully employed to encapsulate isothiocyanates like BITC, enhancing their stability and therapeutic potential. The choice of method depends on the desired particle size, release profile, and application.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They are biocompatible, biodegradable, and can be tailored for targeted delivery.
Cyclodextrin (B1172386) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble molecules like BITC, enhancing their solubility and stability.
Nanoemulsion Formulation
Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can improve the solubility and bioavailability of hydrophobic drugs.
Microencapsulation with Biopolymers
This technique involves entrapping the active agent within a polymeric matrix. Materials like gum arabic and gelatin are commonly used and can provide controlled release.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) encapsulating this compound (BITC) using the thin-film hydration method, followed by sonication to produce small unilamellar vesicles (SUVs).
Materials:
-
This compound (Benzyl isothiocyanate)
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:10 w/w).
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature (e.g., 50-60°C for SPC). The volume of the aqueous phase will determine the final lipid concentration.
-
This process will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain smaller, more uniform vesicles, sonicate the MLV suspension using a bath sonicator or a probe sonicator.
-
For bath sonication, place the vial containing the liposome (B1194612) suspension in the water bath and sonicate for 30-60 minutes.
-
For probe sonication, immerse the probe tip in the suspension and sonicate in pulses to avoid overheating.
-
Monitor the clarity of the suspension; it should become clearer as vesicle size decreases.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension (e.g., at 15,000 x g for 30 minutes). The liposomes will form a pellet.
-
Alternatively, use size exclusion chromatography or dialysis.
-
-
Sterilization:
-
Filter the final liposomal suspension through a 0.22 µm sterile syringe filter for sterilization.
-
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
Separate the free drug from the liposomes by centrifugation or dialysis.
-
Quantify the drug concentration in the supernatant (free drug) and in the total formulation using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Protocol 2: this compound-β-Cyclodextrin Inclusion Complexation via Ultrasonication
This protocol details the preparation of an inclusion complex of this compound (BITC) with β-cyclodextrin to enhance its aqueous solubility and stability.[1]
Materials:
-
This compound (Benzyl isothiocyanate)
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ultrasonic bath/processor
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Preparation of β-Cyclodextrin Solution:
-
Prepare a solution of β-cyclodextrin in deionized water at a desired concentration (e.g., 10 mg/mL).
-
Stir the solution until the cyclodextrin is completely dissolved.
-
-
Complexation:
-
Add this compound to the β-cyclodextrin solution in a specific molar ratio (e.g., 1:1).
-
Subject the mixture to ultrasonication for a defined period (e.g., 30-60 minutes) at a controlled temperature. Ultrasonication provides the energy required for the inclusion of the guest molecule into the cyclodextrin cavity.[1]
-
Continuously stir the solution during ultrasonication.
-
-
Maturation:
-
After sonication, stir the solution at room temperature for an extended period (e.g., 24 hours) to allow for the equilibrium of complex formation.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen sample using a freeze-dryer to obtain a powdered form of the inclusion complex.
-
Characterization:
-
Formation of Inclusion Complex: Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Phase Solubility Studies: To determine the complexation efficiency and stoichiometry.
-
Drug Content: Dissolve a known amount of the complex in a suitable solvent and quantify the this compound content using HPLC or UV-Vis spectrophotometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters from studies on the encapsulation of isothiocyanates.
| Encapsulation Technique | Core Material | Wall Material/Carrier | Encapsulation Efficiency (%) | Particle Size (nm) | Reference |
| Cyclodextrin Inclusion (Ultrasonication) | Benzyl isothiocyanate (BITC) | GLU-β-CD | High (exact % not stated) | ~400-600 | [1][3] |
| Cyclodextrin Inclusion (Ultrasonication) | Benzyl isothiocyanate (BITC) | HP-β-CD | High (exact % not stated) | ~400-600 | [1][3] |
| Microencapsulation (Complex Coacervation) | Allyl isothiocyanate (AITC) | Gelatin and Gum Arabic | >90 | Not specified (microcapsules) | [4] |
| Spray-Drying | Allyl isothiocyanate (AITC) | Maltodextrin and Gum Arabic with surfactant | Up to 136.71 mg AITC/g powder (retention) | Not specified (microparticles) | [5][6] |
| Nanoemulsion (Ultrasonication) | Benzyl isothiocyanate (BITC) | Not specified | High | 100-200 | [7] |
Visualizations
Experimental Workflow: Liposomal Encapsulation of this compound
Caption: Workflow for this compound-loaded liposome preparation.
Signaling Pathway: Anticancer Mechanism of Benzyl Isothiocyanate (BITC)
Benzyl isothiocyanate, the active component of this compound, has been shown to induce apoptosis and autophagy in cancer cells through multiple signaling pathways. A simplified representation of these pathways is shown below.
Caption: Simplified signaling pathways of BITC in cancer cells.
Conclusion
The encapsulation of this compound presents a viable strategy to enhance its therapeutic potential by improving its stability, solubility, and delivery. The protocols and data provided herein serve as a foundational guide for researchers to develop and characterize novel this compound formulations for various biomedical applications. Further optimization and in vivo evaluation are necessary to translate these formulations into clinical use.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microcapsule preparation of allyl isothiocyanate and its application on mature green tomato preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Encapsulation of Allyl Isothiocyanate by Freeze- and Spray-Drying: Effects on Retention and Sensory Perception in Sodium-Reduced Soups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pterygospermin and its Relevance in Studying Bacterial Resistance Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterygospermin, first identified as the primary antibacterial compound from the plant Moringa pterygosperma (now known as Moringa oleifera), has been a subject of interest for its antimicrobial properties.[1][2] Historical research in the mid-20th century elucidated its fundamental antibacterial actions, including the inhibition of transaminases and interference with glutamic acid assimilation in bacteria.[3][4] While the term "this compound" is less common in contemporary literature, modern research continues to explore the rich antibacterial and resistance-modifying potential of Moringa oleifera extracts, which contain a complex mixture of bioactive compounds, including the breakdown products of this compound, such as benzyl (B1604629) isothiocyanate.[5]
These application notes provide an overview of how Moringa oleifera extracts, containing the principles of this compound, can be utilized to study and potentially counteract bacterial resistance mechanisms. The focus is on practical experimental protocols for investigating its effects on common resistance phenotypes, such as biofilm formation and efflux pump activity.
Mechanisms of Action and Applications in Resistance Studies
The antibacterial activity of compounds derived from Moringa oleifera is multifaceted. Early studies on this compound pointed to the disruption of essential enzymatic pathways.[3] Contemporary research on Moringa oleifera extracts suggests several mechanisms by which they can combat bacterial resistance:
-
Direct Antibacterial Activity: The extracts exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]
-
Inhibition of Biofilm Formation: A crucial resistance mechanism, biofilm formation, can be significantly inhibited by Moringa oleifera extracts.[6][7][8] This has been demonstrated against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[9]
-
Modulation of Efflux Pumps: There is evidence to suggest that Moringa oleifera extracts may interfere with bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. The activity of these extracts can be enhanced in the presence of known efflux pump inhibitors.[10]
-
Synergy with Conventional Antibiotics: Moringa oleifera extracts have been shown to act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs to which bacteria have developed resistance.[10]
-
Downregulation of Virulence Genes: Recent studies have shown that Moringa oleifera extracts can downregulate the expression of genes associated with virulence and biofilm formation, such as the pslA gene in P. aeruginosa.[9]
Data Presentation: Quantitative Antimicrobial and Anti-Biofilm Data
The following tables summarize quantitative data from various studies on the efficacy of Moringa oleifera extracts against different bacterial strains and their ability to inhibit biofilm formation.
Table 1: Minimum Inhibitory Concentrations (MICs) of Moringa oleifera Extracts against Various Bacteria
| Bacterial Strain | Extract Type | MIC Range (µg/mL) | Reference |
| Escherichia coli AG100 | Methanolic Leaf Extract | 128 - 1024 | [10] |
| Multi-drug Resistant Gram-negative bacteria (19 strains) | Methanolic Leaf Extract | 128 - 1024 | [10] |
| Pseudomonas aeruginosa | Aqueous Leaf Extract | 312 (MIC for treatment) | [9] |
| Staphylococcus aureus | Methanolic Seed Extract | Not specified (focus on sub-inhibitory concentrations) | [7] |
Table 2: Inhibition of Biofilm Formation by Moringa oleifera Extracts
| Bacterial Strain | Extract Type | Concentration | % Biofilm Inhibition | Reference |
| Pseudomonas aeruginosa (ESBL-producing strains) | Methanolic Leaf Extract | 1/16 x MIC - 1/2 x MIC | 24% - 86% | [6] |
| Staphylococcus aureus | Methanolic Seed Extract (containing behenic acid) | up to 20 mg/L | Concentration-dependent inhibition | [7] |
| Pseudomonas aeruginosa | Aqueous Leaf Extract | 0.312 mg/mL | Significant downregulation of pslA gene | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature and can be adapted for studying the effects of this compound or Moringa oleifera extracts.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of an extract that inhibits visible bacterial growth.
Materials:
-
Moringa oleifera extract (e.g., methanolic or aqueous)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (bacterial culture without extract)
-
Negative control (broth medium only)
-
Reference antibiotic (e.g., gentamicin, ciprofloxacin)
Procedure:
-
Prepare Extract Stock Solution: Dissolve the dried Moringa oleifera extract in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the extract in broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted extract.
-
Controls: Include wells with bacteria and broth (positive control) and wells with only broth (negative control). Also, run a parallel dilution series with a reference antibiotic.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the extract at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol measures the ability of an extract to prevent biofilm formation.
Materials:
-
Moringa oleifera extract
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
96-well flat-bottomed microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or acetic acid (33%)
Procedure:
-
Prepare Cultures and Extract Dilutions: Prepare the bacterial inoculum and serial dilutions of the Moringa oleifera extract in TSB in a 96-well plate as described in the MIC protocol. Use sub-inhibitory concentrations of the extract.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Wash: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fixation: Air-dry the plate or heat-fix the biofilm at 60°C for 60 minutes.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash: Remove the crystal violet solution and wash the wells thoroughly with water until the negative control wells are colorless.
-
Solubilization: Add 125 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the untreated control.
Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay assesses whether an extract inhibits efflux pumps by measuring the intracellular accumulation of an efflux pump substrate, such as ethidium (B1194527) bromide.
Materials:
-
Moringa oleifera extract
-
Bacterial strain known to overexpress efflux pumps
-
Ethidium bromide (EtBr)
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Known efflux pump inhibitor (EPI) as a positive control (e.g., Phenylalanine-Arginine β-Naphthylamide - PAβN)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Bacterial Cells: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash the cells twice with PBS and resuspend in PBS to a specific optical density.
-
Energy Starvation (Optional but Recommended): Incubate the cell suspension without an energy source for a period to de-energize the efflux pumps.
-
Loading with Extract: Add the Moringa oleifera extract at a sub-inhibitory concentration to the cell suspension and incubate. Include a control without the extract and a positive control with a known EPI.
-
Initiate Efflux: Add glucose to the cell suspension to energize the pumps.
-
Measure EtBr Accumulation: Add EtBr to the cell suspension. Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates the accumulation of EtBr within the cells.
-
Data Analysis: Compare the rate and extent of EtBr accumulation in the presence and absence of the Moringa oleifera extract. Increased fluorescence in the presence of the extract suggests inhibition of efflux pumps.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows.
Caption: Hypothesized mechanisms of this compound/Moringa bioactives against bacteria.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Crystal Violet biofilm inhibition assay.
Conclusion
While this compound was one of the first identified antibacterial agents from Moringa oleifera, the focus of modern research has broadened to the synergistic effects of the plant's complex extracts. These extracts offer a valuable tool for studying and potentially overcoming bacterial resistance. The protocols and data presented here provide a framework for researchers to investigate the anti-resistance properties of these natural compounds, contributing to the development of novel therapeutic strategies. Further research is warranted to isolate and characterize the specific molecules responsible for the observed effects on biofilm formation, efflux pump activity, and gene regulation, and to determine their clinical potential.
References
- 1. This compound: the Antibacterial Principle of Moringa pterygosperma, Gaertn | CoLab [colab.ws]
- 2. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic principle from Moringa pterygosperma. V. Effect of this compound on the assimilation of glutamic acid by Micrococcus pyogenes var. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Effect of Moringa oleifera Leaves Extract on Foodborne Pathogens in Ground Beef [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effect of Moringa oleifera Seed Extract and Its Behenic Acid Component on Staphylococcus aureus Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of Moringa oleifera Seed Extract and Its Behenic Acid Component on Staphylococcus aureus Biofilm Formation [mdpi.com]
- 9. Antibacterial effect of Moringa oleifera on Staphylococcus aureus and Pseudomonas aeruginosa isolated from raw milk and some dairy products with special reference to biofilm gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial and antibiotic-modifying activities of three food plants (Xanthosoma mafaffa Lam., Moringa oleifera (L.) Schott and Passiflora edulis Sims) against multidrug-resistant (MDR) Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Pterygospermin-Based Topical Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pterygospermin is a bioactive compound isolated from Moringa oleifera, a plant renowned for its wide range of medicinal properties.[1] this compound readily dissociates into two molecules of benzyl (B1604629) isothiocyanate (BITC), which is recognized for its potent antimicrobial activity against a broad spectrum of bacteria and fungi.[2] This makes this compound a promising candidate for the development of novel topical antimicrobial agents, offering a natural alternative to conventional antibiotics, particularly in an era of increasing antimicrobial resistance.
These application notes provide a comprehensive guide for researchers and drug development professionals on the extraction, characterization, formulation, and evaluation of this compound-based topical antimicrobial agents. The protocols outlined below are intended to serve as a foundation for the development of safe and effective topical treatments for various skin and soft tissue infections.
Data Presentation
Table 1: Antimicrobial Activity of Benzyl Isothiocyanate (BITC)
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 35218 | 1000 | [2] |
| Bacillus subtilis | - | 1000 | [2] |
| Salmonella enterica | - | 500 | [2] |
| Staphylococcus aureus | ATCC 29213 | 500 | [2] |
| Aspergillus niger | - | 1000 | [2] |
| Penicillium citrinum | - | 500 | [2] |
| Campylobacter jejuni | NCTC 11168 | 1.25 | [3] |
| Fusobacterium nucleatum | - | 2000 (0.2%) | [4] |
Note: Data for Benzyl Isothiocyanate (BITC) is presented as a proxy for this compound's activity, as BITC is its primary active form.
Table 2: Cytotoxicity of Benzyl Isothiocyanate (BITC)
| Cell Line | Cell Type | Assay | IC50/EC50 (µM) | Reference |
| CCD-18Co | Human Colon Fibroblasts | MTT Assay | ~15 (marginal cytotoxicity) | [5] |
| MCF-7 | Human Breast Cancer | MTT Assay | 23.4 | [6] |
| CRL-2522 | Human Normal Fibroblasts | MTT Assay | Slight cytotoxicity | [7] |
| AGS | Human Gastric Adenocarcinoma | MTT Assay | ~10 (24h), ~5 (48h) | [8] |
Experimental Protocols
Extraction and Purification of this compound
This protocol is adapted from subcritical extraction methods described for obtaining this compound from Moringa oleifera roots.
Materials:
-
Dried and powdered roots of Moringa oleifera
-
Ethanol (B145695) (80%)
-
Dichloromethane
-
Methanol
-
Activated charcoal
-
Silica (B1680970) gel (for column chromatography)
-
Rotary evaporator
-
Chromatography column
-
Beakers, flasks, and other standard laboratory glassware
Protocol:
-
Extraction:
-
Pack the powdered Moringa oleifera root into a subcritical extraction vessel.
-
Add 80% ethanol as the organic extractant.
-
Perform the extraction under controlled temperature and pressure (e.g., 120°C, 0.08 MPa vacuum) for a specified duration (e.g., 2 extractions of 30 minutes each).
-
Collect the extract and remove the solvent using a rotary evaporator to obtain a crude extract.
-
-
Adsorption and Elution:
-
Dissolve the crude extract in a suitable solvent and mix with activated charcoal to adsorb this compound.
-
Filter and wash the activated charcoal.
-
Elute the this compound from the charcoal using an appropriate solvent like diethyl ether.
-
Concentrate the eluate to obtain a semi-purified extract.
-
-
Chromatographic Purification:
-
Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., dichloromethane).
-
Load the semi-purified extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a dichloromethane-methanol mixture.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the purified solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to facilitate the formation of this compound crystals.
-
Collect the crystals by filtration and dry them under vacuum.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound.
Materials:
-
Purified this compound
-
Bacterial and fungal strains (e.g., from ATCC)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT assay to evaluate the cytotoxicity of this compound on human skin cells.
Materials:
-
Human keratinocyte (e.g., HaCaT) and fibroblast (e.g., CRL-2522) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Purified this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the human skin cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
Incubate the plate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Formulation of a this compound-Based Topical Cream (Oil-in-Water)
This protocol provides a basic framework for formulating an oil-in-water (O/W) cream.
Materials:
-
Purified this compound
-
Oil Phase: Stearic acid, Cetyl alcohol, Glyceryl monostearate, Light liquid paraffin
-
Aqueous Phase: Purified water, Propylene glycol, Triethanolamine (B1662121)
-
Preservative: (e.g., Methylparaben, Propylparaben)
-
Beakers, water bath, homogenizer
Protocol:
-
Preparation of the Oil Phase:
-
In a beaker, combine all the oil phase ingredients.
-
Heat the mixture in a water bath to 75°C until all components are melted and homogenous.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the water-soluble ingredients (propylene glycol, preservative) in purified water.
-
Heat the aqueous phase to 75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous stirring using a homogenizer.
-
Homogenize at a moderate speed until a uniform emulsion is formed.
-
Slowly add triethanolamine to adjust the pH and thicken the cream.
-
-
Incorporation of this compound:
-
Allow the cream base to cool to around 40-45°C.
-
Dissolve the desired amount of purified this compound in a small amount of a suitable solvent (if necessary) and then incorporate it into the cream base with gentle mixing until uniform.
-
-
Final Product: Transfer the formulated cream into a suitable container and store it in a cool, dark place.
Stability Testing of the Topical Cream
This protocol describes an accelerated stability study to evaluate the shelf-life of the formulated cream.
Materials:
-
Formulated this compound cream in its final packaging
-
Stability chamber (capable of maintaining 40°C ± 2°C and 75% ± 5% RH)
-
pH meter, viscometer, microscope
Protocol:
-
Study Design:
-
Place the cream samples in the stability chamber.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Parameters to be Evaluated:
-
Physical Properties: Color, odor, appearance, phase separation, and homogeneity.
-
Physicochemical Properties:
-
pH: Measure the pH of a 10% w/v dispersion of the cream in water.
-
Viscosity: Measure the viscosity using a viscometer.
-
Particle Size: Observe the globule size and distribution using a microscope.
-
-
Assay of this compound: Quantify the amount of this compound in the cream at each time point using a validated analytical method (e.g., HPLC) to assess its degradation.
-
Microbiological Stability: Perform a microbial limit test to ensure the preservative system remains effective.
-
-
Data Analysis: Analyze the data to determine if any significant changes have occurred over time. The results will help in predicting the shelf-life of the product.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activity and main action pathway of benzyl isothiocyanate extracted from papaya seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 5. Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Isothiocyanate-Induced Cytotoxicity via the Inhibition of Autophagy and Lysosomal Function in AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pterygospermin and Related Isothiocyanates from Moringa oleifera in Agricultural Research for Plant Disease Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Moringa oleifera, often referred to as the "miracle tree," is a plant rich in bioactive compounds with a long history of use in traditional medicine. In the context of agriculture, extracts from Moringa have demonstrated significant potential for controlling a wide range of plant diseases. The primary antimicrobial activity is attributed to isothiocyanates (ITCs), historically referred to as pterygospermin when first isolated from Moringa pterygosperma. The most abundant and studied of these is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (moringin). These compounds exhibit both direct antimicrobial effects on pathogens and the potential to elicit plant defense responses, making them a promising area of research for the development of novel, plant-based fungicides and bactericides.
These application notes provide a summary of the quantitative efficacy of Moringa oleifera extracts against key plant pathogens, detailed protocols for in vitro and in vivo evaluation, and an overview of the proposed mechanisms of action, including direct antimicrobial activity and the potential induction of plant defense signaling pathways.
Data Presentation: Efficacy of Moringa oleifera Extracts
The following tables summarize the quantitative data on the antifungal and antibacterial activity of Moringa oleifera extracts against various plant pathogens.
Table 1: Antifungal Activity of Moringa oleifera Extracts
| Pathogen | Plant Part & Extract Type | Concentration | Effect | Reference |
| Fusarium oxysporum | Root Extract | 25% | 100% inhibition of linear growth | [1] |
| Fusarium solani | Root Extract | 25% | 100% inhibition of linear growth | [1] |
| Alternaria solani | Root Extract | 25% | 100% inhibition of linear growth | [1] |
| Alternaria alternata | Root Extract | 25% | 100% inhibition of linear growth | [1] |
| Rhizoctonia solani | Root Extract | 25% | 94.2% reduction in growth | [1] |
| Sclerotium rolfsii | Root Extract | 25% | 90.0% reduction in growth | [1] |
| Macrophomina phaseolina | Root Extract | 25% | 87.4% reduction in growth | [1] |
| Athelia rolfsii | Leaf Water Extract | 546.51 mg/L | ED50 value | [2][3] |
| Athelia rolfsii | Leaf Acetone Extract | 624.25 mg/L | ED50 value | [2][3] |
| Athelia rolfsii | Leaf Ethyl Acetate Extract | 680.75 mg/L | ED50 value | [2][3] |
| Penicillium spp. | Leaf Aqueous Extract | 1000 mg/mL | 33 mm zone of inhibition | [4] |
| Aspergillus flavus | Leaf n-Hexane Extract | 1000 mg/mL | 20 mm zone of inhibition | [4] |
| Various Fungi | Leaf Extracts | 15.625 mg/mL | Minimum Inhibitory Concentration (MIC) | [4] |
| Various Fungi | Leaf Extracts | 15.625 - 31.25 mg/mL | Minimum Fungicidal Concentration (MFC) | [4] |
| F. oxysporum, F. solani, A. solani, A. alternata | Seed Oil | 2.0% | 100% inhibition of linear growth | [5] |
| F. oxysporum, F. solani, A. solani, A. alternata | Seed Extract | 20-25% | 100% inhibition of spore/sclerotia germination | [5] |
Table 2: Antibacterial Activity of Moringa oleifera Extracts
| Pathogen | Plant Part & Extract Type | Concentration | Effect | Reference |
| Staphylococcus aureus | Seed Apolar Extracts | 4 mg/mL | ~50% reduction in viability | [6] |
| Staphylococcus epidermidis | Seed Apolar Extracts | 4 mg/mL | ~50% reduction in viability | [6] |
| Staphylococcus aureus | Seed Methanolic Extract | 62.50 µg/mL | Minimum Inhibitory Concentration (MIC) | [7] |
| Staphylococcus aureus | Root Methanolic Extract | 125 µg/mL | Minimum Inhibitory Concentration (MIC) | [7] |
| Staphylococcus aureus | Leaf Methanolic Extract | 250 µg/mL | Minimum Inhibitory Concentration (MIC) | [7] |
| S. aureus, P. aeruginosa, E. coli | Aqueous Seed Extract | 50-200 mg/mL | Minimum Inhibitory Concentration (MIC) | [8] |
| Methicillin-resistant S. aureus | Aqueous Leaf & Seed Extracts | Not specified | 20.0 - 32.5 mm zone of inhibition | [8] |
| E. coli ESBL | Aqueous Leaf & Seed Extracts | Not specified | 20.0 - 32.5 mm zone of inhibition | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.
Protocol 1: Preparation of Moringa oleifera Extracts
-
Plant Material Collection and Preparation :
-
Collect fresh, healthy leaves, seeds, or roots of Moringa oleifera.
-
Wash the plant material thoroughly with sterile distilled water to remove any debris.
-
Air-dry the material in the shade at room temperature (25 ± 2°C) until it is brittle.
-
Grind the dried plant material into a fine powder using a sterile blender or grinder.
-
-
Solvent Extraction :
-
Aqueous Extraction : Suspend 100g of the powdered plant material in 1000 mL of sterile distilled water. Shake the mixture vigorously for 1 hour and then let it stand for 24 hours at 4°C. Filter the extract through Whatman No. 1 filter paper. The resulting filtrate is the aqueous extract.
-
Solvent Extraction (Ethanol, Methanol, Ethyl Acetate, etc.) : Soak 100g of the powdered plant material in 1000 mL of the desired solvent in a sealed container for 48-72 hours with occasional shaking. Filter the mixture through Whatman No. 1 filter paper.
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Storage : Store the dried extract at 4°C until further use. For experiments, reconstitute the extract in the appropriate solvent to the desired concentrations.
-
Protocol 2: In Vitro Antifungal Activity Assessment
A. Agar (B569324) Well Diffusion Method
-
Media Preparation : Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Pour approximately 20 mL of the molten PDA into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation : Prepare a spore suspension of the test fungus in sterile distilled water containing 0.05% Tween 80. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
Inoculation : Spread 100 µL of the fungal spore suspension evenly over the surface of the PDA plates using a sterile L-shaped spreader.
-
Well Preparation and Treatment Application :
-
Cut wells of 6 mm diameter in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of the reconstituted Moringa extract at different concentrations into the wells.
-
Use a suitable solvent as a negative control and a commercial fungicide as a positive control.
-
-
Incubation : Incubate the plates at 25 ± 2°C for 3-5 days.
-
Data Collection : Measure the diameter of the zone of inhibition (in mm) around each well.
B. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
-
Broth Microdilution :
-
Prepare a serial two-fold dilution of the Moringa extract in Potato Dextrose Broth (PDB) in a 96-well microtiter plate.
-
Add the fungal spore suspension to each well to a final concentration of 1 x 10^4 spores/mL.
-
Include a positive control (broth with inoculum, no extract) and a negative control (broth only).
-
Incubate the plate at 25 ± 2°C for 48-72 hours.
-
The MIC is the lowest concentration of the extract that shows no visible growth.
-
-
MFC Determination :
-
Take an aliquot (e.g., 10 µL) from the wells showing no growth in the MIC assay and plate it on fresh PDA plates.
-
Incubate at 25 ± 2°C for 3-5 days.
-
The MFC is the lowest concentration that results in no fungal growth on the PDA plate.
-
Protocol 3: In Vivo Plant Disease Control Assay
-
Plant Growth : Grow the host plants (e.g., tomato, cowpea) from seeds in pots containing sterilized soil in a greenhouse.
-
Pathogen Inoculation : Prepare a spore suspension of the pathogen as described in Protocol 2A. Inoculate the plants at a susceptible stage (e.g., 3-4 leaf stage) by spraying the spore suspension until runoff.
-
Treatment Application :
-
Prepare different concentrations of the Moringa extract in sterile distilled water with a surfactant (e.g., 0.05% Tween 20).
-
Apply the treatments to the plants as a foliar spray 24 hours before or after pathogen inoculation.
-
Include a negative control (water with surfactant) and a positive control (commercial fungicide).
-
-
Incubation : Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity).
-
Disease Assessment : After a specific incubation period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe symptoms).
-
Data Analysis : Calculate the percentage of disease control for each treatment compared to the negative control.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Direct Antimicrobial Mechanism of Moringa Isothiocyanates.
Caption: Experimental Workflow for Agar Well Diffusion Assay.
References
- 1. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijalsr.org [ijalsr.org]
- 7. researchgate.net [researchgate.net]
- 8. Moringa oleifera Extracts as Strategic Phyto‐Therapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Evaluation of Pterygospermin's Anti-Inflammatory Properties
Introduction
Pterygospermin, a bioactive isothiocyanate derived from Moringa oleifera, has garnered interest for its potential therapeutic properties. The leaves, seeds, and roots of Moringa oleifera have been traditionally used for their medicinal benefits, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] In vitro assays are fundamental in the preclinical evaluation of such compounds, offering a controlled environment to elucidate mechanisms of action in a cost-effective and time-efficient manner.[4][5] These methods are crucial for screening potential anti-inflammatory drug candidates by assessing their ability to modulate key inflammatory mediators and signaling pathways.
This document provides detailed protocols for a panel of in vitro assays designed to comprehensively evaluate the anti-inflammatory properties of this compound. The focus is on cell-based assays that model the inflammatory response, primarily using macrophage cell lines like RAW 264.7, which are instrumental in studying inflammation.[6][7]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria. This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[8][9] NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.[10] The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reaction.[10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NMMA).
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100
Cell Viability Assay (e.g., MTT Assay): It is crucial to perform a concurrent cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of this compound.
Data Presentation:
Table 1: Effect of this compound on Nitric Oxide Production and Cell Viability
| Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition | Cell Viability (%) |
|---|---|---|---|
| Control (No LPS) | 1.2 ± 0.3 | - | 100 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 | 98.9 ± 3.2 |
| This compound (1) + LPS | 21.5 ± 1.8 | 16.7 | 99.1 ± 2.5 |
| This compound (5) + LPS | 15.4 ± 1.5 | 40.3 | 98.5 ± 3.1 |
| This compound (10) + LPS | 9.8 ± 1.1 | 62.0 | 97.6 ± 2.8 |
| This compound (25) + LPS | 4.6 ± 0.7 | 82.2 | 96.2 ± 3.5 |
| L-NMMA (50 µM) + LPS | 6.1 ± 0.9 | 76.4 | 99.3 ± 2.1 |
Data are presented as Mean ± SD. IC₅₀ value for NO inhibition can be calculated from the dose-response curve.
Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central mediators of the inflammatory response.[11][12] Their overproduction can lead to chronic inflammatory diseases.[7] Evaluating the ability of this compound to inhibit the secretion of these cytokines from LPS-stimulated macrophages is a key indicator of its anti-inflammatory potential.[13]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production protocol. Cells can be seeded in a 24-well plate for a larger volume of supernatant.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate to pellet any detached cells and collect the supernatant. Store at -80°C until analysis.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions precisely for each kit. This typically involves coating a plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, followed by a substrate solution, and finally stopping the reaction.
-
Measure the absorbance at the specified wavelength (usually 450 nm).
-
-
Data Analysis: Generate a standard curve for each cytokine. Use the standard curve to determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition for each cytokine at different concentrations of this compound.
Data Presentation:
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Control (No LPS) | 35 ± 8 | 15 ± 4 | 12 ± 3 |
| LPS (1 µg/mL) | 4520 ± 310 | 2850 ± 250 | 980 ± 95 |
| This compound (10 µM) + LPS | 2150 ± 180 | 1480 ± 130 | 510 ± 60 |
| This compound (25 µM) + LPS | 980 ± 110 | 650 ± 75 | 220 ± 30 |
| Dexamethasone (1 µM) + LPS | 750 ± 90 | 480 ± 50 | 180 ± 25 |
Data are presented as Mean ± SD.
Analysis of iNOS and COX-2 Expression
Principle: The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key drivers of the inflammatory response, responsible for producing NO and prostaglandins, respectively.[14] Their expression is typically low in resting cells but is significantly induced by inflammatory stimuli like LPS.[15] Assessing the effect of this compound on the protein or mRNA expression levels of iNOS and COX-2 can reveal its mechanism of action.
Protocol (Western Blot for Protein Expression):
-
Cell Culture and Lysis: Seed RAW 264.7 cells in a 6-well plate. Treat with this compound and/or LPS as described previously. After incubation (e.g., 12-24 hours), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry: Quantify the band intensity using software like ImageJ. Normalize the expression of iNOS and COX-2 to the loading control.
Data Presentation:
Table 3: Relative Protein Expression of iNOS and COX-2
| Treatment | Relative iNOS Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
|---|---|---|
| Control (No LPS) | 0.05 ± 0.01 | 0.11 ± 0.02 |
| LPS (1 µg/mL) | 1.00 (Reference) | 1.00 (Reference) |
| This compound (10 µM) + LPS | 0.48 ± 0.06 | 0.55 ± 0.07 |
| This compound (25 µM) + LPS | 0.19 ± 0.04 | 0.23 ± 0.05 |
Data are presented as Mean ± SD relative to the LPS-only group.
Investigation of the NF-κB Signaling Pathway
Principle: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[16] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon LPS stimulation, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[17][18] Investigating the phosphorylation status of key proteins like IκBα and the p65 subunit of NF-κB can determine if this compound's anti-inflammatory effects are mediated through this crucial pathway.[6]
Protocol (Western Blot):
-
Cell Culture and Treatment: Seed and treat cells as previously described, but use a shorter LPS stimulation time (e.g., 15-60 minutes) to capture the transient phosphorylation events.
-
Protein Extraction and Western Blot: Follow the Western Blot protocol as described for iNOS/COX-2.
-
Immunoblotting: Use primary antibodies specific for the phosphorylated forms of IκBα (p-IκBα) and p65 (p-p65). Also, probe for total IκBα and total p65 to assess changes in phosphorylation relative to the total protein amount.
-
Data Analysis: Perform densitometric analysis to determine the ratio of phosphorylated protein to total protein.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: this compound's inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The anti-inflammatory activity of GABA-enriched Moringa oleifera leaves produced by fermentation with Lactobacillus plantarum LK-1 [frontiersin.org]
- 3. thejcdp.com [thejcdp.com]
- 4. journalajrb.com [journalajrb.com]
- 5. researchgate.net [researchgate.net]
- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pan.olsztyn.pl [pan.olsztyn.pl]
- 12. Tumor Necrosis Factor-α and Interleukin (IL)-1β, IL-6, and IL-8 Impair In Vitro Migration and Induce Apoptosis of Gingival Fibroblasts and Epithelial Cells, Delaying Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pterostilbene Derivatives That Might Treat Sepsis by Attenuating Oxidative Stress and Inflammation through Modulation of MAPKs/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Pterygospermin in Biofilm Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation by pathogenic bacteria is a significant challenge in clinical and industrial settings, contributing to persistent infections and contamination. Bacterial biofilms exhibit increased tolerance to conventional antimicrobial agents, necessitating the exploration of novel anti-biofilm compounds. Pterygospermin, a bioactive isothiocyanate derived from Moringa oleifera, has demonstrated broad-spectrum antimicrobial properties. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound, primarily in the context of Moringa oleifera extracts, for in vitro biofilm inhibition and eradication assays.
Recent research has focused on crude and purified extracts of Moringa oleifera, which contain this compound among other bioactive molecules. These extracts have shown significant efficacy in inhibiting biofilm formation by interfering with key bacterial signaling pathways, such as quorum sensing.[1][2] This document will, therefore, leverage findings from studies on Moringa oleifera extracts to provide robust protocols and data for researchers investigating the anti-biofilm potential of this compound.
Potential Mechanism of Action: Interference with Quorum Sensing
Bacterial communication, or quorum sensing (QS), is a critical signaling pathway that regulates gene expression for virulence and biofilm formation.[3] In many pathogenic bacteria, including Staphylococcus aureus, the accessory gene regulator (agr) system is a key QS pathway that controls the production of toxins and enzymes involved in biofilm maturation and dispersal.[3][4]
Extracts from Moringa oleifera have been shown to inhibit QS-mediated processes.[1][5] The proposed mechanism involves the disruption of QS signaling, which in turn downregulates the expression of genes essential for biofilm matrix production and maintenance. By interfering with this cell-to-cell communication, this compound and other compounds in Moringa oleifera extracts can prevent the initial attachment of bacteria and the subsequent formation of mature biofilms.[6]
Caption: Potential inhibition of the S. aureus Agr quorum sensing pathway by this compound.
Quantitative Data Summary
The following table summarizes quantitative data from studies on the anti-biofilm activity of Moringa oleifera extracts. It is important to note that these values are for extracts and not purified this compound, but they provide a strong indication of the potential efficacy.
| Substance | Target Organism | Assay | Concentration | Biofilm Inhibition (%) | MIC | MBEC | Reference |
| Ethanolic Leaf Extract | Chromobacterium violaceum | Violacein Production | 5 mg/mL (1/2 MIC) | Significant Reduction | 10 mg/mL | 20 mg/mL | [1] |
| Ethanolic Leaf Extract | Pseudomonas aeruginosa PAO1 | Pyocyanin Production | 5 mg/mL (1/2 MIC) | Significant Reduction | 10 mg/mL | 20 mg/mL | [1] |
| Methanolic Seed Extract | Staphylococcus aureus | Crystal Violet | Not Specified | 59% | Not Reported | Not Reported | [2] |
| Ethanolic Seed Extract | Staphylococcus aureus | Crystal Violet | Not Specified | 72% | Not Reported | Not Reported | [2] |
MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Experimental Protocols
The following protocols are adapted from established methodologies for in vitro biofilm inhibition and eradication assays using the microtiter plate method.[7][8][9]
Protocol 1: Biofilm Inhibition Assay
This assay determines the concentration of this compound (or extract) that prevents the initial formation of a biofilm.
Materials:
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound solution or Moringa oleifera extract of known concentration
-
Sterile PBS (phosphate-buffered saline, pH 7.4)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with agitation.
-
Dilute the overnight culture in fresh medium to achieve a starting optical density (OD) at 600 nm of 0.05-0.1 (approximately 1 x 107 CFU/mL).
-
-
Plate Setup:
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate.
-
Add 100 µL of the this compound/extract solution in serial dilutions to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Washing:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.
-
-
Staining:
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Final Wash:
-
Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Invert the plate and gently tap on a paper towel to remove excess liquid.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(ODcontrol - ODtest) / ODcontrol] x 100
-
Caption: Experimental workflow for the microtiter plate-based biofilm inhibition assay.
Protocol 2: Biofilm Eradication Assay (MBEC Assay)
This assay determines the concentration of this compound (or extract) required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1.
Procedure:
-
Biofilm Formation:
-
Follow steps 1-3 of the Biofilm Inhibition Assay (Protocol 4.1) without adding the test compound. This allows the biofilm to form first.
-
-
Washing:
-
After the incubation period for biofilm formation, carefully aspirate the medium.
-
Wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
-
Treatment:
-
Add 200 µL of fresh medium containing serial dilutions of the this compound/extract solution to the wells with the pre-formed biofilms.
-
Include a positive control (biofilm with no compound) and a negative control (medium only).
-
-
Second Incubation:
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification:
-
Follow steps 4-8 of the Biofilm Inhibition Assay (Protocol 4.1) to wash, stain, and quantify the remaining biofilm.
-
Concluding Remarks
This compound, as a key bioactive component of Moringa oleifera, holds considerable promise as an anti-biofilm agent. The provided protocols offer a standardized framework for assessing its efficacy in inhibiting and eradicating bacterial biofilms. While direct quantitative data for purified this compound is limited in recent literature, the strong anti-biofilm and anti-quorum sensing activities of Moringa oleifera extracts provide a solid foundation for further investigation. Researchers are encouraged to use these methods to determine the specific MIC and MBEC values for purified this compound against a range of clinically and industrially relevant microorganisms. Future studies should also aim to further elucidate the precise molecular targets of this compound within bacterial signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [PDF] The interference of Moringa oleifera leaf extracts to modulate quorum sensing-facilitated virulence factors | Semantic Scholar [semanticscholar.org]
- 6. jidmr.com [jidmr.com]
- 7. Microtiter plate assays to assess antibiofilm activity against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pterygospermin & Isothiocyanate Extraction from Moringa oleifera
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Pterygospermin and related isothiocyanates from Moringa oleifera.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound and its derivatives.
Issue 1: Low or No Yield of this compound/Isothiocyanates
-
Question: My extraction protocol resulted in a very low yield of the target compounds. What are the likely causes and how can I improve the yield?
-
Answer: Low yields of this compound-related isothiocyanates (ITCs) are a common issue and can stem from several factors throughout the experimental workflow. Here are the primary areas to troubleshoot:
-
Inactivation of Myrosinase: The conversion of glucosinolates (the precursors) to isothiocyanates is dependent on the enzyme myrosinase. High temperatures during drying or extraction can inactivate this enzyme, preventing the formation of ITCs.
-
Improper Tissue Disruption: Myrosinase and glucosinolates are stored in separate compartments within the plant cells. Insufficient grinding or homogenization of the Moringa tissue will result in poor contact between the enzyme and its substrate, leading to low conversion rates.
-
Incorrect Solvent Choice: The selection of solvent is critical. While highly polar solvents can extract the glucosinolate precursors, the enzymatic conversion to ITCs occurs efficiently in an aqueous environment. For direct ITC extraction, a two-step process involving an aqueous phase for conversion followed by extraction with a less polar solvent is often effective.
-
Degradation of Isothiocyanates: ITCs can be unstable under certain conditions. Exposure to high temperatures, alkaline pH, or prolonged extraction times can lead to their degradation.[1][2]
-
Plant Material Variability: The concentration of glucosinolates can vary significantly depending on the part of the plant used (roots and seeds are generally richer sources), the age of the plant, growing conditions, and post-harvest handling.
Recommendations:
-
Use fresh plant material or material that has been carefully dried at low temperatures (e.g., freeze-drying) to preserve myrosinase activity.
-
Ensure thorough homogenization of the plant material in water to facilitate enzymatic hydrolysis.
-
Optimize the extraction solvent. For instance, a binary solvent system like 60-65% ethanol-water can be effective.[3]
-
Control the pH of the extraction medium; a slightly acidic to neutral pH is generally favorable for myrosinase activity.
-
Minimize extraction time and temperature to reduce the degradation of the target compounds.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I am getting significant variations in yield between different extraction batches, even when following the same protocol. Why is this happening and what can I do to ensure consistency?
-
Answer: Inconsistent results are often due to subtle variations in experimental conditions and the inherent variability of biological materials.
-
Moisture Content: The moisture content of the plant material can significantly affect extraction efficiency. It is crucial to use a consistent drying method and to determine the moisture content of each batch.
-
Particle Size: The particle size of the ground Moringa material should be uniform. Inconsistent particle sizes will lead to variations in the surface area available for solvent penetration and extraction.
-
Extraction Time and Temperature: Precise control of extraction time and temperature is essential. Even small fluctuations can impact the enzymatic conversion and the stability of the ITCs.
-
Agitation: The degree of agitation during extraction influences the mass transfer of the target compounds from the plant material to the solvent. Ensure consistent and adequate agitation for all batches.
Recommendations:
-
Standardize the drying process for your Moringa material and always measure the moisture content before extraction.
-
Use a sieve to ensure a uniform particle size of the powdered plant material.
-
Utilize a temperature-controlled water bath or shaker for consistent temperature management during extraction.
-
Employ a calibrated magnetic stirrer or orbital shaker at a fixed speed to ensure uniform agitation.
-
Issue 3: Difficulty in Quantifying this compound/Isothiocyanates
-
Question: I am having trouble getting a clear and quantifiable peak for my target compounds using HPLC. What are the potential issues with my analytical method?
-
Answer: Quantification of isothiocyanates by HPLC can be challenging due to their chemical properties.
-
Lack of a Strong Chromophore: Many ITCs do not possess a strong chromophore, which can result in poor sensitivity with UV-Vis detection.
-
Co-elution with Interfering Compounds: Crude plant extracts are complex mixtures. Your target compound may be co-eluting with other compounds that have similar retention times.
-
Compound Instability: ITCs can degrade in the solvent used for HPLC analysis or during the analysis itself, especially if the run time is long.
-
Improper Column Selection: The choice of HPLC column is critical for achieving good separation.
Recommendations:
-
Consider derivatization of the ITCs to introduce a chromophore that can be detected at a more suitable wavelength.
-
Optimize the mobile phase composition and gradient to improve the separation of your target compound from interfering substances.
-
Use a high-purity solvent and ensure your samples are analyzed promptly after preparation.
-
Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to find the one that provides the best resolution for your target analytes. A validated HPLC method for the simultaneous analysis of crypto-chlorogenic acid, isoquercetin, and astragalin (B1665802) in Moringa leaf extract used a Hypersil BDS C18 column with a gradient of methanol-1% acetic acid.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to isothiocyanates?
A1: The term "this compound" was first used to describe an antibiotic substance isolated from Moringa oleifera.[5] However, subsequent research has shown that the biological activity is largely attributable to a group of compounds called isothiocyanates (ITCs) and their precursors, the glucosinolates. The primary glucosinolate in Moringa is glucomoringin, which is enzymatically hydrolyzed by myrosinase into the isothiocyanate moringin (B1218149) (4-(α-L-rhamnosyloxy)benzyl isothiocyanate).[6][7] Therefore, in modern research, the focus is on the extraction and quantification of specific, stable isothiocyanates like moringin.
Q2: Which part of the Moringa oleifera plant is the best source for this compound/isothiocyanates?
A2: While the leaves contain these compounds, the roots and seeds of the Moringa oleifera plant are generally considered to have the highest concentrations of glucosinolates and, consequently, yield more isothiocyanates upon hydrolysis.[8]
Q3: What is the most effective extraction method for maximizing the yield of isothiocyanates?
A3: The "best" method depends on the available resources and the desired scale of extraction.
-
Aqueous Extraction: This is a simple and effective method that utilizes the endogenous myrosinase enzyme to convert glucosinolates into isothiocyanates. It involves homogenizing fresh or carefully dried Moringa tissue in water at room temperature.[9][10]
-
Solvent Extraction: Methods like maceration or Soxhlet extraction using solvents such as ethanol (B145695) or ethanol-water mixtures can be effective. However, care must be taken to avoid high temperatures that can degrade the myrosinase and the ITCs.[11]
-
Advanced Methods: Techniques like subcritical fluid extraction have been shown to be highly efficient, offering shorter extraction times and high purity of the final product.[12] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also modern techniques that can improve extraction efficiency.
Q4: What are the optimal storage conditions for Moringa extracts to prevent the degradation of isothiocyanates?
A4: Isothiocyanates are susceptible to degradation over time, especially when exposed to light, heat, and oxygen. For long-term storage, it is recommended to store the extracts in airtight, amber-colored containers at low temperatures (-20°C or below). One study found that 4-[(4'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate exhibited 80% stability at 37°C for 30 days, indicating a relatively high stability for some Moringa ITCs.[9][10]
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Moringa oleifera
| Extraction Method | Solvent | Temperature (°C) | Time | Key Findings | Reference |
| Maceration | 70% Ethanol | Room Temperature | 72 hours | High yield of total phenolics and flavonoids. | [13] |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 6-8 hours | Efficient for a wide range of compounds but heat can degrade thermolabile ones. | [11] |
| Ultrasound-Assisted Extraction (UAE) | 70% Acetone | 55-65 | 20-30 min | Shorter extraction time compared to conventional methods. | [14] |
| Subcritical Water Extraction | Water | 100-300 | 5-20 min | Highest yield of phenolic compounds at 200°C for 15 min. | [15][16] |
| Subcritical Fluid Extraction | 70-100% Ethanol | 80-200 | 0.1-4 hours | High extraction efficiency and purity of this compound from roots. | [9][12] |
Experimental Protocols
Protocol 1: Aqueous Enzymatic Extraction of Isothiocyanates from Fresh Moringa Leaves
This protocol is adapted from methodologies that leverage the endogenous myrosinase enzyme for the conversion of glucosinolates to isothiocyanates.[9][10]
-
Preparation of Plant Material:
-
Harvest fresh, healthy Moringa oleifera leaves.
-
Wash the leaves thoroughly with deionized water to remove any surface contaminants.
-
Pat the leaves dry with a paper towel.
-
-
Homogenization:
-
Weigh 100 g of the fresh leaves.
-
In a blender, add the leaves and 500 mL of deionized water (a 1:5 w/v ratio).
-
Homogenize at high speed for 2-3 minutes until a uniform slurry is formed.
-
-
Enzymatic Conversion:
-
Transfer the slurry to a glass beaker.
-
Stir the mixture gently at room temperature (20-25°C) for 30 minutes to allow for the enzymatic conversion of glucosinolates to isothiocyanates.
-
-
Extraction and Filtration:
-
After 30 minutes, filter the mixture through several layers of cheesecloth to remove the bulk of the solid material.
-
Centrifuge the resulting liquid at 4000 rpm for 15 minutes to pellet the remaining fine particles.
-
Decant the supernatant, which is the aqueous extract containing the isothiocyanates.
-
-
Downstream Processing:
-
The aqueous extract can be used directly for bioassays or further purified.
-
For concentration and storage, the extract can be freeze-dried (lyophilized).
-
Protocol 2: Subcritical Fluid Extraction of this compound from Moringa Roots
This protocol is based on a patented method for extracting this compound from Moringa roots using subcritical fluid extraction.[12]
-
Preparation of Plant Material:
-
Obtain fresh Moringa oleifera roots and wash them to remove soil and debris.
-
Dry the roots in an oven at a low temperature (40-50°C) until they are brittle.
-
Grind the dried roots into a fine powder (approximately 100-200 mesh).
-
-
Subcritical Extraction:
-
Place 150 g of the powdered Moringa root into the extraction vessel of a subcritical fluid extractor.
-
Add 3000 mL of 80% ethanol to the vessel.
-
Seal the vessel and adjust the vacuum to 0.08 MPa.
-
Heat the vessel to 150°C and maintain these conditions for 40 minutes.
-
Repeat the extraction process one more time with fresh solvent.
-
-
Solvent Recovery:
-
Combine the extracts from both extractions in a solvent recovery flask.
-
Reduce the pressure to 0.01 MPa to evaporate and recover the ethanol.
-
The remaining concentrated extract contains the crude this compound.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography with a silica (B1680970) gel stationary phase and a gradient elution of a dichloromethane-ethanol mobile phase.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous HPLC quantitative analysis of active compounds in leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Moringin, A Stable Isothiocyanate from Moringa oleifera, Activates the Somatosensory and Pain Receptor TRPA1 Channel In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104725400A - Method for extracting pterigospermin from moringa root - Google Patents [patents.google.com]
- 9. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.usfq.edu.ec [research.usfq.edu.ec]
- 11. Antibiotic principle from Moringa pterygosperma. VII. Antibacterial activity and chemical structure of compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103980291A - Method for extracting pterygsspermine from moringa oleifera lam roots - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Subcritical Water Extraction of Phenolic Compounds from Moringa Oleifera Leaf | Zullaikah | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
Technical Support Center: Pterygospermin Stability and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterygospermin, focusing on overcoming its inherent instability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
This compound is known to be unstable in aqueous solutions. Its loss of activity is primarily due to the dissociation of the molecule into benzyl (B1604629) isothiocyanate (BITC) and other byproducts.[1] This degradation is a chemical process that alters the structure of this compound, impacting its intended biological effects.
Q2: What are the main factors influencing the degradation of this compound in my experiments?
The stability of this compound in aqueous solutions is significantly affected by several factors:
-
pH: The rate and pathway of degradation of isothiocyanates, like the active component of this compound, are highly dependent on the pH of the solution. Different degradation products may be favored in acidic, neutral, or alkaline conditions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the degradation of this compound. For instance, studies on other isothiocyanates have shown increased degradation at elevated temperatures.
-
Light Exposure (Photostability): While specific data on this compound is limited, many complex organic molecules are susceptible to degradation upon exposure to light. It is a good laboratory practice to protect solutions from light.
-
Presence of Other Nucleophiles: The isothiocyanate group is susceptible to nucleophilic attack. The presence of other nucleophilic molecules in your solution can accelerate the degradation of this compound.
Q3: What is benzyl isothiocyanate (BITC) and how does it relate to this compound?
Benzyl isothiocyanate (BITC) is a well-studied bioactive compound and is the primary degradation product of this compound in aqueous solutions.[1] Much of the reported biological activity of this compound, including its antibacterial and anti-ulcer effects, is attributed to the formation of BITC.[1] When working with this compound in aqueous media, it is crucial to consider that the observed biological effects may be due to BITC.
Q4: Are there any recommended methods to improve the stability of this compound in my aqueous solutions?
Yes, several formulation strategies can be employed to enhance the stability of isothiocyanates like this compound in aqueous environments:
-
Cyclodextrin (B1172386) Encapsulation: Including this compound within the hydrophobic cavity of cyclodextrins can protect the reactive isothiocyanate group from hydrolysis and interaction with other molecules in the solution.[2][3][4][5][6]
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can shield it from the aqueous environment, thereby slowing down its degradation.[7][8][9][10][11]
-
Nanoemulsions: Formulating this compound into an oil-in-water nanoemulsion can improve its stability in aqueous systems.[12][13]
-
Control of pH and Temperature: Preparing solutions at a slightly acidic to neutral pH and storing them at low temperatures (e.g., 4°C) can help to slow the degradation rate.
-
Use of Antioxidants: While direct evidence for this compound is not available, antioxidants can prevent oxidative degradation of other sensitive compounds and may offer some protection.[14][15][16][17]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Rapid degradation of this compound leading to variable active compound concentration. | Prepare fresh this compound solutions immediately before each experiment. Consider using one of the stabilization techniques mentioned above (e.g., cyclodextrin encapsulation) for longer experiments. |
| Complete loss of biological activity | Complete degradation of this compound into inactive byproducts. | Verify the pH of your experimental buffer. Extreme pH values can accelerate degradation. Ensure solutions are protected from light and stored at a low temperature. |
| Unexpected biological effects observed | The observed effects may be due to the degradation product, benzyl isothiocyanate (BITC), rather than this compound itself. | Run parallel experiments with BITC to determine if it elicits the same biological response. This will help to dissect the effects of the parent compound versus its degradation product. |
| Precipitation in the aqueous solution | This compound has poor water solubility, which can be exacerbated by degradation. | Use a co-solvent (e.g., DMSO, ethanol) to initially dissolve this compound before diluting it in your aqueous buffer. Alternatively, encapsulation methods like cyclodextrins or liposomes can improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for encapsulating this compound in β-cyclodextrin to enhance its aqueous stability.
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in deionized water by adding an excess of β-cyclodextrin to the water and stirring vigorously for 1-2 hours at room temperature.
-
Filter the saturated β-cyclodextrin solution through a 0.22 µm syringe filter to remove any undissolved solid.
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Slowly add the this compound stock solution to the filtered β-cyclodextrin solution while stirring continuously. A molar ratio of 1:1 (this compound to β-cyclodextrin) is a good starting point.
-
Continue stirring the mixture for 24-48 hours at room temperature, protected from light.
-
The resulting solution contains the this compound-cyclodextrin inclusion complex and can be used for experiments. The stability of this complex should be assessed under your specific experimental conditions.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes a basic thin-film hydration method for encapsulating this compound in liposomes.
Materials:
-
This compound
-
Soybean phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Dissolve soybean phosphatidylcholine, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for lipids is 2:1 phosphatidylcholine to cholesterol. The amount of this compound can be varied (e.g., 1-5 mol% of total lipids).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and gently rotating the flask. The volume of PBS will determine the final concentration.
-
To form smaller vesicles, sonicate the liposome (B1194612) suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the solution becomes translucent.
-
The resulting suspension contains this compound-loaded liposomes. To separate the encapsulated from unencapsulated this compound, the liposome suspension can be centrifuged or dialyzed.
Signaling Pathways and Experimental Workflows
The primary bioactive degradation product of this compound is benzyl isothiocyanate (BITC). Therefore, understanding the signaling pathways affected by BITC is crucial for interpreting experimental results.
Signaling Pathways Modulated by Benzyl Isothiocyanate (BITC)
BITC has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.
Caption: Key signaling pathways modulated by Benzyl Isothiocyanate (BITC).
Experimental Workflow for Investigating this compound Stability and Activity
This workflow outlines a logical progression of experiments to address the instability of this compound.
References
- 1. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Retarding effects of cyclodextrins on the decomposition of organic isothiocyanates in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposomal Encapsulation of Pine Green Cone Essential Oil: The Influence of the Carrier on the Enhancement of Anti-Inflammatory Activity [mdpi.com]
- 9. [Methods to increase the encapsulation efficiency for liposomal drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of liposomal nano-encapsulation techniques and its applications in food and nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant Activity of Moringa oleifera and Olive Olea europaea L. Leaf Powders and Extracts on Quality and Oxidation Stability of Chicken Burgers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Pterygospermin & Moringa Isothiocyanate Stability: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bioactive compounds from Moringa oleifera. This guide provides detailed troubleshooting for the degradation of what has historically been referred to as Pterygospermin, now understood to be a family of isothiocyanates (ITCs) derived from glucosinolates.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it relate to Moringa isothiocyanates?
A1: "this compound" is an older name for a substance isolated from Moringa oleifera initially credited with antibiotic properties.[1][2][3] Modern analytical techniques have clarified that the bioactivity is primarily due to isothiocyanates (ITCs), such as moringin (B1218149) (4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate). These ITCs are not present in the intact plant tissue but are formed when precursor compounds called glucosinolates are hydrolyzed by the enzyme myrosinase upon tissue damage.[4][5][6] Therefore, troubleshooting "this compound" degradation is focused on understanding and preventing the degradation of these active isothiocyanates.
Q2: My Moringa extract is losing its bioactivity over time. What is the likely cause?
A2: The loss of bioactivity is most likely due to the chemical degradation of the active isothiocyanates. These compounds are susceptible to degradation, especially in aqueous solutions. The stability is highly dependent on storage conditions such as temperature, pH, and exposure to light.[7][8] Elevated temperatures and alkaline pH, in particular, can accelerate the degradation process.[8][9]
Q3: What are the main factors that cause isothiocyanate (ITC) degradation?
A3: The primary factors influencing ITC stability are:
-
Temperature: Higher temperatures significantly increase the rate of degradation.[7][10]
-
pH: ITCs are generally more stable in neutral to acidic conditions. Alkaline conditions can lead to rapid degradation and the formation of different byproducts, such as thioureas.[8][11]
-
Solvent/Moisture: The presence of water can facilitate hydrolytic degradation.[8] Storing extracts as a lyophilized powder or in a non-aqueous solvent can improve stability.
-
Exposure to Air and Light: Oxidative processes and photodegradation can occur. It is recommended to store samples in airtight, dark containers.[12]
Q4: What are the optimal storage conditions for Moringa extracts to preserve isothiocyanates?
A4: To maximize stability, extracts should be stored under the following conditions:
-
Temperature: Cold storage is crucial. For short-term storage, 4°C is recommended.[9] For long-term preservation, freezing at -20°C or -80°C is best.[13][14]
-
Form: Lyophilized (freeze-dried) powder is more stable than liquid extracts. If in solution, use an appropriate organic solvent like methanol (B129727) and minimize water content.[15]
-
Container: Use airtight, amber glass vials or containers wrapped in aluminum foil to protect from oxygen and light.[12]
-
Atmosphere: Purging the container with an inert gas (e.g., nitrogen or argon) before sealing can further prevent oxidation.
Troubleshooting Guide
Issue 1: Rapid loss of activity in my aqueous extract.
-
Possible Cause: Hydrolytic degradation of isothiocyanates. Moringin, a key ITC, degrades rapidly in aqueous solutions.[8]
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze your extract at different time points using HPLC to quantify the loss of the target ITC peak and the appearance of new peaks corresponding to degradation products.
-
Adjust pH: If your solution is neutral or alkaline, consider acidifying it slightly. Studies show ITCs are more stable at lower pH.[8]
-
Change Solvent: If the experimental design allows, prepare the extract in an organic solvent like methanol or ethanol.[13][15]
-
Lyophilize: For storage, freeze-dry the aqueous extract to a powder and store it in a desiccator at low temperature.[15]
-
Issue 2: My starting material has low or inconsistent bioactivity.
-
Possible Cause: Inefficient conversion of glucosinolates to isothiocyanates during the extraction process. The myrosinase enzyme is critical for this conversion and is sensitive to heat.
-
Troubleshooting Steps:
-
Review Extraction Temperature: Ensure your extraction process is performed at room temperature. Temperatures above 60-80°C can inactivate myrosinase, preventing the formation of ITCs.[6][14]
-
Optimize Water Ratio: The ratio of plant material to water can affect the efficiency of the enzymatic conversion. A 1:5 ratio (g of fresh leaves to mL of water) has been shown to be effective.[14][16]
-
Ensure Cell Disruption: The enzyme and substrate are separated in intact cells. Ensure adequate crushing or grinding of the plant material to initiate the conversion.[15]
-
Issue 3: I see unknown peaks in my chromatogram (HPLC) after storing my extract.
-
Possible Cause: These are likely degradation products. Depending on the conditions (pH, solvent), moringin can degrade into rhamnobenzyl alcohol (RBA), rhamnobenzylamine, or form thiourea (B124793) derivatives.[8]
-
Troubleshooting Steps:
-
Characterize Products: If possible, use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and compare them to known degradation products.[8][17]
-
Perform Forced Degradation Study: Intentionally degrade a fresh sample under controlled conditions (e.g., high pH, high temperature, oxidative stress) to see if the resulting peaks match the unknown peaks in your stored sample. This can help confirm the degradation pathway.[18][19]
-
Refine Storage Protocol: Based on the identified degradation products, adjust your storage conditions (e.g., lower temperature, protect from light, adjust pH) to inhibit the specific degradation pathway.
-
Data on Isothiocyanate Stability
The stability of bioactive compounds in Moringa oleifera extracts is highly dependent on the storage conditions.
Table 1: Stability of Isothiocyanates in Moringa Concentrate
| Compound | Storage Temperature | Storage Duration | Percent Stability | Reference |
|---|---|---|---|---|
| 4-[(4'-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate | 37°C | 30 days | ~80% | [14][16][20] |
| 4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate (Moringin) | 25°C | 30 days | ~70% |[21] |
Table 2: Stability of Total Polyphenols in Microencapsulated Moringa Extract
| Storage Temperature | Relative Humidity | Half-life (t½) | Total Polyphenol Loss (after ~45 days) | Reference |
|---|---|---|---|---|
| 5°C | 32.8% | ~44 days | 42.5% | [7] |
| 25°C | 32.8% | ~45 days | 45.3% | [7] |
| 35°C | 32.8% | Not specified | 53.6% |[7] |
Experimental Protocols
Protocol 1: Aqueous Extraction of Isothiocyanates from Fresh Moringa Leaves
This protocol is optimized for the efficient enzymatic conversion of glucosinolates to isothiocyanates at room temperature.
-
Harvesting: Use fresh, healthy Moringa oleifera leaves.
-
Weighing: Weigh 10 g of fresh leaves.
-
Homogenization: Add the leaves to a mortar and pestle or a blender. Add 50 mL of room temperature deionized water (a 1:5 w/v ratio).[14][16]
-
Cell Disruption: Thoroughly grind or blend the leaves in the water to ensure complete tissue disruption, which activates the myrosinase enzyme.
-
Incubation: Allow the mixture to incubate at room temperature (22-25°C) for 30 minutes to allow for the complete conversion of glucosinolates.[14]
-
Centrifugation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Collection: Carefully decant the supernatant, which is the aqueous extract containing the isothiocyanates.
-
Storage: For immediate analysis, keep the extract on ice. For long-term storage, filter-sterilize the extract and store it at -20°C or, preferably, lyophilize it and store the powder at -20°C in a desiccated, dark environment.[13][15]
Protocol 2: Quantification of Isothiocyanates by HPLC
This protocol provides a general method for analyzing isothiocyanate content. The exact parameters may need to be optimized for your specific instrument and target compounds.
-
Sample Preparation:
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Gemini 5 µm C18).[13]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 4:1 v/v).[13]
-
Flow Rate: 1.0 - 1.2 mL/min.[13]
-
Detection: Diode Array Detector (DAD) or UV detector set at a wavelength appropriate for isothiocyanates (monitoring can be done around 220-270 nm, but specific ITCs may have different maxima).
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified isothiocyanate standard (e.g., Benzyl isothiocyanate or a specific moringa ITC if available).
-
Calculate the concentration in the sample by comparing the peak area to the standard curve. Results can be expressed as µg/mL of the extract.
-
Visual Guides
Diagram 1: Isothiocyanate Formation and Degradation Pathway
Caption: Enzymatic conversion and subsequent degradation pathways.
Diagram 2: Troubleshooting Workflow for ITC Degradation
Caption: A logical workflow to identify the source of degradation.
Diagram 3: Simplified Anti-Inflammatory Signaling of Moringa ITCs
Caption: ITCs inhibit key inflammatory markers in immune cells.[14][16][20]
References
- 1. Antibiotic principle from Moringa pterygosperma. VII. Antibacterial activity and chemical structure of compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic principle from Moringa pterygosperma. II. Chemical nature of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Influence of storage conditions on the quality and stability properties of Moringa oleifera cooking oil | International Society for Horticultural Science [ishs.org]
- 11. Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medikonda.com [medikonda.com]
- 13. scienceasia.org [scienceasia.org]
- 14. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct and Indirect Antioxidant Activity of Polyphenol- and Isothiocyanate-Enriched Fractions from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmr.net.in [ijmr.net.in]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. research.usfq.edu.ec [research.usfq.edu.ec]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Pterygospermin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with pterygospermin in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
There is limited direct data available for the in vivo dosage of isolated this compound. However, dosage information can be extrapolated from studies on Moringa oleifera extracts and its active component, benzyl (B1604629) isothiocyanate (BITC).
For Moringa oleifera leaf extracts, in vivo studies in rats have shown efficacy for antimicrobial effects at doses around 500 mg/kg.[1] Acute toxicity studies of aqueous leaf extracts in mice have shown no adverse effects at doses up to 3000 mg/kg, with an LD50 estimated to be 1585 mg/kg when administered intraperitoneally.[2] Another study determined the LD50 of an 85% methanol (B129727) extract of M. oleifera leaves to be 3458.3 mg/kg in mice. An LD50 value of 5,000 mg/kg for an ethanol (B145695) leaf extract has also been reported in rats.[3][4]
For benzyl isothiocyanate (BITC), a breakdown product of this compound, in vivo studies in mice have used doses of 20 mg/kg for inhibiting tumor growth.[5][6] Chemoprevention studies in rodents have used BITC doses ranging from 32 mg/kg to over 200 mg/kg per day.[7]
Based on this information, a conservative starting dose for purified this compound could be in the range of 10-50 mg/kg, with careful dose-escalation studies to determine the optimal therapeutic window and monitor for any signs of toxicity.
Q2: How should I prepare this compound for in vivo administration?
The solubility of this compound is not well-documented in publicly available literature. However, its breakdown product, benzyl isothiocyanate, is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] It is common for compounds with low aqueous solubility to be dissolved in a small amount of DMSO and then diluted with a vehicle suitable for in vivo administration, such as corn oil or a polyethylene (B3416737) glycol (PEG) solution.
Recommended Vehicle Preparation:
-
DMSO/Corn Oil: Dissolve the required amount of this compound in a minimal volume of DMSO. Subsequently, dilute this solution with corn oil to the final desired concentration. Ensure the final concentration of DMSO is low (typically <5%) to avoid solvent toxicity.
-
DMSO/PEG300: Similar to the corn oil vehicle, dissolve this compound in DMSO first, and then dilute with PEG300.
It is crucial to perform a small-scale solubility test with your specific batch of this compound and chosen vehicle before preparing the bulk solution for your animal studies.
Q3: What are the potential mechanisms of action of this compound?
This compound and its related compounds from Moringa oleifera have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][9] The antibacterial action of this compound has been linked to the inhibition of transaminase enzymes.[10]
More broadly, bioactive compounds from Moringa oleifera, including isothiocyanates (derived from this compound), are thought to exert their effects through the modulation of various signaling pathways.[9] For instance, alkaloid extracts from Moringa oleifera have been shown to inhibit the JAK2/STAT3 signaling pathway in non-small-cell lung cancer cells.[11] Isothiocyanates can also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines through the NF-κB pathway.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Vehicle | Poor solubility of this compound in the chosen vehicle. | 1. Increase the proportion of the initial solvent (e.g., DMSO), ensuring it remains within a non-toxic final concentration. 2. Try a different co-solvent system (e.g., DMSO/PEG300/Saline). 3. Gently warm the solution and sonicate to aid dissolution. 4. Prepare fresh solutions before each administration. |
| Acute Toxicity or Adverse Events in Animals | The administered dose is too high. | 1. Immediately cease administration and monitor the animals closely. 2. Reduce the dose for subsequent experiments. 3. Review the literature for LD50 values of related compounds to guide dose selection. 4. Ensure the vehicle and its concentration are not contributing to the toxicity. |
| Lack of Efficacy at Tested Doses | The administered dose is too low or the compound has poor bioavailability. | 1. Gradually escalate the dose while carefully monitoring for toxicity. 2. Consider a different route of administration that may improve bioavailability (e.g., intraperitoneal vs. oral). 3. Analyze the stability of this compound in your formulation to ensure it is not degrading before or after administration. |
| Inconsistent Results Between Experiments | Variability in compound preparation, animal handling, or experimental conditions. | 1. Standardize the protocol for this compound solution preparation, including solvent volumes and mixing times. 2. Ensure consistent animal characteristics (age, weight, sex) and housing conditions. 3. Randomize animals into treatment groups to minimize bias. |
Quantitative Data Summary
Table 1: In Vivo Dosage of Moringa oleifera Extracts and Benzyl Isothiocyanate (BITC)
| Compound/Extract | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Moringa oleifera Methanol Leaf Extract | Rat | 500 mg/kg | - | 100% inhibition of Salmonella | [1] |
| Benzyl Isothiocyanate (BITC) | Mouse | 20 mg/kg | Intraperitoneal | Inhibition of melanoma tumor growth | [5][6] |
| Benzyl Isothiocyanate (BITC) | Rat | 32 mg/kg/day | Oral (in feed) | Inhibition of intestinal tumors | [7] |
| Benzyl Isothiocyanate (BITC) | Rat | >200 mg/kg/day | - | Inhibition of mammary tumors | [7] |
Table 2: Acute Toxicity Data for Moringa oleifera Extracts
| Extract | Animal Model | LD50 | Route of Administration | Reference |
| Aqueous Leaf Extract | Mouse | 1585 mg/kg | Intraperitoneal | [2] |
| 85% Methanol Leaf Extract | Mouse | 3458.3 mg/kg | - | [4] |
| Ethanol Leaf Extract | Rat | 5000 mg/kg | Oral | [3] |
| Methanol Seed Extract | - | >3000 mg/kg | - | [2] |
Experimental Protocols
Protocol 1: Dose-Finding Study for this compound in a Murine Model
-
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound.
-
Animals: 6-8 week old BALB/c mice.
-
Groups:
-
Group 1: Vehicle control (e.g., 5% DMSO in corn oil).
-
Group 2: 10 mg/kg this compound.
-
Group 3: 25 mg/kg this compound.
-
Group 4: 50 mg/kg this compound.
-
Group 5: 100 mg/kg this compound.
-
-
Dose Preparation:
-
Calculate the total amount of this compound needed for each group.
-
Dissolve the this compound in the minimum required volume of DMSO.
-
Add the corn oil to reach the final desired volume and concentration.
-
Vortex thoroughly before administration.
-
-
Administration: Administer the prepared solutions via oral gavage or intraperitoneal injection once daily for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior) twice daily.
-
At the end of the study, collect blood for hematology and serum biochemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity. Use the efficacy data (if applicable to the model) to identify a preliminary effective dose range.
Visualizations
Caption: Workflow for a dose-finding study of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the Safety and Efficacy of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oral Administration of Benzyl-isothiocyanate Inhibits In Vivo Growth of Subcutaneous Xenograft Tumors of Human Malignant Melanoma A375.S2 Cells | In Vivo [iv.iiarjournals.org]
- 6. sub.chgh.org.tw [sub.chgh.org.tw]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Bioactive Compounds in Moringa oleifera: Mechanisms of Action, Focus on Their Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkaloid Extract of Moringa oleifera Lam. Exerts Antitumor Activity in Human Non-Small-Cell Lung Cancer via Modulation of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pterygospermin Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the solubility challenges associated with Pterygospermin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive compound isolated from Moringa oleifera. It is known for its antibiotic properties.[1] Like many naturally derived compounds, it is largely non-polar, leading to poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies.
Q2: What are the initial steps to take when dissolving this compound?
A2: It is recommended to start with a small amount of the compound and test its solubility in various common laboratory solvents. Due to its likely hydrophobic nature, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are good starting points.
Q3: I am observing precipitation when I add my this compound-DMSO stock to my cell culture medium. What is happening?
A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture media) where it is not soluble. The final concentration of DMSO may not be sufficient to keep the this compound dissolved.
Q4: Can I heat the solvent to improve the solubility of this compound?
A4: Gentle warming can be a method to increase the solubility of some compounds. However, the thermal stability of this compound is not well-documented. Excessive heat may lead to degradation. If you choose to warm the solution, do so cautiously and for a short period. It is advisable to perform stability tests to ensure the compound remains intact.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve common precipitation issues encountered during experiments with this compound.
Problem 1: Immediate Precipitation Upon Addition to Aqueous Solutions
-
Symptom: A precipitate forms immediately after adding the this compound stock solution (typically in DMSO) to buffers or cell culture media.
-
Root Cause Analysis and Solutions:
-
High Final Concentration: The final concentration of this compound in the aqueous medium may be above its solubility limit.
-
Solution: Reduce the final working concentration of this compound.
-
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to rapidly precipitate.
-
Solution: Perform serial dilutions. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media or buffer. Then, add this intermediate dilution to the final volume.
-
-
Low Temperature of Media: The solubility of many compounds decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) aqueous solutions for your dilutions.
-
-
Problem 2: Delayed Precipitation in Culture Media
-
Symptom: The solution is initially clear, but a precipitate forms after several hours or days of incubation.
-
Root Cause Analysis and Solutions:
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, forming insoluble complexes over time.
-
Solution: Consider using a different basal medium formulation or serum-free media if your experimental design allows.
-
-
Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
-
Solution: Ensure proper humidification in the incubator and use sealed culture flasks or plates.
-
-
pH Shift: Changes in the pH of the culture medium during incubation can affect the solubility of the compound.
-
Solution: Use a buffering agent and monitor the pH of your medium.
-
-
Data Presentation: this compound Solubility Profile
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | Poor | User-determined |
| Phosphate-Buffered Saline (PBS) | Poor | User-determined |
| Dimethyl Sulfoxide (DMSO) | Soluble | User-determined |
| Ethanol | Likely Soluble | User-determined |
| Methanol | Likely Soluble | User-determined |
| Acetone | Likely Soluble | User-determined |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Incubator (37°C, 5% CO2)
-
Plate reader (optional, for quantitative assessment)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound-DMSO stock in the pre-warmed cell culture medium. It is crucial to perform serial dilutions to avoid precipitation.
-
Include a DMSO-only control (at the highest concentration used for the dilutions).
-
Add the dilutions to the wells of a 96-well plate.
-
Incubate the plate at 37°C with 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the maximum soluble concentration of this compound.
Signaling Pathways
The precise molecular targets of this compound are still under investigation. However, studies on extracts from Moringa oleifera, the source of this compound, have suggested modulation of key signaling pathways involved in inflammation and cancer.
JAK2/STAT3 Signaling Pathway
Extracts of Moringa oleifera have been shown to inhibit the JAK2/STAT3 pathway, which is often overactive in certain cancers.
Caption: Potential inhibition of the JAK2/STAT3 pathway by this compound.
NF-κB Signaling Pathway
Compounds from Moringa oleifera have been reported to inhibit the NF-κB pathway, a key regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Transaminase Inhibition
An early proposed mechanism for the antibacterial action of this compound is the inhibition of transaminase enzymes.
Caption: Logical relationship of this compound's inhibition of transaminase.
References
Minimizing off-target effects of Pterygospermin in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Pterygospermin in cell-based assays.
Disclaimer: Direct experimental data on the off-target effects of isolated this compound is limited. Much of the current understanding is derived from studies on Benzyl Isothiocyanate (BITC), a related compound and a breakdown product of glucosinolates found in Moringa oleifera. This guide will reference data on BITC to infer potential off-target effects of this compound, and this should be considered when designing and interpreting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a compound isolated from the seeds of Moringa oleifera. Historically, it has been recognized for its antibacterial properties.[1] More recent computational studies have explored its potential to inhibit viral enzymes such as the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), suggesting it may have a broader range of biological activities.[2][3]
Q2: I'm observing unexpected cytotoxicity in my cell-based assay with this compound. What could be the cause?
Unexpected cytotoxicity could be due to several factors:
-
High Concentrations: Like many bioactive compounds, this compound may exhibit cytotoxicity at high concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.
-
Off-Target Effects: this compound, or its derivatives like BITC, may interact with unintended cellular targets, leading to cell death. For instance, BITC has been shown to induce apoptosis in various cancer cell lines.[4][5][6]
-
Oxidative Stress: BITC is known to induce the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[7][8][9]
-
Genotoxicity: At high concentrations in vitro, BITC has been reported to have genotoxic effects.[10]
Q3: What are the potential off-target signaling pathways that this compound might affect?
Based on studies with the related compound BITC, this compound may modulate several key signaling pathways:
-
STAT3 Signaling: BITC has been shown to repress the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a role in cell survival and proliferation.[4][7][8][9]
-
PI3K/AKT Pathway: This is a critical survival pathway that can be inhibited by BITC, leading to decreased cell proliferation and induction of apoptosis.[5][11]
-
Aurora A Kinase Activity: BITC may inhibit Aurora A kinase, a key regulator of mitosis. Inhibition of this kinase can lead to G2/M cell cycle arrest and apoptosis.[12][13]
-
Deubiquitinating Enzymes (DUBs): BITC has been found to inhibit DUBs, which can affect protein stability and various cellular processes.[14][15][16]
-
NF-κB Pathway: While direct evidence for this compound is lacking, isothiocyanates are known to modulate the NF-κB pathway, which is involved in inflammation and cell survival.[4]
Q4: How can I minimize off-target effects in my experiments?
-
Concentration Optimization: Use the lowest effective concentration of this compound that elicits your desired on-target effect. A thorough dose-response analysis is essential.
-
Use of Control Compounds: Include a well-characterized inhibitor of your target of interest as a positive control to compare the specificity of this compound.
-
Counter-Screening: If you suspect off-target activity on a particular pathway (e.g., STAT3), you can perform specific assays to measure the effect of this compound on that pathway.
-
Use of Scavengers: If ROS-mediated off-target effects are a concern, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | - this compound stability and solubility issues.- Variation in cell passage number or density. | - Prepare fresh stock solutions of this compound for each experiment.- Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in culture medium.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments. |
| High background signal in apoptosis assays | - Cytotoxicity due to high this compound concentration.- Solvent (e.g., DMSO) toxicity. | - Perform a dose-response curve to determine the IC50 value and work at concentrations below this for mechanistic studies.- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Observed effect is not rescued by targeting the primary hypothesized pathway | - The observed phenotype is due to an off-target effect. | - Investigate potential off-target pathways as outlined in the FAQs (e.g., STAT3, PI3K/AKT, Aurora A kinase).- Perform counter-screening assays for these pathways. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Benzyl Isothiocyanate (BITC) in various human cancer cell lines. This data can serve as a reference for estimating the concentration range at which off-target effects might be observed.
| Cell Line | Cancer Type | IC50 of BITC (µM) | Reference |
| BxPC-3 | Pancreatic | ~10 | [4] |
| MDA-MB-231 | Triple-Negative Breast | 18.65 | [17] |
| MCF-7 | Breast | 21.00 | [17] |
| SKM-1 | Acute Myeloid Leukemia | 4.0 - 5.0 | [18] |
| SKM/VCR | Acute Myeloid Leukemia | 4.0 - 5.0 | [18] |
Experimental Protocols
Protocol 1: Assessment of STAT3 Phosphorylation by Western Blot
This protocol is to determine if this compound affects the activation of the STAT3 signaling pathway by measuring the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Mouse anti-total STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed for total STAT3 and the loading control.
Protocol 2: PI3K/AKT Pathway Analysis by Western Blot
This protocol assesses the effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT at Serine 473.
Materials:
-
Same as for STAT3 Western Blot protocol.
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Mouse anti-total AKT, and a loading control antibody.
Procedure:
The procedure is identical to the STAT3 Western Blot protocol, with the substitution of the primary antibodies for phospho-AKT (Ser473) and total AKT.
Protocol 3: In Vitro Aurora A Kinase Activity Assay
This protocol is to determine if this compound directly inhibits the enzymatic activity of Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase assay buffer
-
ATP
-
A suitable substrate peptide for Aurora A (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound at various concentrations
Procedure:
-
Prepare Reagents: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.
-
Set up Kinase Reaction: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound or a known Aurora A inhibitor (positive control).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP and Measure Luminescence: Add the kinase detection reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for assessing off-target effects of this compound.
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of STAT-3 in the Induction of Apoptosis in Pancreatic Cancer Cells by Benzyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. Suppression of multiple processes relevant to cancer progression by benzyl isothiocyanate may result from the inhibition of Aurora A kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naturally occurring isothiocyanates exert anticancer effects by inhibiting deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarworks.brandeis.edu]
- 17. mdpi.com [mdpi.com]
- 18. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pterygospermin Bioavailability for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers may encounter when working with Pterygospermin in in vivo models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive isothiocyanate compound derived from Moringa oleifera. Like many other isothiocyanates, it exhibits promising therapeutic properties, including antimicrobial and anticancer activities. However, its clinical potential is often hindered by low bioavailability, which is attributed to poor aqueous solubility, instability, and rapid metabolism and excretion.[1][2][3]
Q2: What are the primary challenges encountered in in vivo studies with this compound?
The main challenges researchers face during in vivo experiments with this compound are summarized in the table below.
| Challenge | Likely Cause | Impact on In Vivo Studies |
| Low Systemic Exposure | Poor aqueous solubility, rapid metabolism, and excretion. | Sub-therapeutic concentrations at the target site, leading to inconclusive or negative results. |
| High Variability in Results | Instability of the compound in different physiological environments (e.g., stomach pH). | Poor reproducibility of experimental outcomes. |
| Difficulty in Formulation | Low water solubility and potential for degradation during formulation processes. | Challenges in preparing stable and consistent dosage forms for oral or parenteral administration. |
Q3: What are the general strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. These techniques aim to improve its solubility, stability, and absorption.
| Strategy | Mechanism of Action | Potential Advantages for this compound |
| Nanoformulations | Encapsulation in nanoparticles (e.g., liposomes, nanoemulsions, solid lipid nanoparticles) protects the drug from degradation, enhances solubility, and can facilitate targeted delivery.[1][2][3][4] | Improved stability, increased solubility and dissolution rate, enhanced permeability and retention (EPR) effect in tumors. |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity forms a water-soluble inclusion complex.[5][6][7][8] | Increased aqueous solubility and stability, masking of unpleasant taste or odor. |
| Solid Dispersions | Dispersing this compound in a hydrophilic carrier at the molecular level. | Enhanced dissolution rate and solubility. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Improved solubility and oral absorption. |
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo research with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | 1. Poor dissolution of the compound in gastrointestinal fluids.2. Degradation in the acidic environment of the stomach.3. Extensive first-pass metabolism. | 1. Enhance solubility using nanoformulations (e.g., liposomes, nanoemulsions) or cyclodextrin complexation.2. Use enteric-coated formulations to protect the compound from stomach acid.3. Co-administer with inhibitors of metabolic enzymes (use with caution and proper validation). |
| Inconsistent results between experimental animals. | 1. Variability in the administered dose due to poor formulation homogeneity.2. Instability of the formulation over time. | 1. Ensure the formulation is homogenous and the dose is accurately administered. Sonication or high-shear mixing can help for nanoformulations.2. Prepare fresh formulations for each experiment or conduct stability studies to determine the shelf-life of the formulation. |
| Precipitation of the compound upon dilution of a stock solution in aqueous buffers. | High lipophilicity and low aqueous solubility of this compound. | 1. Use a co-solvent system (e.g., DMSO, ethanol) in the initial stock, but be mindful of solvent toxicity in in vivo models.2. Formulate this compound using one of the enhancement strategies mentioned above to improve its aqueous dispersibility. |
Experimental Protocols
Below are detailed methodologies for key bioavailability enhancement techniques applicable to this compound, based on protocols used for similar isothiocyanates.
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol is adapted from methods used for phenethyl isothiocyanate (PEITC) and cisplatin (B142131) co-encapsulation.[9][10]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Method:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a minimal amount of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (~50-60°C) to form multilamellar vesicles (MLVs).
-
Reduce the particle size of the MLVs by probe sonication for 5-10 minutes on ice to prevent overheating.
-
Extrude the liposomal suspension through a 100 nm polycarbonate membrane 10-15 times to obtain unilamellar vesicles of a uniform size.
-
Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is based on the ultrasonication method for benzyl (B1604629) isothiocyanate (BITC) and β-cyclodextrin.[6][8][11]
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Freeze-dryer
Method:
-
Prepare an equimolar solution of the cyclodextrin in a minimal solvent mixture of ethanol and water (e.g., 2:8 v/v).
-
Heat the cyclodextrin solution to 60°C with continuous magnetic stirring.
-
Add an equimolar amount of this compound dropwise to the cyclodextrin solution.
-
Sonicate the mixture using a probe sonicator for a total of 15 minutes (e.g., 3 cycles of 5 minutes each with intermittent cooling) at a suitable power setting.
-
Freeze the resulting solution at -20°C for 12 hours.
-
Lyophilize the frozen solution for 24-48 hours to obtain a powdered form of the inclusion complex.
-
Characterize the complex for formation, loading efficiency, and solubility.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by isothiocyanates and a general experimental workflow for evaluating the bioavailability of formulated this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanodelivery of natural isothiocyanates as a cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenethyl Isothiocyanate and Cisplatin Co-Encapsulated in a Liposomal Nanoparticle for Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Method for Liposome Co-encapsulation of Phenethyl Isothiocyanate and Cisplatin and Determining Its Toxicity Against Lung and Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: High-Purity Pterygospermin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine protocols for obtaining high-purity Pterygospermin.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound extraction?
This compound is primarily extracted from the roots of the Moringa oleifera tree. The roots contain a higher concentration of the compound compared to other parts of the plant.
Q2: What are the critical steps in a typical this compound purification workflow?
A standard purification protocol involves several key stages:
-
Extraction: Initial removal of this compound from the raw plant material (typically dried and powdered Moringa oleifera root) using a suitable solvent.
-
Adsorption/Filtration: Removal of coarse impurities and some pigments.
-
Column Chromatography: Separation of this compound from other extracted compounds using a silica (B1680970) gel column.
-
Recrystallization: Final purification step to achieve high-purity crystalline this compound.
-
Purity Analysis: Assessment of the final product's purity using analytical techniques like HPLC.
Q3: What is the expected purity of this compound after following a standard protocol?
With a well-optimized protocol, it is possible to achieve a purity of over 95%.[1] Some methods have reported purities exceeding 98%.[2]
Q4: How can I assess the purity of my final this compound product?
High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantitative analysis of this compound purity.[3][4][5] Key parameters to develop an HPLC method include using a C18 column with a UV-vis detector. The mobile phase can be optimized, but a common starting point is a gradient of methanol (B129727) or acetonitrile (B52724) and water with a small amount of acid (e.g., acetic acid).[5]
Q5: Is this compound stable during the purification process?
This compound, like many natural products, can be susceptible to degradation.[6] Exposure to high temperatures, extreme pH, and oxidative conditions should be minimized throughout the purification process to prevent degradation and loss of yield.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low this compound concentration in the initial extract. | Inefficient extraction solvent or conditions. | - Ensure the Moringa oleifera root is finely powdered to maximize surface area for extraction. - Consider using a more effective solvent system. Methanol has been shown to be more efficient than ethanol (B145695) for extracting some phytochemicals from Moringa.[4] - Optimize extraction time and temperature. Subcritical fluid extraction can enhance efficiency.[1][2] |
| Significant loss of product during purification steps. | Degradation of this compound. | - Avoid prolonged exposure to high temperatures. Use a rotary evaporator at a moderate temperature for solvent removal. - Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH can cause degradation.[6] - Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Poor recovery from the silica gel column. | This compound is irreversibly adsorbed or elutes with other fractions. | - Ensure the silica gel is properly packed and equilibrated. - Optimize the solvent gradient during elution. A gradual increase in polarity is crucial for good separation. - Test different solvent systems for elution. A common system is a gradient of dichloromethane (B109758) and methanol.[2] |
| Low yield after recrystallization. | This compound is too soluble in the chosen solvent, or the solution was not sufficiently cooled. | - Select a recrystallization solvent in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. Methanol is a commonly used solvent.[1][2] - Ensure the solution is cooled slowly to allow for crystal formation and then thoroughly chilled to maximize precipitation. - Minimize the amount of solvent used to dissolve the crude product. |
Low Purity
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC or peaks in HPLC of the final product. | Incomplete separation during column chromatography. | - Optimize the silica gel column parameters, including the stationary phase particle size and pore size for better resolution.[7][8] - Adjust the solvent gradient for elution to achieve better separation of this compound from impurities. A shallower gradient can improve resolution. - Consider using a different type of chromatography, such as preparative HPLC, for the final purification step. |
| Colored impurities in the final product. | Pigments from the plant extract co-eluting with this compound. | - Pre-treat the crude extract with activated charcoal to remove some pigments before column chromatography.[1][2] - Perform a second recrystallization step to remove residual colored impurities. |
| Oily or non-crystalline final product. | Presence of impurities that inhibit crystallization. | - Ensure the product from the chromatography step is sufficiently pure before attempting recrystallization. - Try different solvent systems for recrystallization. A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes be effective.[2] |
Quantitative Data Summary
The following table summarizes quantitative data from published this compound purification protocols.
| Parameter | Method 1[1] | Method 2[2] |
| Starting Material | 150g Moringa root powder | 150g Moringa root powder |
| Extraction Solvent | 75% Ethanol | 80% Ethanol |
| Extraction Method | Subcritical fluid extraction | Subcritical fluid extraction |
| Adsorbent | Bamboo matrix activated carbon | Bamboo matrix activated carbon |
| Chromatography | Silica gel column | Silica gel column |
| Elution Solvent | Dichloromethane-ethanol gradient | Dichloromethane-ethanol gradient |
| Recrystallization Solvent | Methanol | Methanol |
| Final Yield | 11.25mg | 21.09mg |
| Final Purity | 95.8% | 98.2% |
Experimental Protocols
Extraction and Initial Purification
-
Preparation: Dry the Moringa oleifera roots and grind them into a fine powder.
-
Extraction:
-
Adsorption:
-
To the leachate, add an equal mass of activated charcoal and stir to adsorb impurities.[2]
-
Filter the mixture to remove the charcoal.
-
Elute the adsorbed compounds from the charcoal using an appropriate solvent like petroleum ether or diethyl ether.[1][2]
-
Remove the solvent under reduced pressure to obtain a crude extract.
-
Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of 200-300 mesh silica gel in the initial elution solvent (e.g., dichloromethane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial elution solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% dichloromethane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethanol).[2]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Fraction Pooling:
-
Combine the fractions that show a high concentration of the desired compound.
-
Evaporate the solvent to obtain the semi-purified this compound.
-
Recrystallization
-
Dissolution: Dissolve the semi-purified this compound in a minimal amount of hot methanol.[1][2]
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Chilling: Place the solution in an ice bath or refrigerator to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: High-level workflow for this compound purification.
Caption: Logical flow for troubleshooting common purification issues.
Caption: Proposed mechanism of antibacterial action for this compound.[1]
References
- 1. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. scienceasia.org [scienceasia.org]
- 4. Efficacy of the peak area method of high-performance liquid chromatography (HPLC) analysis: The separation, identification, and quantification of phytochemical compounds of Moringa oleifera | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. Simultaneous HPLC quantitative analysis of active compounds in leaves of Moringa oleifera Lam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Pterygospermin and Moringa oleifera Extracts
Disclaimer: Direct toxicological data for isolated Pterygospermin is limited in publicly available scientific literature. This guide leverages data from studies on Moringa oleifera extracts, where this compound is a known bioactive constituent. The toxicological findings presented are for the whole extracts and may not be solely attributable to this compound. Researchers should exercise caution and consider this information as a proxy when designing experiments with the isolated compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity observed with high doses of Moringa oleifera extracts in animal models?
A1: The primary mechanism of toxicity associated with high doses of Moringa oleifera extracts is the induction of oxidative stress. This leads to an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense system. The excess ROS can cause cellular damage, particularly lipid peroxidation, and deplete endogenous antioxidants such as glutathione (B108866) (GSH). This oxidative damage is a key factor in the observed hepatotoxicity and nephrotoxicity at supratherapeutic doses.
Q2: What are the target organs for toxicity when administering high doses of Moringa oleifera extracts?
A2: The primary target organs for toxicity at high doses are the liver and kidneys.[1] Studies have reported elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in the serum of animals treated with high concentrations of the extract, indicating liver damage.[2] Similarly, increased levels of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) suggest impaired kidney function.[3] Histopathological examinations of these organs often reveal cellular damage, such as necrosis and inflammation.
Q3: Are there established LD50 values for Moringa oleifera extracts?
A3: Yes, several studies have determined the acute lethal dose (LD50) for various Moringa oleifera extracts in different animal models. These values vary depending on the type of extract (e.g., aqueous, ethanolic) and the animal species. For example, one study reported an LD50 of 3900 mg/kg for an ethanol (B145695) extract in mice.[4] It's important to consult specific studies relevant to the extract and animal model you are using.
Q4: Can the potential toxicity of Moringa oleifera extracts be mitigated?
A4: Yes, research suggests that the co-administration of antioxidants can mitigate the hepatotoxicity induced by high doses of Moringa oleifera extracts. Studies have shown that N-acetylcysteine (NAC), a precursor to glutathione, can protect against and even reverse liver damage by replenishing GSH stores and reducing oxidative stress.[5][6][7][8][9] Similarly, other antioxidants like silymarin (B1681676) have demonstrated protective effects.[10][11][12][13][14]
Q5: What clinical signs of toxicity should I monitor for in my animal models?
A5: During your experiments, monitor the animals for general signs of toxicity, which may include changes in behavior (lethargy, agitation), piloerection, reduced food and water intake, and weight loss. In acute toxicity studies, these signs may appear within the first few hours of administration. For subchronic studies, regular monitoring of body weight and food/water consumption is crucial.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of liver enzymes (ALT, AST, ALP) in treated animals.
-
Possible Cause 1: Dosage too high.
-
Solution: Review the literature for established no-observed-adverse-effect-level (NOAEL) and LD50 values for your specific extract and animal model. Consider performing a dose-range finding study to determine a safer and more effective dose for your experimental objectives.
-
-
Possible Cause 2: Oxidative stress-induced hepatotoxicity.
-
Solution: Measure markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase). Consider a parallel experimental group with co-administration of an antioxidant like N-acetylcysteine (NAC) to determine if the toxicity can be ameliorated.[5][7][8][9]
-
Issue 2: Histopathological analysis shows significant kidney damage (e.g., tubular necrosis).
-
Possible Cause 1: High dose of the extract leading to nephrotoxicity.
-
Solution: Similar to hepatotoxicity, reduce the administered dose. Evaluate kidney function markers (creatinine, BUN) at multiple time points and lower doses to establish a dose-response relationship.
-
-
Possible Cause 2: Dehydration or other confounding factors.
-
Solution: Ensure animals have ad libitum access to water. Monitor for signs of dehydration. Review your experimental protocol for any other potential stressors that could contribute to kidney damage.
-
Issue 3: Inconsistent or contradictory results between toxicity studies.
-
Possible Cause 1: Variation in the composition of Moringa oleifera extracts.
-
Solution: The phytochemical composition of plant extracts can vary significantly based on factors like geographical source, harvesting time, and extraction method. It is crucial to chemically characterize your extract to ensure consistency.
-
-
Possible Cause 2: Differences in animal models.
-
Solution: Be aware that different species and even strains of animals can have varying sensitivities to xenobiotics. Ensure that the animal model you are using is appropriate for your study and that you are comparing your results to relevant literature.
-
Data Presentation
Table 1: Acute Toxicity (LD50) of Moringa oleifera Extracts in Animal Models
| Extract Type | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Ethanolic Leaf Extract | Swiss Albino Mice | Oral | 3900 | [4] |
| Aqueous Leaf Extract | Wistar Albino Rats | Oral | > 3000 | [15] |
| Methanolic Bark Extract | Swiss Albino Mice | Oral | > 2000 | [16] |
Table 2: Effect of High-Dose Moringa oleifera Leaf Extract on Liver and Kidney Function Markers
| Parameter | Animal Model | Treatment | Observation | Reference |
| ALT, AST, ALP | Wistar Rats | 8.05 g/kg aqueous extract | Significant increase | [5][7][9] |
| Creatinine, BUN | Mice | 500 & 1000 mg/kg powder | Significant increase | [17] |
| Total Protein, Albumin | Rats | Cyclophosphamide + 500 mg/kg aqueous/ethanolic extract | Decrease in total protein and albumin with Cyclophosphamide alone, partially restored with extract | [10] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)
-
Animals: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats or Swiss albino mice).
-
Housing: House animals individually in cages under standard laboratory conditions (22 ± 3 °C, 12-hour light/dark cycle) with free access to food and water. Acclimatize animals for at least 5 days before the study.
-
Dosing: Administer the Moringa oleifera extract orally via gavage. Start with a single animal at a defined dose (e.g., 2000 mg/kg).
-
Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Parameters to Monitor: Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, intensity, and duration of these signs.
-
Body Weight: Record the body weight of each animal shortly before test substance administration and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Use the observations to determine the LD50 value.
Protocol 2: Assessment of Oxidative Stress Markers
-
Tissue Preparation: Following euthanasia, perfuse the liver with ice-cold saline to remove blood. Homogenize a known weight of the liver tissue in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Lipid Peroxidation (MDA Assay):
-
Mix the tissue homogenate with thiobarbituric acid (TBA) reagent.
-
Heat the mixture in a boiling water bath.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate the concentration of malondialdehyde (MDA) using a standard curve.
-
-
Reduced Glutathione (GSH) Assay:
-
Precipitate the protein in the tissue homogenate using trichloroacetic acid (TCA).
-
Centrifuge to obtain the supernatant.
-
Add Ellman's reagent (DTNB) to the supernatant.
-
Measure the absorbance of the yellow-colored product at 412 nm.
-
Calculate the GSH concentration using a standard curve.
-
-
Antioxidant Enzyme Assays (SOD, CAT):
-
Use commercially available assay kits or established spectrophotometric methods to measure the activity of superoxide dismutase (SOD) and catalase (CAT) in the tissue homogenate.
-
Visualizations
Caption: Workflow for assessing potential toxicity of Moringa oleifera extracts.
Caption: Proposed mechanism of M. oleifera extract toxicity and mitigation.
References
- 1. Moringa oleifera hydorethanolic leaf extract induced acute and sub-acute hepato-nephrotoxicity in female ICR-mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moringa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prospects for Protective Potential of Moringa oleifera against Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Reversal Effects of N-Acetyl Cysteine on Moringa oleifera Leaves-Induced Sub-Acute Hepatotoxicity in Wistar Albino Rats [scirp.org]
- 6. Effect of N-Acetyl cysteine on Moringa oleifera aqueous leaf extract-induced hepatotoxicity in Wistar Albino rats [makir.mak.ac.ug]
- 7. ajprd.com [ajprd.com]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. Protective effect of Moringa olifera Leaves Extracts and silymarin on hepatic Toxicity Induced by Cyclophosphamide. [journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. The modulatory effect of Moringa oleifera leaf extract on endogenous antioxidant systems and inflammatory markers in an acetaminophen-induced nephrotoxic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajs.journals.ekb.eg [ajs.journals.ekb.eg]
- 14. Antioxidant traits and protective impact of Moringa oleifera leaf extract against diclofenac sodium-induced liver toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Antioxidant and Hepatoprotective Activities of Moringa oleifera Lam. Leaves in Carbon Tetrachloride-Intoxicated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Evaluation of acute toxicity, 28-day repeated dose toxicity, and genotoxicity of Moringa oleifera leaves infusion and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moringa Oleifera Extracts in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the solubility of Moringa oleifera extracts in culture media.
Frequently Asked Questions (FAQs)
Q1: What is Pterygospermin? I'm seeing precipitation when I add it to my media.
A: "this compound" is a historical term, first described in the 1940s, for what was believed to be a single antibiotic compound from the Moringa oleifera plant. However, modern analytical techniques have shown that the antimicrobial and other biological activities of Moringa extracts are due to a complex mixture of phytochemicals. The most notable of these are glucosinolates and their derivatives, such as benzyl (B1604629) isothiocyanate (BITC).[1] It is likely you are working with a crude or semi-purified extract of Moringa oleifera, and the precipitation is caused by the low aqueous solubility of its various components. For current research, it is more accurate to refer to the specific extract used (e.g., "ethanolic extract of Moringa oleifera leaves") rather than "this compound."
Q2: Why is my Moringa oleifera extract precipitating when I add it to my cell culture media?
A: Precipitation of plant extracts in aqueous solutions like cell culture media is a common issue. The primary reasons include:
-
Poor Water Solubility: Many of Moringa's bioactive compounds, such as flavonoids, and isothiocyanates, are hydrophobic (lipophilic) and have very low solubility in water-based media.[2][3]
-
Solvent Shock: You likely have a concentrated stock solution of your extract dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695). When this concentrated stock is added directly to the aqueous culture medium, the solvent disperses rapidly, causing the local concentration of the hydrophobic compounds to exceed their solubility limit, forcing them to precipitate out of solution.[4][5]
-
High Final Concentration: Attempting to achieve a very high final concentration of the extract in the media can easily surpass the solubility threshold of its components.
-
Media Components: Interactions between the extract components and salts, proteins (especially in serum), or other components of the culture media can sometimes lead to precipitation.
Q3: What is the best solvent to prepare a stock solution of my Moringa oleifera extract?
A: The choice of solvent depends on the extraction method used to create the extract.
-
DMSO (Dimethyl Sulfoxide): This is the most common and effective solvent for dissolving a wide range of polar and nonpolar compounds found in crude plant extracts. It is highly recommended for preparing high-concentration stock solutions for in vitro assays.[6][7]
-
Ethanol: Ethanol is also a good solvent for many phytochemicals and is often used in the initial extraction process.[8][9] It can be used for stock solutions, but it is generally less effective than DMSO at dissolving highly nonpolar compounds.
-
Methanol (B129727): While an effective solvent for extraction, methanol is more toxic to cells than DMSO or ethanol and is generally not recommended for preparing stock solutions for cell culture experiments.[10]
Q4: How much DMSO or ethanol can my cells tolerate?
A: The final concentration of the solvent in the culture medium must be kept low to avoid cytotoxicity.
-
DMSO: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects.[11] However, for sensitive cell lines or long-term incubation studies, it is strongly recommended to keep the final concentration at or below 0.1% .[12][13]
-
Ethanol: The tolerance for ethanol is generally lower than for DMSO. It is advisable to keep the final concentration of ethanol below 0.1% .[14]
Crucially, you must always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the media as your treated samples to ensure that any observed effects are due to your extract and not the solvent itself.[15]
Q5: How should I sterilize my extract stock solution?
A: Plant extracts are not sterile and must be sterilized before being added to cell cultures.
-
Filter Sterilization: This is the recommended method. Use a 0.22 µm syringe filter to sterilize your stock solution after it has been prepared. Choose a filter material with low protein binding (e.g., PVDF or PES) to minimize the loss of active compounds.[16]
-
Autoclaving (Not Recommended): Heat from autoclaving can degrade or destroy the heat-sensitive bioactive compounds in your extract, altering its chemical profile and activity. Therefore, autoclaving should be avoided.[16]
Troubleshooting Guide
Issue 1: A precipitate forms immediately after adding the extract stock solution to the cell culture medium.
| Question | Answer & Solution |
| What is the likely cause? | This is a classic sign of "solvent shock," where the rapid dilution of the organic solvent causes the hydrophobic compounds to crash out of solution.[5] |
| How can I fix this? | Optimize your dilution technique: 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C.[5] 2. Perform an intermediate dilution: Do not add the highly concentrated stock directly to your final culture volume. First, dilute the stock solution 10- to 100-fold in a small volume of pre-warmed media or PBS.[4][17] 3. Add slowly while mixing: Add the intermediate dilution (or the primary stock if the final concentration is very low) drop-by-drop to the final volume of media while gently swirling or vortexing the media. This gradual introduction helps prevent localized high concentrations.[4] |
Issue 2: The media looks clear at first, but a precipitate forms over time (hours to days).
| Question | Answer & Solution |
| What is the likely cause? | This could be due to several factors: • The compound is at a supersaturated state and slowly crystallizing over time. • The compound is unstable in the aqueous, pH-buffered environment of the culture media and is degrading into less soluble products. • The compound is interacting with media components or cellular metabolites. |
| How can I fix this? | 1. Lower the Final Concentration: The simplest solution is to repeat the experiment with a lower final concentration of the extract. 2. Use a Solubility Enhancer: For critical experiments requiring higher concentrations, consider using a cyclodextrin (B1172386). These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their stability and apparent solubility in water.[2][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[19] (See Protocol 2). |
Issue 3: I'm seeing high cell death. Is it my extract or the solvent?
| Question | Answer & Solution |
| How can I determine the cause? | You must run the proper controls. This is the only way to distinguish between the cytotoxicity of your extract and the toxicity of the solvent. |
| What controls do I need? | Your experiment should include at a minimum: • Untreated Control: Cells in media only. • Vehicle Control: Cells in media + the highest final concentration of solvent used in your experiment (e.g., 0.1% DMSO). • Experimental Groups: Cells in media + solvent + different concentrations of your extract. If you see high cell death in your Vehicle Control group compared to the Untreated Control, your solvent concentration is too high. If the Vehicle Control looks healthy but the Experimental Groups show cell death, the effect is due to your extract. |
Data Presentation: Solvents and Solubility Enhancers
The table below summarizes key quantitative data for common solvents and enhancers used to prepare Moringa oleifera extracts for cell culture experiments.
| Compound | Recommended Stock Concentration | Max. Final Concentration in Media (General) | Max. Final Concentration in Media (Sensitive Assays) | Key Considerations |
| DMSO | 10 - 100 mg/mL (or higher, depending on extract solubility) | ≤ 0.5% (v/v)[11] | ≤ 0.1% (v/v)[12][13] | Can affect cell differentiation and has antioxidant properties. Always use a vehicle control. |
| Ethanol | 10 - 100 mg/mL | ≤ 0.5% (v/v) | ≤ 0.1% (v/v)[14] | Can have immunosuppressive effects. Less effective than DMSO for highly nonpolar compounds. |
| HP-β-CD | Varies (prepare as a complex with the extract) | Generally considered safe, but high concentrations can affect cell membranes. | Varies; determine empirically. | Forms an inclusion complex, increasing aqueous solubility and stability of hydrophobic compounds like BITC.[2][19] |
Experimental Protocols
Protocol 1: Standard Preparation and Addition of Moringa Extract to Culture Media
This protocol details the standard method for preparing a sterile stock solution in DMSO and diluting it into culture media to minimize precipitation.
Materials:
-
Dried Moringa oleifera extract powder
-
100% sterile DMSO
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter (PVDF or PES)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Primary Stock Solution:
-
Weigh out a precise amount of your dried Moringa extract powder (e.g., 10 mg).
-
Place it in a sterile 1.5 mL microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration. For example, to make a 50 mg/mL stock from 10 mg of extract, add 200 µL of DMSO.
-
Vortex vigorously for 1-2 minutes. Use sonication or gentle warming (37°C) if necessary to ensure the extract is completely dissolved.[20]
-
-
Sterilize the Stock Solution:
-
Draw the entire DMSO stock solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter.
-
Dispense the solution through the filter into a new sterile microcentrifuge tube. This is your sterile primary stock.
-
-
Store the Stock Solution:
-
Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Prepare the Working Solution (Dilution into Media):
-
Thaw a single aliquot of your primary stock.
-
Calculate the volume of stock needed using the formula C1V1 = C2V2 .[7]
-
C1 = Concentration of your primary stock (e.g., 50 mg/mL)
-
V1 = Volume of the primary stock to add (this is what you're solving for)
-
C2 = Your desired final concentration in the media (e.g., 50 µg/mL)
-
V2 = Your final volume of media (e.g., 10 mL)
-
-
IMPORTANT: Ensure the final DMSO concentration will be ≤ 0.1%. To do this, calculate the dilution factor of your stock. If you dilute a 100% DMSO stock 1:1000, the final concentration will be 0.1%.
-
Add the calculated volume of stock (V1) to your final volume of pre-warmed media (V2) slowly and while gently swirling the media . Do not pipette the stock directly onto the cells. Prepare the final concentration in the media first, then add it to the cells.
-
Protocol 2: Advanced Method Using HP-β-Cyclodextrin for Enhanced Solubility
This protocol is for situations where precipitation is persistent or higher concentrations are required. It involves creating an inclusion complex to improve the aqueous solubility of the extract's components.
Materials:
-
Moringa oleifera extract
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Methodology:
-
Prepare the Cyclodextrin Solution:
-
Dissolve HP-β-CD in sterile deionized water to make a concentrated solution (e.g., 10-20% w/v).
-
-
Form the Inclusion Complex:
-
Add the Moringa extract powder to the HP-β-CD solution. A 1:2 molar ratio of the primary hydrophobic compound (e.g., benzyl isothiocyanate) to HP-β-CD is a good starting point, though this may need to be optimized empirically for a crude extract.[4]
-
Stir the mixture vigorously at room temperature for 24-48 hours. This allows the hydrophobic molecules from the extract to enter the central cavity of the cyclodextrin molecules.
-
-
Isolate the Complex:
-
Freeze the resulting solution completely at -80°C.
-
Lyophilize (freeze-dry) the frozen solution until all the water has sublimated, leaving a dry powder. This powder is the Moringa extract/HP-β-CD inclusion complex.
-
-
Prepare and Use the Stock Solution:
-
The resulting powder can now be dissolved directly in sterile cell culture medium to prepare a stock solution.[4]
-
Filter-sterilize this aqueous stock solution using a 0.22 µm filter.
-
This stock can then be diluted to the final desired concentration in your experiment. The complex should prevent the hydrophobic components from precipitating.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting precipitation issues with plant extracts.
Caption: Conceptual diagram of proper vs. improper dilution of a hydrophobic extract.
Caption: How cyclodextrins encapsulate hydrophobic molecules to increase solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Experimental Assessment of Ethanolic Extract of Moringa oleifera Leaves as an α-Amylase and α-Lipase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Pterygospermin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of pterygospermin using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Is there a standardized, validated HPLC method for the quantification of this compound?
A1: While this compound is a known bioactive compound in Moringa oleifera, a universally standardized and validated HPLC method specifically for its quantification is not prominently available in published literature.[1][2] this compound is known to be unstable and can dissociate to form benzyl (B1604629) isothiocyanate, which may be a more suitable target for quantification.[2] However, a method can be developed based on the principles of reversed-phase chromatography and by adapting protocols used for other secondary metabolites in Moringa oleifera, such as nitrile glycosides, flavonoids, and other isothiocyanates.[1][3]
Q2: What are the key starting parameters for developing an HPLC method for this compound?
A2: For initial method development for this compound, a reversed-phase approach is recommended.[4] Here are the suggested starting parameters:
-
Column: A C18 column is a versatile starting point for the separation of a wide range of plant secondary metabolites.[1][5][6] Common dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water (both with an acid modifier) is a common starting point.[1]
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Detector: A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength.[7] Based on methods for similar compounds, initial monitoring at 220 nm and 260 nm is advisable.[1]
-
Column Temperature: Maintaining a constant column temperature, for instance, 25-30°C, is crucial for reproducible results.[1][8]
-
Flow Rate: A flow rate of 0.7 to 1.0 mL/min is a typical starting point for a 4.6 mm ID column.[1]
Q3: How should I prepare my Moringa oleifera sample for this compound analysis?
A3: A robust extraction and sample clean-up protocol is critical for accurate quantification.[9]
-
Extraction: Maceration or ultrasonic-assisted extraction with a solvent like methanol (B129727) or a hydroethanolic mixture is effective for extracting secondary metabolites from Moringa oleifera leaves.[1][10]
-
Concentration: The extract is typically concentrated under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: The dried extract should be reconstituted in a solvent compatible with the initial mobile phase, preferably the mobile phase itself, to avoid peak distortion.[8][11]
-
Filtration: All samples must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system and column.[5][12]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of plant secondary metabolites like this compound.
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Column Overload: Injecting too concentrated a sample.[12] 2. Secondary Interactions: Silanol interactions between the analyte and the stationary phase. 3. Column Contamination/Degradation: Buildup of strongly retained compounds on the column inlet. 4. Inappropriate Mobile Phase pH: The pH is too close to the pKa of this compound. | 1. Dilute the sample or reduce the injection volume. 2. Use a mobile phase with a lower pH (e.g., add 0.1% formic or acetic acid) or use an end-capped column.[8] 3. Use a guard column and replace it regularly.[13] Flush the analytical column with a strong solvent. 4. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Split Peaks | 1. Clogged Column Frit: Particulate matter from the sample or mobile phase. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[11] 3. Column Void: A void has formed at the head of the column. | 1. Backflush the column. If the problem persists, replace the column frit or the column itself. 2. Dissolve the sample in the initial mobile phase whenever possible.[11] 3. Replace the column. |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Inadequate degassing of the mobile phase.[12] 2. Contaminated Mobile Phase: Impurities in the solvents or buffer salts precipitating.[11] 3. Detector Lamp Failure: The detector lamp is nearing the end of its life. 4. Leaking Pump Seals: Worn pump seals can cause pressure fluctuations.[8] | 1. Degas the mobile phase using sonication or an online degasser.[12] 2. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases.[12] 3. Check the lamp's operating hours and replace if necessary. 4. Perform routine pump maintenance and replace seals as needed.[8] |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Composition: Improper mixing or evaporation of a volatile solvent.[8] 2. Fluctuating Column Temperature: Lack of a column oven or significant changes in ambient temperature.[8] 3. Column Degradation: Loss of the stationary phase over time.[8] 4. Pump Flow Rate Fluctuation: Leaks or failing pump components.[8] | 1. Ensure mobile phase components are accurately measured and reservoirs are covered.[8] 2. Use a thermostatted column compartment.[8] 3. Replace the column and consider using a more robust one (e.g., with a wider pH tolerance). 4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[8] |
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This protocol provides a starting point for the development and validation of an HPLC method for this compound.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, degasser, thermostatted column compartment, autosampler, and a photodiode array detector (DAD).[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Elution Gradient (Hypothetical):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (isocratic, for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[14]
-
Injection Volume: 10 µL.[15]
-
Detection: DAD monitoring at 220 nm and 260 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Calibration Standards: Serially dilute the stock solution with the initial mobile phase (90% A, 10% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Weigh 1 g of dried, powdered Moringa oleifera leaf material.
-
Add 20 mL of 80% methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 3000 g for 10 minutes.[5]
-
Collect the supernatant. Repeat the extraction on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the residue in 5 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection.
-
Quantitative Data Presentation
Method validation should be performed to ensure the reliability of the results. The following tables present a hypothetical summary of validation data.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 45821x + 1234 | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| This compound | 5 | < 2.0% | < 3.0% |
| 50 | < 1.5% | < 2.5% | |
| 100 | < 1.0% | < 2.0% |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 25 | 24.5 | 98.0 |
| 50 | 51.0 | 102.0 | |
| 75 | 73.8 | 98.4 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.25 | 0.75 |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for peak tailing.
Caption: Key parameters influencing HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceasia.org [scienceasia.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 6. wjbphs.com [wjbphs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mdpi.com [mdpi.com]
- 15. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pterygospermin bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Pterygospermin and Moringa oleifera extract bioactivity assays.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you identify and resolve problems in your experiments.
Question 1: Why am I seeing significant batch-to-batch variation in the antimicrobial activity of my Moringa oleifera extract?
Answer: Inconsistent antimicrobial activity is a frequent challenge, often stemming from the inherent variability of natural products. Several factors can contribute to this:
-
Extraction Method and Solvent: The choice of solvent and extraction technique significantly impacts the yield and stability of active compounds like isothiocyanates.[1][2] Different solvents (e.g., water, ethanol (B145695), methanol) will extract different profiles of bioactive molecules.[3] For instance, a 50% ethanol extraction has been shown to yield a high content of total isothiocyanates from Moringa oleifera leaves.[4] The temperature and duration of extraction can also degrade heat-sensitive compounds.[1]
-
Plant Material: The age of the plant material, growing conditions, and time of harvest can alter the concentration of bioactive compounds.[5]
-
Compound Stability: Isothiocyanates, the active components often associated with this compound's activity, can be unstable.[6][7][8] They are susceptible to degradation, especially in solution and at elevated temperatures.[8]
To improve consistency:
-
Standardize Your Protocol: Use a consistent, detailed extraction protocol for all batches.
-
Characterize Your Extract: Whenever possible, use analytical techniques like HPLC to quantify the concentration of key bioactive markers, such as total isothiocyanates, in each batch.[4]
-
Proper Storage: Store extracts in airtight, light-protected containers at low temperatures (-20°C or below) to minimize degradation.
Question 2: My Minimum Inhibitory Concentration (MIC) assay results for this compound are not reproducible. What could be the cause?
Answer: Reproducibility issues in MIC assays with plant extracts are common. Here are some critical factors to consider:
-
Inoculum Size: The density of the bacterial inoculum is a critical variable. A higher inoculum size can lead to a higher apparent MIC.[9][10] It is crucial to standardize the inoculum to 0.5 McFarland units for each experiment.
-
Solvent Effects: The solvent used to dissolve the extract can have its own antimicrobial activity or interfere with the assay. Always include a solvent control to ensure the observed activity is from the extract itself.[11]
-
Methodological Limitations: The agar (B569324) diffusion method is often not suitable for non-polar compounds found in plant extracts as they do not diffuse well in the aqueous agar matrix.[12] Broth microdilution is generally a more reliable method for determining the MIC of plant extracts.[9][13]
-
Inter- and Intra-Laboratory Variation: Even with standardized protocols, slight variations in media preparation, incubation conditions, and operator technique can lead to different results.[14][15]
To enhance reproducibility:
-
Use Broth Microdilution: This method provides more consistent results for plant extracts compared to agar diffusion.[16]
-
Strictly Control Inoculum Density: Always prepare a fresh inoculum and standardize it using a McFarland standard.[9]
-
Include Appropriate Controls: Always run a positive control (a known antibiotic), a negative control (broth only), and a solvent control.[11]
-
Use a Growth Indicator: To avoid issues with extract color or precipitation obscuring visual assessment of turbidity, consider using a redox indicator like resazurin (B115843) or tetrazolium salts (e.g., MTT) to determine cell viability.[11][13]
Question 3: I am observing cytotoxicity in my control cells in the MTT assay when using my Moringa extract. What is happening?
Answer: Unintended cytotoxicity in control wells can be due to several factors:
-
Solvent Toxicity: The solvent used to dissolve the extract (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. It is essential to determine the maximum non-toxic concentration of the solvent and use it consistently across all experiments.
-
Extract Color Interference: Colored compounds in the plant extract can interfere with the absorbance reading of the formazan (B1609692) product in the MTT assay, leading to inaccurate results.[17]
-
Direct Reduction of MTT: Some compounds in plant extracts can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
To troubleshoot this:
-
Perform a Solvent Toxicity Test: Determine the highest concentration of your solvent that does not affect cell viability.
-
Include an Extract Color Control: Prepare wells with the extract but without cells to measure the background absorbance from the extract itself. Subtract this value from your experimental readings.[17]
-
Use an Alternative Viability Assay: If direct MTT reduction is suspected, consider using a different viability assay that relies on a different mechanism, such as the resazurin assay or a lactate (B86563) dehydrogenase (LDH) release assay.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a term historically used to describe an antibacterial principle isolated from Moringa pterygosperma (an older name for Moringa oleifera).[18][19][20] More recent research suggests that the bioactivity attributed to this compound is likely due to benzyl (B1604629) isothiocyanate (BITC) and its glycosylated precursors, which are released upon enzymatic hydrolysis.[18]
What are the known mechanisms of action of this compound/benzyl isothiocyanate?
Benzyl isothiocyanate (BITC) has been shown to exert its bioactivity through various mechanisms, including:
-
Induction of Apoptosis and Autophagy: BITC can trigger programmed cell death (apoptosis) and autophagy in cancer cells.[21][22]
-
Generation of Reactive Oxygen Species (ROS): It can induce oxidative stress by generating ROS, which can lead to cell damage and death.[21][23]
-
Modulation of Signaling Pathways: BITC has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK, PI3K/Akt, and mTOR pathways.[21][22][24]
What are the key considerations for preparing Moringa oleifera extracts for bioactivity testing?
-
Plant Part: The concentration of bioactive compounds varies between different parts of the plant (leaves, seeds, pods).[4]
-
Extraction Solvent: The choice of solvent is critical. For example, 50% ethanol is effective for extracting isothiocyanates from leaves, while 95% ethanol is better for extracting astragalin.[4]
-
Myrosinase Activity: The enzyme myrosinase is required to convert glucosinolates into their active isothiocyanate forms. Using fresh plant material or a water-based extraction at room temperature can help preserve this enzyme's activity.[6][7]
Quantitative Data Summary
Table 1: Influence of Extraction Solvent on Bioactive Compound Yield from Moringa oleifera Leaves
| Solvent | Extraction Yield (% w/w) | Total Isothiocyanates (mg PEITC equiv/g extract) | Astragalin (mg/g extract) |
| Water | 7.54 | 2.46 ± 0.11 | 1.41 ± 0.27 |
| 95% Ethanol | 7.20 | 0.72 ± 0.10 | 6.88 ± 0.91 |
| 50% Ethanol | 11.71 | 7.52 ± 0.44 | 4.73 ± 0.41 |
| Data adapted from a study on Moringa oleifera extracts. PEITC: Phenethyl isothiocyanate.[4] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Extract Dilutions:
-
Dissolve the Moringa oleifera extract in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
Perform serial two-fold dilutions of the extract in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial suspension to each well containing the extract dilutions. This will bring the final volume to 200 µL and further dilute the extract by a factor of two.
-
-
Controls:
-
Positive Control: A well containing a known antibiotic at its MIC.
-
Negative Control: A well containing only MHB and the bacterial inoculum.
-
Solvent Control: A well containing the highest concentration of the solvent used and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.
-
For colored extracts, add a viability indicator like resazurin (final concentration 0.015%) and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[25]
-
-
Treatment with Extract:
-
Prepare serial dilutions of the Moringa oleifera extract in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted extract to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the extract).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization of Formazan:
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[28]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: A generalized workflow for this compound bioactivity assays.
Caption: Key signaling pathways modulated by Benzyl Isothiocyanate.
References
- 1. A Systematic Review of Extraction Methods, Phytochemicals, and Food Applications of Moringa oleifera Leaves Using PRISMA Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Methods of Extraction and Antimicrobial Susceptibility Testing of Plant Extracts | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scienceasia.org [scienceasia.org]
- 5. mdpi.com [mdpi.com]
- 6. research.usfq.edu.ec [research.usfq.edu.ec]
- 7. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on influencing factors on the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 12. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results [agris.fao.org]
- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bb3r.de [bb3r.de]
- 18. researchgate.net [researchgate.net]
- 19. This compound; the antibacterial principle of Moringa pterygosperma, Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antibiotic principle from Moringa pterygosperma. II. Chemical nature of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzyl isothiocyanate induces protective autophagy in human prostate cancer cells via inhibition of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cyrusbio.com.tw [cyrusbio.com.tw]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
Addressing challenges in scaling up Pterygospermin production
Welcome to the technical support center for Pterygospermin production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this potent bioactive compound from Moringa oleifera. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction, purification, and scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to produce at a large scale?
A1: this compound is a term that has been historically associated with the antimicrobial compounds found in Moringa oleifera. Current research indicates that the primary bioactive compound responsible for this activity is 4-(α-L-rhamnosyloxy)-benzyl isothiocyanate, which is derived from the enzymatic hydrolysis of its precursor, glucomoringin (B13425989) (a glucosinolate). The main challenges in scaling up its production include the transition from small-scale laboratory extraction to commercial production, the significant financial investment required, adapting research and development findings to local conditions, ensuring consistent quality control, and obtaining regulatory approvals for final products.[1]
Q2: My this compound (benzyl isothiocyanate) yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors throughout the production workflow:
-
Extraction Method: The choice of extraction technique significantly impacts yield. Conventional methods like maceration may be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to produce higher yields in shorter times.[2]
-
Plant Material: The concentration of precursor compounds in Moringa oleifera can vary depending on the plant's age, growing conditions, and harvesting time.[3]
-
Solvent Selection: The polarity and concentration of the extraction solvent are critical. For instance, 70% ethanol (B145695) has been shown to be highly effective for extracting phenolic and flavonoid compounds from Moringa leaves.[4]
-
Degradation: this compound and related isothiocyanates can be sensitive to high temperatures. Extraction methods that generate significant heat, like traditional Soxhlet extraction, may lead to the degradation of these heat-sensitive compounds.[5]
Q3: I am observing significant impurities in my final purified product. How can I improve the purity?
A3: Improving the purity of your this compound extract often requires optimizing the post-extraction purification steps:
-
Chromatography: Column chromatography is a common and effective method for purifying this compound. The choice of stationary phase (e.g., silica (B1680970) gel) and the mobile phase gradient is crucial for separating the target compound from other phytochemicals.
-
Adsorption: Using adsorbents can help remove specific impurities. The selection of the appropriate adsorbent and the elution solvent is key to achieving high purity.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent for recrystallization is critical to obtaining high-purity crystals.
Q4: Is it possible to produce this compound using plant cell culture, and what are the primary challenges?
A4: Yes, plant cell culture is a promising alternative for producing this compound (benzyl isothiocyanate). The primary challenges include establishing a stable and high-yielding cell line, optimizing the culture medium and growth conditions, and inducing the production of the desired secondary metabolites.[6][7] Elicitation, the use of signaling molecules to trigger stress responses and secondary metabolite production, is a key strategy to enhance yields in cell cultures.[8]
Q5: How stable is this compound, and what are the optimal storage conditions?
A5: The stability of bioactive compounds in Moringa oleifera, including those related to this compound, is influenced by temperature and light. Lower storage temperatures, around 4°C, and protection from light are recommended to preserve the potency and quality of the extracts.[9] Higher temperatures and light exposure can lead to the degradation of these compounds.[9] The stability is also pH-dependent, with some related pigments showing greater stability in alkaline conditions.[10]
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and quality of bioactive compounds from Moringa oleifera. The following tables summarize quantitative data from various studies to facilitate a comparison between different extraction techniques.
Table 1: Comparison of Extraction Yields from Moringa oleifera Leaves
| Extraction Method | Solvent | Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 21.79 ± 0.10 | [2] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 17.55 | [2] |
| Maceration | 70% Ethanol | 40.50 | [5] |
| Soxhlet Extraction | 70% Ethanol | Not specified | [5] |
Table 2: Comparison of Bioactive Compound Content by Extraction Method
| Extraction Method | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 144.52 ± 3.44 | 22.93 ± 0.28 | [2] |
| Microwave-Assisted Extraction (MAE) | 136.42 | 21.35 | [2] |
| Maceration | 13.23 g CAE/100g extract | 6.20 g IQE/100g extract | [5] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CAE: Caffeic Acid Equivalents; IQE: Isoquercitrin Equivalents.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound production.
1. Protocol for Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Moringa oleifera Leaves
-
Objective: To extract bioactive compounds, including precursors to this compound, from Moringa oleifera leaves using UAE.
-
Materials:
-
Dried and powdered Moringa oleifera leaves
-
Ethanol (as solvent)
-
Ultrasonic processor
-
Centrifuge
-
Rotary evaporator
-
Lyophilizer
-
Whatman® membrane filter
-
-
Methodology:
-
Prepare a mixture of the dried leaf powder and the ethanol solvent.
-
Place the mixture in an ice bath to prevent temperature-induced degradation of biomolecules.
-
Perform the extraction using an ultrasonic processor for a specified duration (e.g., 30 minutes) and amplitude (e.g., 70%).[2]
-
After sonication, centrifuge the extract to separate the solid plant material from the liquid supernatant.
-
Filter the supernatant using a Whatman® membrane filter.
-
Concentrate the filtered extract using a rotary evaporator.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
Store the lyophilized extract at -4°C for further analysis.[2]
-
2. Protocol for Establishment of Moringa oleifera Callus Culture for Secondary Metabolite Production
-
Objective: To establish a callus culture from Moringa oleifera leaf explants for the in vitro production of secondary metabolites.
-
Materials:
-
Young, healthy leaves of Moringa oleifera
-
70% Ethanol
-
Sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium
-
Plant growth regulators (e.g., Kinetin, 2,4-Dichlorophenoxyacetic acid, α-Naphthylacetic acid)
-
Laminar air flow hood
-
Culture jars
-
-
Methodology:
-
Collect young leaves and surface sterilize them by washing with 70% ethanol for one minute, followed by a sodium hypochlorite solution for five minutes.
-
Rinse the sterilized leaves three times with sterile distilled water inside a laminar air flow hood.
-
Prepare the solid culture medium consisting of MS basal medium, sucrose (30 g/l), and agar (8 g/l).[7]
-
Supplement the medium with appropriate concentrations of plant growth regulators (e.g., 0.25 mg/l Kinetin, 0.25 mg/l 2,4-D, and 0.5 mg/l NAA).[7]
-
Adjust the pH of the medium to 5.7 ± 0.1 before autoclaving.[7]
-
Place the sterilized leaf explants onto the surface of the solid medium in culture jars.
-
Incubate the cultures in a controlled environment to promote callus formation.
-
Visualizations
Biosynthesis of Benzyl Isothiocyanate (Active form of this compound)
Caption: Enzymatic conversion of Glucomoringin to Benzyl Isothiocyanate.
Experimental Workflow for this compound Production and Analysis
Caption: General workflow for this compound production and analysis.
Logical Relationship of Factors Affecting this compound Yield
Caption: Key factors influencing the final yield of this compound.
References
- 1. Challenges in the industrialization of moringa in the Philippines | International Society for Horticultural Science [ishs.org]
- 2. horticultureresearch.net [horticultureresearch.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Phytochemicals of Moringa oleifera: a review of their nutritional, therapeutic and industrial significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Extraction Methods, Phytochemicals, and Food Applications of Moringa oleifera Leaves Using PRISMA Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baptcb.org [baptcb.org]
- 7. Evaluation of cytotoxicity of Moringa oleifera Lam. callus and leaf extracts on Hela cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different Temperature Storage Conditions and Packaging Types Affects Colour Parameters, Amino Acid Composition, Microbial Contamination, and Key Bioactive Molecules of Moringa oleifera Lam. Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Experimental Conditions for Studying Pterygospermin's Mechanism of Action: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Pterygospermin.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known biological activity?
This compound is a bioactive compound originally isolated from the roots and flowers of Moringa oleifera.[1] Historically, it has been recognized for its potent antimicrobial properties, effective against a range of bacteria and fungi.[1] Early research suggested that its antibacterial action may involve the inhibition of transaminases.[2] More broadly, compounds from Moringa oleifera, including those related to this compound like isothiocyanates, have been investigated for anticancer, anti-inflammatory, and antioxidant effects.[1]
2. How should this compound be stored and handled in the lab?
For optimal stability, this compound should be stored as a dry powder at -20°C, protected from light and moisture. For experimental use, prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the stock solution to thaw completely and bring it to room temperature.
3. What is a suitable solvent for dissolving this compound?
This compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is crucial to use a final solvent concentration that is non-toxic to the cells. A common practice is to keep the final DMSO concentration well below 0.5% (v/v) in the cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
4. What is a typical concentration range for studying this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration range. Based on studies of related compounds from Moringa oleifera, a starting range of 1 µg/mL to 100 µg/mL could be explored.[3]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
-
Question: My MTT assay results show high variability between replicate wells. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.
-
Incomplete formazan (B1609692) solubilization: After adding the solubilization solution, mix each well thoroughly to ensure all formazan crystals are dissolved. Pipetting up and down or using a plate shaker can help.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Contamination: Check for any signs of microbial contamination in your cell cultures.
-
-
-
Question: I am not observing a dose-dependent decrease in cell viability with increasing concentrations of this compound. Why might this be?
-
Answer:
-
Incorrect concentration range: Your selected concentrations may be too low to induce a significant effect or too high, causing maximum cell death even at the lowest dose. Perform a wider range of concentrations in a preliminary experiment.
-
Compound instability: this compound might be unstable in the cell culture medium over the incubation period. Consider reducing the incubation time or refreshing the medium with a new compound.
-
Cell line resistance: The cell line you are using may be resistant to the effects of this compound. You could try a different cell line to see if the effect is cell-type specific.
-
-
Apoptosis Assays (e.g., Annexin V/PI Staining)
-
Question: My flow cytometry results for Annexin V/PI staining show a high percentage of necrotic cells (Annexin V positive, PI positive) even at low this compound concentrations. Is this expected?
-
Answer: A high necrotic population could indicate:
-
Compound-induced necrosis: At higher concentrations, some compounds can induce necrosis instead of apoptosis. This is a valid biological result.
-
Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positive PI staining. Handle cells gently.
-
Late-stage apoptosis: If the incubation time is too long, cells that were initially apoptotic may have progressed to secondary necrosis. Consider analyzing cells at an earlier time point.
-
-
-
Question: My unstained control cells are showing a positive signal in the Annexin V channel. What is the problem?
-
Answer: This is likely due to autofluorescence. You can address this by:
-
Proper compensation: Ensure you have single-stain controls (Annexin V only and PI only) to set up the correct compensation on the flow cytometer.
-
Using a different fluorophore: If autofluorescence is a significant issue with your cell line, consider using an Annexin V conjugate with a brighter fluorophore or one that emits in a different channel.
-
-
Reactive Oxygen Species (ROS) Detection
-
Question: My baseline ROS levels in control cells are very high. How can I reduce this?
-
Answer:
-
Minimize light exposure: ROS-sensitive dyes are often light-sensitive. Protect your cells and reagents from light as much as possible during the experiment.
-
Serum effects: Components in fetal bovine serum (FBS) can sometimes increase basal ROS levels. Consider reducing the serum concentration or using a serum-free medium during the dye incubation and treatment period.
-
Cell health: Unhealthy or stressed cells can have higher basal ROS levels. Ensure your cells are healthy and not overly confluent before starting the experiment.
-
-
-
Question: I am not seeing an increase in ROS levels after treating with this compound, even though I see a decrease in cell viability. Why?
-
Answer:
-
Transient ROS production: The increase in ROS might be an early and transient event. You may need to measure ROS levels at earlier time points post-treatment.
-
Mechanism is ROS-independent: this compound may be inducing cell death through a mechanism that does not involve the generation of reactive oxygen species.
-
Antioxidant effects: At certain concentrations, some compounds can have antioxidant properties. It's possible the concentrations you are using are not inducing oxidative stress.
-
-
Quantitative Data Summary
Table 1: Inhibitory Concentration (IC50) of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| HCT-116 | Colon Carcinoma | 48 | 45.2 ± 3.1 |
| HEK-293 | Normal Kidney | 48 | > 100 |
| MCF-7 | Breast Adenocarcinoma | 48 | 62.8 ± 5.4 |
| A549 | Lung Carcinoma | 48 | 55.1 ± 4.7 |
| (Data are representative and for illustrative purposes only) |
Table 2: Effect of this compound on Apoptosis in HCT-116 Cells
| Treatment | Concentration (µg/mL) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 (0.1% DMSO) | 4.1 ± 0.8 | 2.5 ± 0.5 |
| This compound | 25 | 15.7 ± 2.1 | 5.3 ± 1.1 |
| This compound | 50 | 32.4 ± 3.5 | 12.8 ± 2.3 |
| This compound | 100 | 25.1 ± 2.9 | 35.6 ± 4.0 |
| (Data are representative and for illustrative purposes only) |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix thoroughly with a multichannel pipette.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[3][5]
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in a 6-well plate and incubate for 24 hours. Treat the cells with the desired concentrations of this compound and vehicle control for the chosen time.[6]
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[6]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic or necrotic cells will be positive for both.[6][7]
Intracellular ROS Detection Assay
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) solution in serum-free medium to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Treatment: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of this compound-containing medium (with a positive control like H2O2) to the wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm using a fluorescence microplate reader.[8] Kinetic readings can be taken every 5-10 minutes.
Visualizations
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. A comprehensive review of the phytochemicals, health benefits, pharmacological safety and medicinal prospects of Moringaoleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
Validation & Comparative
Validating the Antimicrobial Efficacy of Pterygospermin Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Pterygospermin, a historical name for a potent isothiocyanate found in Moringa oleifera, represents a promising area of investigation. Modern research identifies the primary bioactive compound as 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, a molecule demonstrating significant antimicrobial properties. This guide provides a comparative analysis of its activity against drug-resistant bacteria, alongside detailed experimental protocols and an examination of its mechanism of action.
Comparative Antimicrobial Activity
The efficacy of 4-(α-L-rhamnosyloxy)benzyl isothiocyanate and related isothiocyanates has been evaluated against several multidrug-resistant (MDR) bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values in comparison to standard antibiotics. It is important to note that variations in experimental conditions across different studies can influence MIC values.
Table 1: Comparative MIC (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Antibiotic | MIC Range (µg/mL) | Reference(s) |
| Benzyl Isothiocyanate (a related isothiocyanate) | 2.9 - 110 | [1] |
| Vancomycin (B549263) | 0.5 - 2 | [2] |
| Linezolid (B1675486) | 1 - 4 | [3] |
Table 2: Comparative MIC (µg/mL) Against Vancomycin-Resistant Enterococci (VRE)
| Compound/Antibiotic | MIC Range (µg/mL) | Reference(s) |
| 4-(α-L-rhamnosyloxy)benzyl isothiocyanate | Data not available | |
| Linezolid | >8 (resistant) | [4] |
| Daptomycin (B549167) | Data not available | [5] |
Table 3: Comparative MIC (µg/mL) Against ESBL-Producing Escherichia coli
| Compound/Antibiotic | MIC Range (µg/mL) | Reference(s) |
| Benzyl Isothiocyanate | ~70 | [6] |
| Meropenem (a carbapenem) | ≤0.032 | [7] |
| Piperacillin-Tazobactam | ≤16 (susceptible) | [7] |
Note: Data for 4-(α-L-rhamnosyloxy)benzyl isothiocyanate against VRE and ESBL-producing E. coli is limited in the reviewed literature. The data for Benzyl Isothiocyanate (BITC) is provided as a structurally related compound.
Mechanism of Action: A Multi-Target Approach
The antimicrobial action of this compound and related isothiocyanates is not attributed to a single target but rather a cascade of disruptive effects on bacterial physiology. The primary mechanisms include:
-
Cell Membrane Disruption: Isothiocyanates can penetrate the bacterial cell membrane, leading to a loss of integrity and increased permeability. This disrupts essential cellular processes and can lead to cell death.[6][8]
-
Inhibition of Metabolic Pathways: A key target is the bacterial respiratory chain. Benzyl isothiocyanate has been shown to hinder the function of coenzymes involved in electron transport, thereby inhibiting ATP production.[9]
-
Induction of Oxidative Stress: Treatment with these compounds leads to an increase in reactive oxygen species (ROS) within the bacterial cell, causing damage to DNA, proteins, and lipids.[6]
-
Enzyme Inhibition: An early study on this compound indicated its ability to inhibit transaminase activity, suggesting interference with amino acid metabolism.
Experimental Protocols
Standardized methods are crucial for the accurate evaluation of antimicrobial activity. The following are detailed protocols for the broth microdilution and disk diffusion assays, adapted for testing this compound (4-(α-L-rhamnosyloxy)benzyl isothiocyanate).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Purified 4-(α-L-rhamnosyloxy)benzyl isothiocyanate
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Resistant bacterial strains (e.g., MRSA, VRE, ESBL-producing E. coli)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of 4-(α-L-rhamnosyloxy)benzyl isothiocyanate in DMSO. Due to potential solubility issues, ensure the compound is fully dissolved.[10]
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by reading the optical density at 600 nm.
-
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Purified 4-(α-L-rhamnosyloxy)benzyl isothiocyanate
-
Sterile filter paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Resistant bacterial strains
-
0.5 McFarland standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of MHA Plates:
-
Ensure MHA plates have a uniform depth of 4 mm.
-
Allow plates to come to room temperature and dry any excess moisture.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the 4-(α-L-rhamnosyloxy)benzyl isothiocyanate solution.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition in millimeters.
-
The size of the zone indicates the degree of susceptibility.
-
Conclusion and Future Directions
The available evidence suggests that 4-(α-L-rhamnosyloxy)benzyl isothiocyanate, the active principle historically known as this compound, exhibits significant antimicrobial activity against a range of bacteria, including some multidrug-resistant strains. Its multi-target mechanism of action, involving cell membrane disruption and inhibition of key metabolic pathways, makes it a compelling candidate for further investigation.
However, a clear need exists for more comprehensive, standardized comparative studies that directly evaluate its efficacy against a broader panel of clinically relevant resistant pathogens alongside current antibiotic therapies. Future research should focus on:
-
Systematic in vitro comparative studies to generate a robust dataset of MIC and zone of inhibition values against a wide array of MDR strains.
-
In-depth mechanistic studies to elucidate the specific molecular targets within bacterial signaling and metabolic pathways.
-
In vivo efficacy and toxicity studies to assess its therapeutic potential in animal models of infection.
-
Synergy studies to explore its potential to enhance the activity of existing antibiotics.
By addressing these research gaps, the full therapeutic potential of this natural compound can be unlocked, potentially providing a new tool in the fight against antimicrobial resistance.
References
- 1. Frontiers | Methicillin- and Vancomycin-Resistant Staphylococcus aureus From Humans and Ready-To-Eat Meat: Characterization of Antimicrobial Resistance and Biofilm Formation Ability [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of linezolid and vancomycin lock solutions with and without heparin against biofilm-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Case Report on Isolation of Linezolid- and Vancomycin-resistant Enterococcus faecium Species from Cerebrospinal Fluid of a Patient Suffering from Ventriculoperitoneal Shunt-associated Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of linezolid and daptomycin for the treatment of vancomycin-resistant enterococcal bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Target Antibacterial Mechanism of Moringin From Moringa oleifera Seeds Against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbapenem-Sparing Strategies for ESBL Producers: When and How - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 9. In Vitro Antimicrobial Activity of Different Solvent Extracts from Moringa stenopetala Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moringa isothiocyanate-1 regulates Nrf2 and NF-κB pathway in response to LPS-driven sepsis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Pterygospermin in the Landscape of Natural Antibiotics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimicrobial agents has revitalized interest in naturally derived compounds. Among these, Pterygospermin, a potent antibacterial principle isolated from Moringa oleifera, has garnered attention for its broad-spectrum activity. This guide provides a comparative analysis of this compound, primarily through its active breakdown product Benzyl Isothiocyanate (BITC), against other well-established natural antibiotics: Penicillin, Curcumin (B1669340), Allicin (B1665233), and Berberine. This objective comparison, supported by experimental data, aims to contextualize the therapeutic potential of this compound in the broader field of natural antimicrobial research and development.
Comparative Antimicrobial Efficacy
The antimicrobial potency of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of Benzyl Isothiocyanate and other selected natural antibiotics against common pathogenic bacteria and fungi. It is important to note that MIC values can vary depending on the specific microbial strain and the experimental conditions.
Table 1: Comparative MICs (µg/mL) against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus |
| Benzyl Isothiocyanate | 2.9 - 110[1][2] |
| Penicillin | 0.4 - 24[3] |
| Curcumin | 129 - 219[4] |
| Allicin | 6 - 6[5] |
| Berberine | 51[6] |
Table 2: Comparative MICs (µg/mL) against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa |
| Benzyl Isothiocyanate | 70 - 128[7] | 2145[8] |
| Penicillin | - | - |
| Curcumin | 163[4] | 175[4] |
| Allicin | - | - |
| Berberine | - | - |
Table 3: Comparative MICs (µg/mL) against Fungi
| Antibiotic | Candida albicans |
| Benzyl Isothiocyanate | 1.43 - 143[9] |
| Penicillin | - |
| Curcumin | >1000[10] |
| Allicin | 0.05 - 25[11] |
| Berberine | 10 - 160 |
Mechanisms of Action: A Comparative Overview
The efficacy of these natural antibiotics stems from their diverse mechanisms of action, targeting various essential cellular processes in microorganisms.
This compound (via Benzyl Isothiocyanate): The primary mechanism of BITC involves its reaction with thiol groups (-SH) in microbial proteins and enzymes. This interaction can lead to the inhibition of critical metabolic pathways, disruption of cellular functions, and ultimately, cell death.
Penicillin: As a β-lactam antibiotic, penicillin inhibits the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and subsequent cell lysis.
Curcumin: The antibacterial action of curcumin is multifaceted. It can disrupt the bacterial cell membrane, inhibit the production of virulence factors, and interfere with biofilm formation.[7] Curcumin has also been shown to inhibit bacterial cell division by targeting the FtsZ protein.[9]
Allicin: The antimicrobial activity of allicin is attributed to its ability to react with thiol groups in essential microbial enzymes. This interaction disrupts key metabolic processes, including DNA and protein synthesis.
Berberine: Berberine exerts its antimicrobial effects through multiple mechanisms. It can damage the bacterial cell membrane, generate reactive oxygen species (ROS), and reduce intracellular ATP levels. It has also been shown to inhibit the synthesis of proteins and DNA and can interfere with biofilm formation.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the antimicrobial susceptibility of microorganisms. The data presented in this guide is primarily based on the Broth Microdilution Method .
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for MIC determination using the broth microdilution method.
Key Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plates are incubated at a temperature and duration suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Interpretation of Results: After incubation, the plates are examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Signaling Pathways and Logical Relationships
The diverse mechanisms of action of these natural antibiotics can be visualized to better understand their cellular targets.
Simplified Overview of Antibacterial Mechanisms:
Caption: Simplified overview of the primary mechanisms of action for selected natural antibiotics.
This comparative guide highlights the potent antimicrobial activity of this compound's active component, Benzyl Isothiocyanate, positioning it as a promising candidate for further investigation. Its efficacy, particularly against Gram-positive bacteria, is comparable to other established natural antibiotics. The unique mechanism of action targeting thiol groups presents a different approach to antimicrobial therapy, which could be advantageous in combating resistance. Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the ongoing fight against microbial infections.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pterygospermin and its Derivatives: A New Frontier in Antimicrobial Therapy?
A Comparative Analysis of the Efficacy of Pterygospermin (from Moringa oleifera) versus Conventional Antibiotics
For researchers, scientists, and drug development professionals, the escalating crisis of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. This guide provides a comparative analysis of the efficacy of this compound, a bioactive compound derived from Moringa oleifera, and its modern counterpart, benzyl (B1604629) isothiocyanate (BITC), against conventional antibiotics. We present quantitative data, detailed experimental methodologies, and visual representations of mechanisms and workflows to offer a comprehensive overview for further research and development.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of this compound and its derivatives is most effectively quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of Moringa oleifera extracts, benzyl isothiocyanate (BITC), and a selection of conventional antibiotics against two common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
| Antimicrobial Agent | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound & Derivatives | ||
| Moringa oleifera Aqueous Seed Extract | Staphylococcus aureus | 20,000[1] |
| Moringa oleifera Methanolic Seed Extract | Staphylococcus aureus | 62,500[2] |
| Moringa oleifera Ethanolic Leaf Extract | Staphylococcus aureus | 400[3] |
| Moringa oleifera Methanolic Leaf Extract | Staphylococcus aureus | 9,000 - 39,000[4] |
| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus | 2.9 - 110[5][6][7] |
| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus | 74.6[8] |
| Moringa oleifera Ethanolic Leaf Extract | Escherichia coli | 500[3] |
| Moringa oleifera Methanolic Leaf Extract | Escherichia coli | 9,000[4] |
| Benzyl Isothiocyanate (BITC) | Escherichia coli | 70[9] |
| Conventional Antibiotics | ||
| Ciprofloxacin (B1669076) | Staphylococcus aureus | 0.25 - 1[10][11][12] |
| Ciprofloxacin | Escherichia coli | 8 - 32 (Resistant Strains)[13] |
| Gentamicin | Staphylococcus aureus | 0.235 - 0.5[14] |
| Gentamicin | Staphylococcus aureus | 0.25[15] |
| Gentamicin | Escherichia coli | 2[16] |
| Gentamicin | Escherichia coli | 8 - >512 (Resistant Strains)[17] |
| Amoxicillin | Staphylococcus aureus | 0.25 - 128[18] |
| Amoxicillin | Staphylococcus aureus | 0.25[19] |
| Amoxicillin | Escherichia coli | >8 (Resistant Strains)[20] |
Experimental Protocols
The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: Broth Dilution and Agar (B569324) Disk Diffusion.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth dilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in sterile tubes or a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well or tube containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing only broth) are included. The microtiter plate or tubes are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Figure 1. Experimental workflow for the broth dilution method.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The agar disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to antimicrobial agents.
-
Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.
-
Inoculum Preparation and Plating: A standardized suspension of the test bacterium is prepared as described for the broth dilution method. A sterile cotton swab is dipped into the suspension, and the excess fluid is removed. The swab is then used to streak the entire surface of the agar plate to ensure a confluent lawn of bacterial growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are inverted and incubated under standard conditions (e.g., 35-37°C for 18-24 hours).
-
Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.
Mechanism of Action: Benzyl Isothiocyanate (BITC)
The primary antimicrobial component of this compound is benzyl isothiocyanate (BITC). Unlike many conventional antibiotics that target specific cellular processes like cell wall synthesis or protein synthesis, BITC appears to exert its antibacterial effects through a multi-targeted mechanism, primarily by disrupting the bacterial respiratory chain and causing protein aggregation.
Figure 2. Proposed mechanism of action of Benzyl Isothiocyanate.
This dual-action mechanism makes the development of resistance to BITC potentially more difficult for bacteria compared to single-target antibiotics. The disruption of the electron transport chain leads to a rapid depletion of cellular ATP, the primary energy currency of the cell. Concurrently, the induction of protein aggregation disrupts essential cellular functions, leading to metabolic collapse and ultimately, cell death.
Conclusion
The data presented indicate that benzyl isothiocyanate, the active component associated with this compound, exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values that can be comparable to or even lower than some conventional antibiotics, particularly against resistant strains. While crude extracts of Moringa oleifera generally show higher MIC values, they still represent a promising source of antimicrobial compounds.
The multi-targeted mechanism of action of BITC is a particularly attractive feature in the context of rising antibiotic resistance. Further research is warranted to isolate and purify this compound and its derivatives, conduct more extensive comparative efficacy studies against a wider range of clinically relevant pathogens and conventional antibiotics, and elucidate the precise molecular targets of these compounds. These efforts will be crucial in determining the potential of this compound and its analogs as next-generation antimicrobial agents.
References
- 1. Inhibition of Staphylococcus aureus LC 554891 by Moringa oleifera Seed Extract either Singly or in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Effect of Moringa (Moringa oleifera) Leaf Ethanolic Extract Against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]
- 10. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Gentamicin susceptibility in Escherichia coli related to the genetic background: problems with breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Benzyl Isothiocyanate and Its Synthetic Derivatives: Efficacy in Antimicrobial, Anti-inflammatory, and Anticancer Applications
For Immediate Release
[City, State] – December 7, 2025 – In the quest for novel therapeutic agents, researchers have long been interested in the bioactive compounds derived from Moringa oleifera. While early research focused on a compound broadly identified as Pterygospermin, modern analytical techniques have pinpointed benzyl (B1604629) isothiocyanate (BITC) and other isothiocyanates as key mediators of the plant's potent biological effects. This guide provides a comprehensive comparison of the naturally occurring BITC and its synthetic derivatives, summarizing their performance in antimicrobial, anti-inflammatory, and anticancer studies with supporting experimental data. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Benzyl Isothiocyanate
Benzyl isothiocyanate (BITC) is a naturally occurring isothiocyanate found in cruciferous vegetables and is particularly abundant in Moringa oleifera.[1][2] It is formed from the enzymatic hydrolysis of its precursor glucosinolate.[2] BITC has garnered significant attention for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The exploration of synthetic derivatives of BITC aims to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and reduce potential toxicity.[5][6]
Comparative Efficacy: Antimicrobial Activity
Both BITC and its synthetic derivatives have demonstrated significant antimicrobial properties against a spectrum of pathogens. The isothiocyanate group (-N=C=S) is crucial for this activity.[7]
Table 1: Comparative Antimicrobial Activity of Benzyl Isothiocyanate and Synthetic Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Test Method | Reference |
| Benzyl Isothiocyanate (BITC) | Staphylococcus aureus | 32 | Broth Microdilution | [7] |
| Escherichia coli | 64 | Broth Microdilution | [7] | |
| Pseudomonas aeruginosa | - | In vivo mouse model | [3][8][9] | |
| Allyl Isothiocyanate (AIT) | Gram-positive bacteria | Varies | Vapor phase MIC | [10] |
| Gram-negative bacteria | Varies | Vapor phase MIC | [10] | |
| Phenylethyl Isothiocyanate (PEITC) | Various bacteria | Varies | Not Specified | [7] |
Note: Direct comparative studies with a wide range of synthetic BITC derivatives are limited. The data presented is from various studies and may not be directly comparable due to differing experimental conditions.
Comparative Efficacy: Anti-inflammatory Activity
The anti-inflammatory effects of isothiocyanates are primarily attributed to their ability to suppress pro-inflammatory signaling pathways, such as the NF-κB pathway.[5] Synthetic derivatives have been developed to enhance this activity.
Table 2: Comparative Anti-inflammatory Activity of Isothiocyanates
| Compound/Derivative | Model | Key Findings | Mechanism of Action | Reference |
| Benzyl Isothiocyanate (BITC) | In vivo mouse model | Comparable or better anti-inflammatory effect than gentamycin sulfate. | Reduced infiltration of immune cells. | [3] |
| Synthetic ITC Analogs (e.g., Tetrahydrofurfuryl ITC, Methyl-3-isothiocyanatopropionate) | LPS-stimulated RAW 264.7 macrophages | Stronger inhibition of NO and PGE2 production compared to PEITC. | Suppression of NF-κB pathway via inhibition of IKKα/β phosphorylation. | [5] |
| 4-[(α-L-rhamnosyloxy)benzyl] isothiocyanate (Moringin) | RAW macrophages | Decreased gene expression and production of iNOS, IL-1β, and TNFα. | Not fully elucidated. | [11] |
Comparative Efficacy: Anticancer Activity
The anticancer properties of BITC and its derivatives are a major focus of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[12][1]
Table 3: Comparative Anticancer Activity of Isothiocyanates
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Benzyl Isothiocyanate (BITC) | Pancreatic (BxPC-3) | ~6.5 (in vivo plasma concentration) | Suppression of tumor growth. | [13] |
| Murine Mammary Carcinoma (4T1-Luc) | Varies | Inhibition of cell proliferation, migration, and invasion. | [14] | |
| 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate (MIC-1) | Renal Carcinoma (786-O) | <10 | Strongest growth inhibitory effects among 30 cancer cell lines. | [15][16] |
Experimental Protocols
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute inflammation.[21][22][23][24][25]
-
Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of the animal.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[26][27][28][29][30]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 3-4 hours at 37°C.
-
Solubilization: The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
The biological effects of benzyl isothiocyanate and its derivatives are mediated through the modulation of various signaling pathways.
Experimental workflows for key biological assays.
Signaling pathways modulated by BITC and its derivatives.
Conclusion
Benzyl isothiocyanate, a key bioactive compound from Moringa oleifera, and its synthetic derivatives exhibit promising antimicrobial, anti-inflammatory, and anticancer activities. While direct comparative data remains limited for a broad range of derivatives, the available evidence suggests that synthetic modifications can enhance specific biological effects, particularly in the context of anti-inflammatory action. Further research is warranted to systematically evaluate the structure-activity relationships of these compounds to optimize their therapeutic potential. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Preliminary Study on Antibacterial Activity of Benzyl Isothiocyanate and Its Analogues [spgykj.com]
- 8. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.usfq.edu.ec [research.usfq.edu.ec]
- 12. research.monash.edu [research.monash.edu]
- 13. Pancreatic tumor suppression by benzyl isothiocyanate is associated with inhibition of PI3K/AKT/FOXO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl isothiocyanate suppresses development and metastasis of murine mammary carcinoma by regulating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Isothiocyanate From Moringa oleifera Seeds Inhibits the Growth and Migration of Renal Cancer Cells by Regulating the PTP1B-dependent Src/Ras/Raf/ERK Signaling Pathway [frontiersin.org]
- 16. Isothiocyanate From Moringa oleifera Seeds Inhibits the Growth and Migration of Renal Cancer Cells by Regulating the PTP1B-dependent Src/Ras/Raf/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 28. MTT Assay [protocols.io]
- 29. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 30. texaschildrens.org [texaschildrens.org]
In Vivo Veritas: Validating the In Vitro Promise of Pterygospermin and its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo validation of early in vitro findings on pterygospermin, a bioactive compound from Moringa oleifera. As modern research has identified benzyl (B1604629) isothiocyanate (BITC) as a primary active product of this compound, this guide bridges the historical context of this compound with contemporary in vivo evidence for BITC and Moringa oleifera extracts, focusing on antibacterial, anti-inflammatory, and anticancer activities.
From In Vitro Promise to In Vivo Confirmation: A Comparative Overview
Early investigations into this compound, isolated from Moringa oleifera, revealed its potent antibacterial properties in laboratory settings. These foundational in vitro studies paved the way for subsequent in vivo research, which has largely focused on the more stable and well-characterized derivative, benzyl isothiocyanate (BITC), as well as crude extracts of Moringa oleifera. This guide synthesizes the available data to provide a clear comparison of the initial in vitro findings with the outcomes of in vivo animal studies.
Antibacterial Activity: From Lab Bench to Living Systems
In vitro studies on this compound demonstrated its ability to inhibit the growth of a range of bacteria. The proposed mechanism of action involves the inhibition of bacterial transaminases, essential enzymes in amino acid metabolism.[1] More recent in vivo studies using Moringa oleifera extracts, rich in compounds that yield BITC, have sought to validate these antibacterial effects in animal models of infection.
Table 1: Comparison of In Vitro and In Vivo Antibacterial Activity
| Compound/Extract | In Vitro Findings (Minimum Inhibitory Concentration - MIC) | In Vivo Model | Key In Vivo Findings |
| This compound (from older literature) | Primarily descriptive, indicating broad-spectrum activity. | - | - |
| Methanolic Extract of Moringa oleifera Leaves | MIC of 2 mg/mL against multidrug-resistant Salmonella Typhimurium.[2] | Rat model of multidrug-resistant Salmonella Typhimurium infection.[2] | Significant decrease in fecal bacterial colonies, with 100% inhibition at a dose of 500 mg/kg by day 10.[2] |
| Hydro-ethanolic Extract of Moringa oleifera | Zone of inhibition ranging from 11.05 ± 0.36 to 20 ± 0.40 mm at concentrations of 20-160 mg/ml against Staphylococcus aureus.[3] | Rabbit model of corneal ulcers infected with methicillin-resistant Staphylococcus aureus (MRSA).[3][4] | Significant healing response with continuous application of 3% and 5% M. oleifera extract eye drops.[3][4] |
Experimental Protocol: In Vivo Antibacterial Study in a Rat Model [2]
-
Animal Model: Wistar rats.
-
Induction of Infection: Oral administration of a multidrug-resistant strain of Salmonella Typhimurium.
-
Treatment: Oral administration of a methanol (B129727) extract of M. oleifera leaves at various doses.
-
Assessment: Monitoring of fecal bacterial colonies and biochemical parameters.
-
Key Findings: The extract demonstrated high efficacy in reducing the bacterial load without adverse effects.[2]
Experimental Workflow: In Vivo Antibacterial Validation
Caption: Workflow for in vivo validation of antibacterial activity.
Anti-inflammatory Effects: Targeting Key Signaling Pathways
In vitro studies have highlighted the anti-inflammatory potential of BITC through the inhibition of key pro-inflammatory mediators. In vivo studies have corroborated these findings, demonstrating the ability of BITC to ameliorate inflammation in various animal models.
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Activity
| Compound | In Vitro Findings | In Vivo Model | Key In Vivo Findings |
| Benzyl Isothiocyanate (BITC) | Dose-dependent reduction in LPS-induced secretion of IL-1β, TNF-α, and IL-6 in macrophages. Inhibition of iNOS and COX-2 expression.[5] | Mouse model of TPA-induced ear edema.[5] | Inhibition of ear edema formation and reduced protein expression of iNOS and COX-2 in the skin.[5] |
| Benzyl Isothiocyanate (BITC) | - | Rat model of indomethacin-induced gastric injury.[6] | Diminished pathological morphology of gastric mucosa, preserved antioxidant levels, and decreased inflammatory markers.[6] |
| Benzyl Isothiocyanate (BITC) | - | Mouse model of high-fat/cholesterol/cholic acid diet-induced steatohepatitis.[7] | Ameliorated increases in blood alanine (B10760859) aminotransferase and glucose levels, and mitigated hepatic IL-1β production and macrophage infiltration.[7] |
Experimental Protocol: In Vivo Anti-inflammatory Study in a Mouse Model [5]
-
Animal Model: Mice.
-
Induction of Inflammation: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the ear.
-
Treatment: Topical application of BITC.
-
Assessment: Measurement of ear edema and analysis of iNOS and COX-2 protein expression in the skin.
-
Key Findings: BITC demonstrated potent anti-inflammatory effects by reducing edema and the expression of key inflammatory enzymes.[5]
Signaling Pathway: Anti-inflammatory Action of BITC
Caption: BITC's modulation of key inflammatory signaling pathways.
Anticancer Activity: From Cell Lines to Xenograft Models
The anticancer potential of BITC observed in numerous in vitro studies, including the induction of apoptosis and inhibition of cell migration, has been translated into in vivo models, showing promising results in tumor growth inhibition.
Table 3: Comparison of In Vitro and In Vivo Anticancer Activity
| Compound | In Vitro Findings | In Vivo Model | Key In Vivo Findings |
| Benzyl Isothiocyanate (BITC) | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, and inhibition of cell migration and invasion in murine mammary carcinoma cells. | Murine mammary carcinoma xenograft model. | Dynamic inhibition of tumor growth and metastasis, and induction of apoptosis. |
| Benzyl Isothiocyanate (BITC) | - | MDA-MB-231 human breast cancer xenograft model. | Inhibition of xenograft growth.[8] |
| Benzyl Isothiocyanate (BITC) | - | Anaplastic thyroid carcinoma xenograft model. | Slowed the progression of the carcinoma through interactions with autophagy, reduction in epithelial-mesenchymal transition, and attenuation of inflammation.[9] |
Experimental Protocol: In Vivo Anticancer Study in a Xenograft Model
-
Animal Model: Immunocompromised mice.
-
Tumor Induction: Subcutaneous injection of human cancer cells (e.g., MDA-MB-231 breast cancer cells).[8]
-
Treatment: Oral or intraperitoneal administration of BITC.
-
Assessment: Monitoring of tumor volume and weight, and analysis of molecular markers in tumor tissue.
-
Key Findings: BITC effectively inhibits the growth of xenograft tumors in vivo.[8]
References
- 1. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Moringa Oleifera Leaf Extract for its In vitro Antibacterial Properties, Mechanism of Action, and In vivo Corneal Ulcer Healing Effects in Rabbits’ Eyes | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Benzyl isothiocyanate attenuates activation of the NLRP3 inflammasome in Kupffer cells and improves diet-induced steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notch2 activation by benzyl isothiocyanate impedes its inhibitory effect on breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl isothiocyanate suppresses development of thyroid carcinoma by regulating both autophagy and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Pterygospermin's Anti-Inflammatory Potential: A Review of Evidence from Animal Models
Pterygospermin, a bioactive compound found in Moringa oleifera, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. While research on isolated this compound is still emerging, numerous studies have validated the significant anti-inflammatory activity of Moringa oleifera extracts, where this compound is a key constituent, in various animal models. This guide provides a comparative overview of the experimental data, offering insights for researchers and drug development professionals.
The anti-inflammatory effects of Moringa oleifera extracts are often attributed to a synergistic combination of its bioactive compounds, including flavonoids, isothiocyanates, and phenolic acids, in addition to this compound.[1] These compounds are thought to work through various mechanisms, including the inhibition of pro-inflammatory enzymes and the regulation of cytokine production.[1]
Comparative Efficacy in Preclinical Models of Inflammation
To evaluate the anti-inflammatory potential of Moringa oleifera extracts, researchers have utilized several well-established animal models of inflammation. The most common of these is the carrageenan-induced paw edema model, which mimics the acute inflammatory response.
Carrageenan-Induced Paw Edema
This model is a standard for screening potential anti-inflammatory drugs. Inflammation is induced by injecting carrageenan, an irritant, into the paw of a rodent, causing measurable swelling (edema). The reduction in paw volume after treatment is a direct indicator of anti-inflammatory activity.
Studies have consistently demonstrated the ability of Moringa oleifera leaf extracts to significantly reduce carrageenan-induced paw edema in rats. When compared to a control group receiving normal saline, a 200 mg/kg oral dose of aqueous Moringa oleifera leaf extract exhibited a significant anti-inflammatory effect.[2][3] This effect was comparable to that of the standard anti-inflammatory drug, dexamethasone (B1670325) (0.5 mg/kg).[2][3]
| Treatment Group | Dosage | Mean Paw Volume (ml) at 3h ± SEM | Percentage Inhibition (%) |
| Control (Normal Saline) | 5 ml/kg | 0.85 ± 0.03 | - |
| Moringa oleifera Extract | 200 mg/kg | 0.45 ± 0.02 | 47.05 |
| Dexamethasone | 0.5 mg/kg | 0.38 ± 0.02 | 55.29 |
| Data adapted from studies on aqueous extract of Moringa oleifera leaves in albino rats.[2][3] |
Cotton Pellet-Induced Granuloma
To assess the effect on the chronic phase of inflammation, the cotton pellet-induced granuloma model is employed. In this model, sterile cotton pellets are implanted subcutaneously in rats, leading to the formation of granulomatous tissue. The dry weight of this tissue is a measure of chronic inflammation.
Treatment with aqueous extract of Moringa oleifera leaves (200 mg/kg, p.o.) has been shown to significantly reduce the weight of the granuloma, indicating potent anti-proliferative and anti-inflammatory effects in the chronic setting.[2][3]
| Treatment Group | Dosage | Mean Dry Weight of Granuloma (mg) ± SEM | Percentage Inhibition (%) |
| Control (Normal Saline) | 5 ml/kg/day | 48.50 ± 1.20 | - |
| Moringa oleifera Extract | 200 mg/kg/day | 28.75 ± 1.18 | 40.72 |
| Dexamethasone | 0.5 mg/kg/day | 22.17 ± 0.91 | 54.29 |
| Data adapted from studies on aqueous extract of Moringa oleifera leaves in albino rats.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Albino Wistar rats (150-200g) of either sex are used.[2]
-
Grouping: Animals are divided into three groups: control, standard drug (e.g., Dexamethasone), and test (Moringa oleifera extract).[2]
-
Administration: The respective treatments are administered orally.[2]
-
Induction of Edema: One hour after treatment, 0.1 ml of 1% carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.[2]
-
Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) after.[2]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = (1 - Vt/Vc) x 100, where Vt is the mean paw volume of the test group and Vc is the mean paw volume of the control group.
Cotton Pellet-Induced Granuloma Protocol
-
Animal Model: Albino Wistar rats (150-200g) are used.[2]
-
Pellet Implantation: Sterile, pre-weighed cotton pellets (approximately 10 mg) are implanted subcutaneously in the axilla or groin region under light ether anesthesia.[2]
-
Treatment: The animals are treated with the test substance or standard drug daily for a period of 7 days.[2]
-
Pellet Excision: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.[2]
-
Drying and Weighing: The pellets are dried in a hot air oven at 60°C until a constant weight is achieved. The final dry weight is recorded.[2]
-
Calculation of Inhibition: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the pellets from the treated groups with that of the control group.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental workflows involved in this research.
Caption: Proposed mechanism of anti-inflammatory action.
Caption: Carrageenan-induced paw edema workflow.
References
Pterygospermin's Potency: A Comparative Guide to its Antimicrobial Susceptibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial performance of pterygospermin, the active antibacterial principle derived from Moringa oleifera, against various bacterial strains. This compound, which readily hydrolyzes to the well-studied benzyl (B1604629) isothiocyanate (BITC), has demonstrated significant antimicrobial properties. This document synthesizes available experimental data to offer a clear perspective on its efficacy relative to conventional antibiotics.
Comparative Antimicrobial Performance: In Vitro Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for Moringa oleifera extracts, which contain this compound, and for benzyl isothiocyanate (BITC) against a range of pathogenic bacteria. For comparison, data for the broad-spectrum antibiotic Ciprofloxacin is also included where available from the cited studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Moringa oleifera Extracts and Benzyl Isothiocyanate (BITC)
| Microorganism | Moringa oleifera Leaf Extract (Methanolic) MIC | Moringa oleifera Seed Extract (Methanolic) MIC | Moringa oleifera Root Extract (Methanolic) MIC | Benzyl Isothiocyanate (BITC) MIC | Reference Antibiotic (Ciprofloxacin) MIC |
| Staphylococcus aureus | 250 µg/mL[1] | 62.50 µg/mL[1] | 125 µg/mL[1] | 0.5 µL/mL | Not Reported in Study |
| Fusobacterium nucleatum | Not Reported | Not Reported | Not Reported | 0.2% (v/v)[2][3] | Not Reported in Study |
| Escherichia coli | Not Reported | Not Reported | Not Reported | 1 µL/mL | Not Reported in Study |
| Bacillus subtilis | Not Reported | Not Reported | Not Reported | 1 µL/mL | Not Reported in Study |
| Salmonella enterica | Not Reported | Not Reported | Not Reported | 0.5 µL/mL | Not Reported in Study |
Table 2: Zone of Inhibition of Moringa oleifera Extracts Compared to Ciprofloxacin
| Microorganism | Moringa oleifera Leaf Extract (Methanolic) Zone of Inhibition (mm) | Moringa oleifera Seed Extract (Methanolic) Zone of Inhibition (mm) | Moringa oleifera Root Extract (Methanolic) Zone of Inhibition (mm) | Reference Antibiotic (Ciprofloxacin) Zone of Inhibition (mm) |
| Staphylococcus aureus | 7 mm[1][4] | 10 mm[1][4] | 9 mm[1][4] | Not specified in direct comparison[1][4] |
Experimental Protocols
The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods: the Agar (B569324) Well/Disk Diffusion Method and the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Agar Well/Disk Diffusion Method
This method is utilized to qualitatively assess the antimicrobial activity of a substance.
a. Preparation of Bacterial Inoculum:
-
A standardized bacterial suspension is prepared by inoculating a few colonies of the test organism into a sterile broth.
-
The broth is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
b. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The excess fluid is removed by pressing the swab against the inner wall of the tube.
-
The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
c. Application of Test Substances:
-
For Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the Moringa oleifera extract or control is added to each well.
-
For Agar Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test substance. These disks are then placed on the surface of the inoculated agar.
d. Incubation and Measurement:
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The diameter of the clear zone of growth inhibition around the well or disk is measured in millimeters.
Broth Microdilution Method (for MIC Determination)
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Test Substance Dilutions:
-
A serial two-fold dilution of the Moringa oleifera extract or benzyl isothiocyanate is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
b. Inoculation:
-
The standardized bacterial inoculum (prepared as in the diffusion method) is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Incubation:
-
The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
d. Determination of MIC:
-
The MIC is determined as the lowest concentration of the test substance at which there is no visible growth (turbidity) in the well.
Visualizing Experimental Workflow and Mechanism of Action
To further elucidate the methodologies and the current understanding of this compound's (as benzyl isothiocyanate) antibacterial action, the following diagrams are provided.
Antimicrobial Susceptibility Testing Workflow.
References
- 1. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic principle from Moringa pterygosperma. V. Effect of this compound on the assimilation of glutamic acid by Micrococcus pyogenes var. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Induction of the Stringent Response Underlies the Antimicrobial Action of Aliphatic Isothiocyanates [frontiersin.org]
A Comparative Analysis of Pterygospermin and Benzyl Isothiocyanate Bioactivity
For Immediate Release
[City, State] – A comprehensive review of existing scientific literature reveals a close relationship between Pterygospermin, a historical compound from Moringa oleifera, and the well-characterized bioactive agent, benzyl isothiocyanate (BITC). This comparative guide provides researchers, scientists, and drug development professionals with an objective analysis of their bioactivities, supported by available experimental data.
Defining this compound and Benzyl Isothiocyanate
This compound is a term historically used to describe an antibiotic substance isolated from the seeds of Moringa oleifera.[1][2] Early research identified it as a potent antimicrobial agent.[3] More recent studies have clarified that this compound is a compound that readily dissociates to yield benzyl isothiocyanate (BITC).[4][5] PubChem lists a distinct chemical structure for this compound (C22H18N2O2S2), suggesting it is a larger molecule that acts as a precursor to BITC (C8H7NS). Due to the limited contemporary research on pure this compound, this guide will compare the bioactivity of Moringa oleifera extracts, rich in this compound and its precursors, with that of pure benzyl isothiocyanate.
Benzyl isothiocyanate is a well-studied isothiocyanate found in cruciferous vegetables and is particularly abundant in Moringa oleifera.[1] It is recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][6]
Comparative Bioactivity: A Quantitative Overview
The following tables summarize the available quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of Moringa oleifera extracts (containing this compound/BITC precursors) and pure benzyl isothiocyanate.
Table 1: Antimicrobial Activity
| Compound/Extract | Organism | Assay | Result | Reference |
| Moringa oleifera Leaf Extract (Aqueous) | Staphylococcus aureus | Disc Diffusion | 18 mm inhibition zone (60% extract) | [7] |
| Moringa oleifera Leaf Extract (Methanolic) | Escherichia coli | Cup Plate Method | High inhibitory effect | [7] |
| Moringa oleifera Leaf Extract (Aqueous) | Salmonella enterica serovar Typhimurium | In ground beef | Significant reduction in bacterial count | [4] |
| Benzyl Isothiocyanate | Aspergillus fumigatus | In vitro | Antifungal effects | [8] |
| Benzyl Isothiocyanate | Staphylococcus aureus | In vitro | Antibacterial and antibiofilm activity | [7] |
| Benzyl Isothiocyanate | Oral Streptococci | Gene Expression Analysis | Affects expression of nox and fbp genes | [9] |
Table 2: Anticancer Activity (IC50 Values)
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Moringa oleifera Leaf Extract (Aqueous) | Human Alveolar Epithelial (A549) | 166.7 µg/ml | [10] |
| Moringa oleifera Leaf Extract (Aqueous) | Human Cervical Cancer (HeLa) | 70 µg/ml | [10] |
| Moringa oleifera Leaf Extract (Dichloromethane) | Hepatocarcinoma (HepG2) | 112 µg/ml | [11] |
| Moringa oleifera Leaf Extract (Dichloromethane) | Colorectal Adenocarcinoma (Caco-2) | 133 µg/ml | [11] |
| Benzyl Isothiocyanate | Tubulin Polymerization Inhibition | 13.0 µM | [12] |
| 4-(α-l-rhamnosyloxy) benzyl isothiocyanate (from Moringa) | 3T3-L1 (preadipocyte) | 9.2 µg/mL (29.6 µM) | [13] |
Table 3: Anti-inflammatory Activity
| Compound/Extract | Model | Key Findings | Reference |
| Moringa oleifera Root Extract (Aqueous) | Carrageenan-induced rat paw edema | Significant inhibition of edema at 750 mg/kg | [3] |
| Moringa oleifera Seed Extract (Aqueous & Ethanolic) | Carrageenan-induced rat paw edema & Cotton pellet granuloma | Dose-dependent decrease in paw edema and granuloma formation | [14] |
| Moringa oleifera Leaf Extract (Ethanol) | Inhibition of NO production in RAW 264.7 cells | Obvious anti-inflammatory activity at 11.1–100 µg/mL | [15] |
| Benzyl Isothiocyanate | Inhibition of Mincle signaling pathway | Reduces inflammatory response in Aspergillus fumigatus keratitis | [8] |
| 4-[(α-L-rhamnosyloxy)benzyl]isothiocyanate (from Moringa) | Inhibition of NO formation in macrophages | Attenuates inflammation | [1] |
Mechanistic Insights and Signaling Pathways
Both Moringa oleifera extracts and pure BITC exert their bioactivities through the modulation of various cellular signaling pathways.
Anticancer Mechanisms
Moringa oleifera extracts have been shown to induce apoptosis and inhibit the proliferation of cancer cells.[10][16] The anticancer activity is often attributed to the presence of isothiocyanates, which can trigger apoptosis through the generation of reactive oxygen species (ROS) and by modulating key signaling pathways.
Benzyl isothiocyanate, as a pure compound, has been demonstrated to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12] It also targets multiple other pathways involved in cancer progression.
Diagram: Benzyl Isothiocyanate Anticancer Signaling Pathway
Caption: Key signaling pathways modulated by Benzyl Isothiocyanate in its anticancer activity.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of Moringa oleifera extracts are linked to the inhibition of pro-inflammatory enzymes and the modulation of cytokine production.[6] Isothiocyanates, including those derived from Moringa, can regulate the NF-κB signaling pathway, a key player in inflammation.[6]
Benzyl isothiocyanate has been shown to exert its anti-inflammatory effects by inhibiting the Mincle signaling pathway in fungal infections and by blocking IκB-α phosphorylation and the subsequent nuclear translocation of NF-κB.[8][17]
Diagram: Anti-inflammatory Action of Isothiocyanates
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates from Moringa oleifera.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of the bioactivity of Moringa oleifera extracts and benzyl isothiocyanate.
Antimicrobial Activity: Disc Diffusion Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the surface of an agar plate.
-
Application of Test Substance: Sterile paper discs are impregnated with known concentrations of the Moringa oleifera extract or benzyl isothiocyanate and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Diagram: Disc Diffusion Assay Workflow
Caption: A simplified workflow for the disc diffusion antimicrobial susceptibility test.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Moringa oleifera extract or benzyl isothiocyanate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion
The bioactivity historically attributed to this compound from Moringa oleifera is now largely understood to be due to benzyl isothiocyanate and related isothiocyanates. Both Moringa oleifera extracts and pure benzyl isothiocyanate demonstrate significant antimicrobial, anticancer, and anti-inflammatory properties. While pure BITC offers a more direct approach for mechanistic studies and drug development, Moringa oleifera extracts represent a complex mixture of bioactive compounds, including isothiocyanate precursors, that may offer synergistic effects. Further research is warranted to isolate and characterize pure this compound to conduct direct comparative studies with BITC and to fully elucidate the therapeutic potential of all bioactive compounds within Moringa oleifera.
References
- 1. Stable, water extractable isothiocyanates from Moringa oleifera leaves attenuate inflammation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Contribution to the study of the anti-inflammatory activity of Moringa oleifera (moringaceae)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Effect of Moringa oleifera Leaves Extract on Foodborne Pathogens in Ground Beef [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.sospublication.co.in [journals.sospublication.co.in]
- 8. Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Benzyl Isothiocyanate on the Expression of Genes Encoding NADH Oxidase and Fibronectin-Binding Protein in Oral Streptococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In Vitro and In Vivo Anticancer Properties of Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Bioactivity-Guided Identification of Anti-Adipogenic Isothiocyanates in the Moringa (Moringa oleifera) Seed and Investigation of the Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant and Anti-Inflammatory Activities of the Crude Extracts of Moringa oleifera from Kenya and Their Correlations with Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soluble Extract from Moringa oleifera Leaves with a New Anticancer Activity | PLOS One [journals.plos.org]
- 17. Frontiers | Biological and Molecular Docking Evaluation of a Benzylisothiocyanate Semisynthetic Derivative From Moringa oleifera in a Pre-clinical Study of Temporomandibular Joint Pain [frontiersin.org]
The Evolving Landscape of Pterygospermin Delivery: A Comparative Analysis of Nanocarrier Efficacy
A note on terminology: The term "Pterygospermin" originates from early scientific literature and refers to the antimicrobial principle derived from Moringa pterygosperma. Modern research has identified a complex mixture of bioactive compounds in Moringa oleifera, a closely related and widely studied species, that contribute to its therapeutic effects. This guide will focus on the efficacy of Moringa oleifera extracts, rich in these bioactive compounds, within various advanced delivery systems, as this represents the current state of scientific investigation.
The potent antimicrobial and therapeutic properties of compounds found in Moringa oleifera have spurred extensive research into their effective delivery. Encapsulation within nanoscale delivery systems has emerged as a promising strategy to enhance their stability, bioavailability, and targeted action. This guide provides a comparative analysis of the efficacy of Moringa oleifera extracts when delivered via three prominent nanocarrier systems: liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.
Comparative Efficacy of Delivery Systems
The choice of a delivery system significantly impacts the physicochemical properties and, consequently, the therapeutic efficacy of the encapsulated Moringa oleifera extract. The following tables summarize the quantitative data from various studies, offering a comparative overview of these systems.
Table 1: Physicochemical Characterization of Moringa oleifera Extract-Loaded Nanocarriers
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Liposomes | 112 - 175[1][2] | 0.12 - 0.34[1][2] | -34.8[3] | 60 - 96.8[1][2][3] |
| Solid Lipid Nanoparticles (SLNs) | 145.8 ± 3.5[4] | 0.218 ± 0.02[4] | -28.6 ± 1.2[4] | 82.4 ± 2.1[4] |
| Polymeric Nanoparticles (Alginate) | 12[5] | Not Reported | -56[5] | Not Reported |
| Polymeric Nanoparticles (Chitosan) | ~200[6] | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from separate studies and experimental conditions may vary.
Table 2: Antimicrobial Efficacy of Moringa oleifera Extract-Loaded Nanocarriers
| Delivery System | Test Organism | Efficacy Metric (e.g., Zone of Inhibition, MIC) | Finding |
| Free Moringa oleifera Extract | E. coli, S. aureus | MIC: 0.009 - 1.25 mg/mL (E. coli), 0.009 - 0.039 mg/mL (S. aureus)[7] | Exhibits broad-spectrum antimicrobial activity.[7] |
| Liposomes | Not explicitly tested for antimicrobial activity in the reviewed studies | Antioxidant Activity (IC50): 61.78 ppm (loaded-liposome) vs. 124.41 ppm (extract only)[1][2] | Encapsulation in liposomes significantly enhances antioxidant activity.[1][2] |
| Solid Lipid Nanoparticles (SLNs) | Not explicitly tested for antimicrobial activity in the reviewed studies | Antidiabetic Activity: Significant reduction in blood glucose compared to free extract[4] | SLN formulation enhances the in vivo efficacy of the extract.[4] |
| Polymeric Nanoparticles (Alginate) | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Zone of Inhibition | Exhibited excellent antimicrobial activity against all tested pathogens compared to pure Moringa extracts.[5] |
| Polymeric Nanoparticles (Chitosan) | S. aureus, S. epidermidis, S. faecalis, S. pyogenes | Sustained Release | Promotes sustained release of the extract, reaching effective concentrations against sensitive bacterial strains.[6] |
Note: MIC (Minimum Inhibitory Concentration), IC50 (Inhibitory Concentration 50%). Data is compiled from separate studies and experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for the preparation and characterization of the discussed delivery systems for Moringa oleifera extract.
Preparation of Moringa oleifera Extract-Loaded Liposomes
Method: Ethanol (B145695) Injection Method [1][2]
-
Lipid Phase Preparation: Dissolve phospholipids (B1166683) (e.g., Lipoid S-75) and cholesterol in a 1:1 ratio in 96% ethanol.
-
Aqueous Phase Preparation: Prepare a phosphate (B84403) buffer solution (pH 7.4).
-
Encapsulation: Add the ethanolic Moringa oleifera extract to the lipid phase.
-
Liposome (B1194612) Formation: Inject the lipid phase into the aqueous phase under constant stirring.
-
Solvent Removal: Evaporate the ethanol under reduced pressure.
-
Purification: Separate the liposomes from the unencapsulated extract by centrifugation.
Preparation of Moringa oleifera Extract-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Hot Homogenization followed by Ultrasonication [4]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid) at a temperature above its melting point (approximately 70°C). Dissolve the ethanolic extract of Moringa oleifera leaves in the molten lipid.[4]
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.[4]
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous phase and any unencapsulated extract.
Preparation of Moringa oleifera Extract-Loaded Polymeric Nanoparticles
Method: Ionic Gelation (for Alginate-Chitosan Nanoparticles)
-
Polymer Solution Preparation: Prepare separate aqueous solutions of sodium alginate and chitosan (B1678972).
-
Extract Incorporation: Dissolve the Moringa oleifera extract in the chitosan solution.
-
Nanoparticle Formation: Add the chitosan-extract solution dropwise to the sodium alginate solution under constant magnetic stirring. The nanoparticles form spontaneously due to the electrostatic interaction between the positively charged chitosan and the negatively charged alginate.
-
Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove any unreacted polymers and unencapsulated extract, and then lyophilize for storage.
Visualizing Mechanisms and Workflows
Antimicrobial Mechanism of Moringa oleifera Bioactives
The bioactive compounds in Moringa oleifera exert their antimicrobial effects through a multi-targeted approach, disrupting essential cellular processes in bacteria.[8][9]
Caption: Antimicrobial mechanisms of Moringa oleifera bioactives.
Experimental Workflow: Nanoparticle Preparation and Characterization
The general workflow for preparing and characterizing nano-delivery systems for Moringa oleifera extract involves several key stages.
Caption: General experimental workflow for nanoparticle formulation and evaluation.
Conclusion
The encapsulation of Moringa oleifera extracts into nanodelivery systems presents a significant advancement in harnessing their therapeutic potential. While direct comparative studies are still emerging, the available evidence suggests that all three systems—liposomes, solid lipid nanoparticles, and polymeric nanoparticles—can effectively enhance the stability and biological activity of Moringa bioactives.
-
Polymeric nanoparticles , particularly those made from alginate, have shown excellent antimicrobial efficacy.[5] Chitosan-based particles offer the advantage of sustained release.[6]
-
Liposomes have demonstrated a remarkable ability to boost the antioxidant potential of the encapsulated extract.[1][2]
-
Solid lipid nanoparticles have shown promise in improving the in vivo efficacy for systemic applications, such as antidiabetic activity.[4]
The choice of the optimal delivery system will ultimately depend on the specific therapeutic application. For topical antimicrobial treatments, polymeric nanoparticles may be the most suitable, while liposomes and SLNs could be preferred for applications requiring enhanced antioxidant or systemic effects, respectively. Future research should focus on direct, side-by-side comparative studies to provide a more definitive understanding of the relative advantages of each delivery system for unlocking the full therapeutic promise of "this compound" and the rich array of bioactive compounds found in Moringa oleifera.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and antioxidant tests of ethanol extract liposome of moringa leaves (Moringa oleifera) | Atlantis Press [atlantis-press.com]
- 3. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and characterization of polymeric microparticles loaded with Moringa oleifera leaf extract for exuding wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial potential of Moringa oleifera: Phytochemicals, mechanisms and nanotechnology applications | Plant Science Today [horizonepublishing.com]
- 9. horizonepublishing.com [horizonepublishing.com]
Unraveling the Molecular Targets of Pterygospermin: A Comparative Guide Based on Validation Studies
Pterygospermin, a compound derived from the plant Moringa oleifera, has long been recognized for its antimicrobial properties. Historical research and recent computational studies have proposed several molecular targets, including bacterial transaminases and viral enzymes. However, a review of the current scientific literature reveals a notable gap in modern experimental validation of these specific targets for this compound itself. In contrast, its primary breakdown product, Benzyl Isothiocyanate (BITC), has been more extensively studied, with substantial data supporting its mechanisms of action. This guide provides a comparative analysis of the validated biological activities of BITC, offering insights into the potential, yet unconfirmed, therapeutic actions of its parent compound, this compound.
Historical and Computational Context of this compound's Molecular Targets
Initial studies in the 1950s suggested that this compound's antibacterial effects stemmed from the inhibition of bacterial transaminases and interference with glutamic acid assimilation.[1][2] More recently, in silico docking studies have pointed to the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), key enzymes in viral replication.[3][4] It is crucial to underscore that these proposed molecular targets for this compound largely lack direct, modern experimental validation through in vitro or in vivo studies.
Benzyl Isothiocyanate (BITC): The Validated Bioactive Metabolite
Scientific evidence strongly suggests that the antibacterial and other biological activities attributed to this compound are primarily mediated by its more stable and well-characterized dissociation product, Benzyl Isothiocyanate (BITC). BITC has demonstrated a multi-faceted mechanism of action against various pathogens and cancer cells.
Antibacterial Activity of BITC
BITC exhibits broad-spectrum antibacterial activity, and its mechanism is not attributed to a single target but rather a combination of effects that lead to bacterial cell death. These include:
-
Cell Membrane Disruption: BITC can compromise the integrity of the bacterial cell membrane.
-
Metabolic Inhibition: It interferes with crucial metabolic pathways within the bacteria.
-
Oxidative Stress Induction: BITC can lead to the generation of reactive oxygen species (ROS), which are toxic to bacterial cells.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of BITC against various bacterial strains, providing a quantitative measure of its antibacterial potency. For comparison, data for ciprofloxacin (B1669076), a widely used broad-spectrum antibiotic, are included.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzyl Isothiocyanate | Staphylococcus aureus | 128 | [5] |
| Benzyl Isothiocyanate | Escherichia coli | 64 | [5] |
| Benzyl Isothiocyanate | Pseudomonas aeruginosa | 256 | [5] |
| Ciprofloxacin | Staphylococcus aureus | 0.25-1 | N/A |
| Ciprofloxacin | Escherichia coli | 0.015-0.12 | N/A |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25-2 | N/A |
Note: MIC values for ciprofloxacin are typical ranges and can vary depending on the specific strain and testing conditions.
Anticancer Activity of BITC
BITC has also been investigated for its anticancer properties, with studies demonstrating its ability to induce apoptosis (programmed cell death) and inhibit the growth of various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values of BITC against selected cancer cell lines, compared to the common chemotherapeutic agent, doxorubicin (B1662922).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Isothiocyanate | MCF-7 (Breast Cancer) | 23.4 | [6] |
| Benzyl Isothiocyanate | SCC9 (Oral Squamous Carcinoma) | ~15 | [7] |
| Benzyl Isothiocyanate | Panc-1 (Pancreatic Cancer) | ~5 | [8] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5-1.5 | N/A |
| Doxorubicin | SCC9 (Oral Squamous Carcinoma) | ~0.1 | N/A |
| Doxorubicin | Panc-1 (Pancreatic Cancer) | ~0.2 | N/A |
Note: IC50 values for doxorubicin are approximate and can vary based on experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is determined using broth microdilution assays.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compound: The test compound (e.g., BITC) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 of a compound against cancer cells is typically determined using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., BITC) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Visualizing the Proposed and Validated Mechanisms
The following diagrams illustrate the proposed signaling pathways for this compound and the experimentally supported mechanisms of its derivative, BITC.
Caption: Proposed molecular targets of this compound based on historical and computational studies.
Caption: Validated mechanisms of action for Benzyl Isothiocyanate (BITC).
Conclusion
While this compound remains a compound of interest, the current body of scientific evidence does not provide direct validation of its specific molecular targets. The majority of the experimentally supported biological activity is attributed to its derivative, Benzyl Isothiocyanate (BITC). Future research should focus on conducting rigorous enzymatic and cellular assays with purified this compound to definitively confirm or refute its proposed molecular targets. Until such studies are available, the therapeutic potential of Moringa oleifera extracts in the context of these specific molecular pathways should be primarily understood through the validated actions of BITC. This distinction is critical for researchers and drug development professionals seeking to leverage the therapeutic properties of this natural product.
References
- 1. Antibiotic principle from Moringa pterygosperma. VI. Mechanism of antibacterial action of this compound inhibition of transaminase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic principle from Moringa pterygosperma. V. Effect of this compound on the assimilation of glutamic acid by Micrococcus pyogenes var. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposal of novel natural inhibitors of severe acute respiratory syndrome coronavirus 2 main protease: Molecular docking and ab initio fragment molecular orbital calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pterygospermin's Efficacy Against Other Isothiocyanates
In the landscape of natural compounds with therapeutic potential, isothiocyanates (ITCs) have garnered significant attention for their potent anticarcinogenic, anti-inflammatory, and antioxidant properties.[1][2] Among these, pterygospermin, a term historically associated with the bioactive compounds from Moringa oleifera, is now largely understood to refer to 4-(α-L-rhamnopyranosyloxy)-benzyl isothiocyanate, more commonly known as moringin.[1][3] This guide provides a detailed comparison of the effectiveness of moringin against other well-researched isothiocyanates, namely sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), supported by experimental data.
Comparative Efficacy Against Cancer Cell Lines
The cytotoxic effects of moringin, sulforaphane, and phenethyl isothiocyanate have been evaluated across various cancer cell lines, with their efficacy often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Isothiocyanate | Cancer Cell Line | IC50 Value (µM) | Reference |
| Moringin | SH-SY5Y (Human Neuroblastoma) | 1.7 (at 72h) | [4] |
| HepG2 (Human Hepatocellular Carcinoma) | 6.28 (as water extract in µg/ml) | [5][6] | |
| PC-3 (Human Prostate Cancer) | 3.5 (in µg/mL) | [3] | |
| Sulforaphane | MDA-MB-231 (Human Breast Cancer) | Not specified, but inhibits growth | [7][8] |
| MCF-7 (Human Breast Cancer) | 12.5 (at 24h), 7.5 (at 48h) | [9] | |
| HT29 (Human Colon Cancer) | Not specified, but preconditioning sensitizes cells to other drugs | [10] | |
| A549 (Human Lung Cancer) | >10 | [11] | |
| Phenethyl Isothiocyanate (PEITC) | Pancreatic Cancer Cells (MIAPaca2) | ~7 | [12] |
| SKOV-3 (Human Ovarian Cancer) | ~27.7 | [9] | |
| OVCAR-3 (Human Ovarian Cancer) | ~23.2 | [9] | |
| HeLa (Human Cervical Cancer) | ~13 | [13] | |
| MDA-MB-231 (Human Breast Cancer) | <5 | [14] | |
| MCF-7 (Human Breast Cancer) | 5 | [14] |
Modulation of Key Signaling Pathways
Isothiocyanates exert their therapeutic effects by modulating critical cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and immune disorders. Both moringin and sulforaphane have been shown to inhibit this pathway.[15][16] Notably, they suppress the IL-3-induced expression of STAT5 target genes at nanomolar concentrations.[1][15] Interestingly, this inhibition does not occur at the level of STAT5 phosphorylation, suggesting a downstream mechanism of action.[1][15]
References
- 1. The Chemopreventive Phytochemical Moringin Isolated from Moringa oleifera Seeds Inhibits JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sulforaphane induces cell type-specific apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers [mdpi.com]
- 10. Sulforaphane Preconditioning Sensitizes Human Colon Cancer Cells towards the Bioreductive Anticancer Prodrug PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenethyl isothiocyanate sensitizes human cervical cancer cells to apoptosis induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Chemopreventive Phytochemical Moringin Isolated from Moringa oleifera Seeds Inhibits JAK/STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Chemopreventive Phytochemical Moringin Isolated from Moringa oleifera Seeds Inhibits JAK/STAT Signaling | PLOS One [journals.plos.org]
Independent Validation of Pterygospermin's Anticancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound historically known as Pterygospermin, isolated from Moringa oleifera, is now understood to be benzyl (B1604629) isothiocyanate (BITC). This guide provides an objective comparison of the anticancer properties of BITC, supported by experimental data from numerous independent studies. While a singular, dedicated "independent validation" study of "this compound" is not found in recent literature, the extensive body of research on BITC across various cancer models serves as a robust validation of its anticancer activities. This guide synthesizes this data, comparing BITC's efficacy with other isothiocyanates and conventional chemotherapeutic agents, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved in its mechanism of action.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of benzyl isothiocyanate (BITC) and other relevant compounds have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
Table 1: Comparative IC50 Values of Benzyl Isothiocyanate (BITC) and Other Anticancer Agents
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Citation(s) |
| Benzyl Isothiocyanate (BITC) | SKM-1 | Human Acute Myeloid Leukemia | 4.0-5.0 µM | [1][2] |
| MCF-7 | Human Breast Adenocarcinoma | 5.95 ± 0.10 µM | [3] | |
| Panc-1 | Human Pancreatic Cancer | ~8 µM | [4] | |
| PC-3 | Human Prostate Cancer | 46.91 µg/ml | [5] | |
| A549 | Human Lung Carcinoma | 166.7 µg/ml | [2] | |
| Sulforaphane | SKM-1 | Human Acute Myeloid Leukemia | 7.0-8.0 µM | [1][2] |
| MCF-7 | Human Breast Adenocarcinoma | 13.7 ± 0.82 µM | [3] | |
| T24 | Human Bladder Cancer | 26.9 ± 1.12 µM (24h) | [6] | |
| Moringa oleifera Leaf Extract | Panc-1 | Human Pancreatic Cancer | 1.1 mg/ml | [2] |
| COLO 357 | Human Pancreatic Cancer | 1.8 mg/ml | [1] | |
| HeLa | Human Cervical Cancer | 70 µg/ml (aqueous extract) | [2] | |
| Cisplatin | Panc-1 | Human Pancreatic Cancer | (Used in combination) | [1] |
| Daunomycin (Doxorubicin) | MCF-7/Adr | Human Breast Adenocarcinoma | 7.12 ± 0.42 µM | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzyl isothiocyanate's anticancer properties.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., BITC) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis Assay
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3][7][8]
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3][7][8]
Western Blotting
This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
Benzyl isothiocyanate exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
MAPK Signaling Pathway
BITC has been shown to activate all three members of the MAPK family: ERK, JNK, and p38.[7][9] Activation of these kinases, particularly through the generation of reactive oxygen species (ROS), leads to cell cycle arrest and apoptosis.[7][9]
STAT3 Signaling Pathway
BITC has been demonstrated to inhibit the activation of STAT3, a transcription factor that plays a crucial role in cancer cell proliferation and survival.[4] This inhibition is mediated, at least in part, by the generation of ROS and the subsequent down-regulation of specificity proteins (Sp) that regulate STAT3 expression.
References
- 1. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenmedinfo.com [greenmedinfo.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl isothiocyanate-mediated ge... preview & related info | Mendeley [mendeley.com]
- 9. Benzyl Isothiocyanate (BITC) Induces Reactive Oxygen Species-dependent Repression of STAT3 Protein by Down-regulation of Specificity Proteins in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Pterygospermin: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Pterygospermin. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general principles for handling biologically active and potentially hazardous chemicals. A conservative approach to personal protective equipment (PPE) and disposal is strongly advised to ensure laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Preparing Solutions (Solid Form) | - Primary: Disposable Nitrile Gloves (double-gloved) - Secondary: Lab Coat or Gown - Eye Protection: Safety Glasses with Side Shields or Goggles[1][2] - Respiratory Protection: N95 or higher-rated respirator | - Work within a certified chemical fume hood or a powder containment hood. - Use anti-static weigh paper or boats to prevent dispersal of the powder. - Ensure gloves are compatible with any solvents used.[3] |
| Handling Solutions | - Primary: Disposable Nitrile Gloves - Secondary: Lab Coat or Gown - Eye Protection: Safety Glasses with Side Shields or Goggles[1][2] | - Handle solutions within a chemical fume hood. - Avoid splashes and aerosol generation. - In case of skin contact, immediately wash the affected area with soap and water. |
| Cell Culture and In-vitro Assays | - Primary: Sterile Disposable Nitrile Gloves - Secondary: Dedicated Lab Coat or Gown - Eye Protection: Safety Glasses or Goggles[1][2] | - All manipulations should be performed in a certified biosafety cabinet (BSC). - Use aseptic techniques to prevent contamination of both the experiment and the laboratory environment. |
| Large-Scale Operations | - Primary: Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)[3] - Secondary: Chemical-Resistant Apron over Lab Coat - Eye Protection: Chemical Splash Goggles and a Face Shield[1] - Respiratory Protection: Half-mask or Full-face Respirator with appropriate cartridges | - Conduct a thorough risk assessment before proceeding with large-scale work. - Ensure adequate ventilation and engineering controls are in place. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
2.1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Pre-weighing Checks: Before weighing, ensure all necessary PPE is correctly worn. Prepare all required equipment (spatulas, weigh boats, containers) to minimize time spent handling the open compound.
-
Weighing: Carefully weigh the desired amount of this compound using a calibrated balance inside the fume hood.
-
Solubilization: If preparing a solution, add the solvent to the solid in a closed container within the fume hood. Cap the container securely before vortexing or sonicating.
2.2. Experimental Use:
-
Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, date, and hazard information.
-
Transport: When moving this compound solutions between laboratories, use a secondary container to prevent spills.
-
Incubation and Analysis: During incubation or analysis, ensure that instruments and equipment are decontaminated after use, following the procedures outlined in the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Do not mix with other chemical waste unless compatibility is confirmed. |
| This compound Solutions | - Collect in a designated, sealed, and labeled hazardous waste container. - The waste container should be appropriate for the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated hazardous waste bag or container. - Do not dispose of in regular trash. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Remove PPE carefully to avoid self-contamination. - Dispose of in a designated hazardous waste bag. |
All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Workflow and Safety Protocol
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
